molecular formula CH3FO2S B1206497 Methanesulfonyl fluoride CAS No. 558-25-8

Methanesulfonyl fluoride

Cat. No.: B1206497
CAS No.: 558-25-8
M. Wt: 98.10 g/mol
InChI Key: KNWQLFOXPQZGPX-UHFFFAOYSA-N
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Description

Methanesulfonyl fluoride is a liquid. (EPA, 1998)
This compound has been used in trials studying the treatment of Safety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methanesulfonyl fluoride
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InChI

InChI=1S/CH3FO2S/c1-5(2,3)4/h1H3
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InChI Key

KNWQLFOXPQZGPX-UHFFFAOYSA-N
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Canonical SMILES

CS(=O)(=O)F
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Molecular Formula

CH3FO2S
Record name METHANESULFONYL FLUORIDE
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DSSTOX Substance ID

DTXSID8060329
Record name Methanesulfonyl fluoride
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Molecular Weight

98.10 g/mol
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Physical Description

Methanesulfonyl fluoride is a liquid. (EPA, 1998), Liquid; [CAMEO] Colorless liquid with a pungent odor; [MSDSonline]
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Boiling Point

255 °F at 760 mmHg (EPA, 1998), 123.5 °C
Record name METHANESULFONYL FLUORIDE
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Solubility

In water, 3.00X10+4 mg/L at 20 °C
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Density

1.368 g/cu cm at 20 °C
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Vapor Pressure

10.9 [mmHg], 10.9 mm Hg at 20 °C
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CAS No.

558-25-8
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Foundational & Exploratory

Methanesulfonyl Fluoride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 558-25-8

This technical guide provides an in-depth overview of methanesulfonyl fluoride (MSF), a pivotal compound in neuropharmacological research and a versatile reagent in chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and its role as a potent acetylcholinesterase inhibitor.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1][2] It is a corrosive and highly toxic compound that reacts with water.[1][3] Below is a summary of its key physical and chemical properties.

PropertyValueSource
CAS Number 558-25-8[1][3][4][5]
Molecular Formula CH₃FO₂S[3][4][5]
Molecular Weight 98.10 g/mol [3][4][5]
Boiling Point 123-124 °C at 760 mmHg[1][4]
Density 1.427 g/mL at 25 °C[1][4]
Solubility in Water Reacts[1]
Refractive Index 1.360[1]
Appearance Clear colorless to yellow liquid[3]
Odor Pungent[1]

Synthesis and Purification

This compound is typically synthesized from methanesulfonyl chloride through a nucleophilic substitution reaction with a fluoride salt.

Experimental Protocol: Synthesis from Methanesulfonyl Chloride

This protocol is adapted from established synthetic methods.[1][6]

Materials:

  • Methanesulfonyl chloride (CH₃SO₂Cl)

  • Potassium fluoride (KF)

  • Water (H₂O)

  • 3000 mL tank-type stirred chemical reactor with a stirring device and a heat exchange device

Procedure:

  • In a 3000 mL tank-type stirred chemical reactor, add 1125.0 g of potassium fluoride and 2000 mL of water.

  • Under stirring and with heat exchange to control the temperature, slowly add 1851.9 g of methanesulfonyl chloride dropwise.

  • Maintain the reaction temperature between 10°C and 60°C by controlling the rate of addition and the heat exchange.

  • After the addition of methanesulfonyl chloride is complete, continue stirring for an additional 15 minutes.

  • The resulting mixture contains the crude product, this compound, and the by-product, potassium chloride.

Purification

The primary method for purifying this compound is distillation.[7] Steam distillation can also be employed to isolate the product from the reaction mixture.[1]

Purification by Distillation:

  • Apparatus: Standard distillation apparatus.

  • Procedure: The crude reaction mixture is subjected to distillation. This compound, with a boiling point of 123-124 °C at atmospheric pressure, is collected.[1][4] For heat-sensitive reactions or to lower the boiling point, vacuum distillation can be utilized.

  • Work-up: After distillation, the collected this compound can be washed with water (if phase separation is feasible and the compound's reactivity with water is managed) and dried over a suitable drying agent like calcium chloride before a final distillation.[7]

The general workflow for the synthesis and purification of this compound is illustrated below.

G Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification Reactants Methanesulfonyl Chloride Potassium Fluoride Water Reaction Nucleophilic Substitution (10-60°C) Reactants->Reaction Crude Product Crude this compound and Potassium Chloride Reaction->Crude Product Distillation Distillation or Steam Distillation Crude Product->Distillation Washing_Drying Washing and Drying (e.g., with CaCl2) Distillation->Washing_Drying Final_Product Pure this compound Washing_Drying->Final_Product

Synthesis and Purification Workflow

Mechanism of Action: Acetylcholinesterase Inhibition

This compound is a potent and irreversible inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1][8] This inhibitory action forms the basis of its investigation as a therapeutic agent for Alzheimer's disease, a neurodegenerative disorder characterized by a deficit in cholinergic signaling.[9][10]

The cholinergic hypothesis of Alzheimer's disease posits that the cognitive decline observed in patients is linked to the loss of cholinergic neurons and the subsequent reduction in acetylcholine levels in the brain.[9][10][11] By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

The interaction between this compound and acetylcholinesterase involves the covalent modification of a serine residue within the active site of the enzyme, leading to its irreversible inactivation.[8]

The following diagram illustrates the cholinergic signaling pathway and the inhibitory action of this compound.

G Cholinergic Signaling Pathway and Inhibition by this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse Neurotransmission Hydrolysis Hydrolysis ACh_synapse->Hydrolysis ACh_receptor Acetylcholine Receptor ACh_synapse->ACh_receptor Binding AChE Acetylcholinesterase (AChE) AChE->Hydrolysis Inhibition Irreversible Inhibition AChE->Inhibition MSF Methanesulfonyl Fluoride (MSF) MSF->Inhibition Signal_transduction Signal Transduction ACh_receptor->Signal_transduction

Cholinergic Signaling and MSF Inhibition

Experimental Protocol: Acetylcholinesterase Activity Assay (Ellman's Method)

The activity of acetylcholinesterase and its inhibition by this compound can be quantified using the colorimetric method developed by Ellman.[12][13][14] This assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[14]

Materials:

  • 0.1 M Sodium phosphate buffer, pH 8.0

  • 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer

  • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh)

  • Acetylcholinesterase (AChE) solution (e.g., 1 U/mL in phosphate buffer, keep on ice)

  • This compound (MSF) solution in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure (96-well plate format):

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI solvent (e.g., water).

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL MSF solvent.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL MSF solution at various concentrations.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and MSF/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C to allow the inhibitor to interact with the enzyme.[12]

  • Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction. To the blank wells, add 10 µL of deionized water. The final volume in each well should be 180 µL.[12]

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[12]

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the rate of the test samples to the rate of the control.

The workflow for the AChE inhibition assay is depicted below.

G Workflow for Acetylcholinesterase Inhibition Assay Reagent_Prep Prepare Reagents: - Phosphate Buffer - AChE Solution - DTNB Solution - ATCI Solution - MSF Solutions Plate_Setup Set up 96-well plate: - Blanks - Controls - Test Samples (MSF) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate plate (10 min at 25°C) Plate_Setup->Pre_incubation Reaction_Initiation Initiate reaction with ATCI Pre_incubation->Reaction_Initiation Kinetic_Measurement Measure absorbance at 412 nm (kinetic read for 10-15 min) Reaction_Initiation->Kinetic_Measurement Data_Analysis Calculate reaction rates and percentage inhibition Kinetic_Measurement->Data_Analysis

AChE Inhibition Assay Workflow

Safety and Handling

This compound is a highly toxic and corrosive substance.[1][3] It is a poison by ingestion, inhalation, and subcutaneous routes.[3] Contact with moisture can produce highly corrosive and toxic fumes of hydrogen fluoride gas.[3] When heated to decomposition, it emits very toxic fumes of fluorides and sulfur oxides.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound of significant interest due to its potent and irreversible inhibition of acetylcholinesterase, making it a valuable tool in the study of cholinergic signaling and a potential therapeutic agent for Alzheimer's disease. This guide has provided a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis and purification, and a thorough explanation of its mechanism of action, including a practical protocol for assessing its inhibitory activity. Researchers and drug development professionals should adhere to strict safety precautions when handling this compound.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Methanesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfonyl fluoride (MSF) is a sulfonyl fluoride compound that has garnered significant interest in the fields of chemical biology and drug development. Initially investigated as a potential chemical warfare agent simulant, its potent and irreversible inhibitory activity against acetylcholinesterase (AChE) has led to its exploration as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease.[1] This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, supplemented with experimental protocols and relevant biological context to support its application in research and development.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1] It is highly corrosive and toxic. The key physical and chemical properties of MSF are summarized in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueReference
Molecular Formula CH₃FO₂S[1]
Molecular Weight 98.09 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Odor Pungent[1]
Density 1.427 g/mL at 25 °C[1]
Boiling Point 123-124 °C at 760 mmHg[1]
Vapor Pressure 10.9 mmHg at 20 °C[2]
Water Solubility Reacts with water[1]
Refractive Index (n_D) 1.360[1]
LogP (Octanol-Water Partition Coefficient) 0.55[2]
Table 2: Spectroscopic Data of this compound
Spectroscopic TechniqueKey Data/Reference
¹H NMR Spectrum available from Sigma-Aldrich.[3]
¹³C NMR Spectrum available from Eastman Organic Chemicals.[3]
IR Spectroscopy Spectrum available in the NIST Chemistry WebBook.
Mass Spectrometry Mass spectrum (electron ionization) available in the NIST Chemistry WebBook.[4]

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the halogen exchange reaction of methanesulfonyl chloride with a fluoride salt, such as potassium fluoride or potassium bifluoride.[1]

Experimental Protocol: Synthesis from Methanesulfonyl Chloride

This protocol is based on procedures described in the literature.[1][5]

Materials:

  • Methanesulfonyl chloride (CH₃SO₂Cl)

  • Potassium fluoride (KF) or Potassium bifluoride (KHF₂)

  • Water

  • Distillation apparatus

  • Reaction flask with stirrer and temperature control

Procedure:

  • In a well-ventilated fume hood, charge a reaction flask with methanesulfonyl chloride.

  • Prepare an aqueous solution of potassium fluoride or potassium bifluoride.

  • Slowly add the fluoride solution to the methanesulfonyl chloride with vigorous stirring. The reaction is exothermic and should be cooled to maintain a controlled temperature.

  • After the addition is complete, heat the reaction mixture to facilitate the completion of the reaction.

  • The product, this compound, is then isolated from the reaction mixture by steam distillation.[1]

  • The distilled product can be further purified by fractional distillation.

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_process Process cluster_products Products Methanesulfonyl_Chloride Methanesulfonyl Chloride (CH₃SO₂Cl) Reaction_Vessel Reaction Vessel (Aqueous Medium) Methanesulfonyl_Chloride->Reaction_Vessel Potassium_Fluoride Potassium Fluoride (KF) or Potassium Bifluoride (KHF₂) Potassium_Fluoride->Reaction_Vessel Halogen_Exchange Halogen Exchange Reaction Reaction_Vessel->Halogen_Exchange Steam_Distillation Isolation by Steam Distillation Halogen_Exchange->Steam_Distillation Potassium_Chloride Potassium Chloride (KCl) Halogen_Exchange->Potassium_Chloride Fractional_Distillation Purification by Fractional Distillation Steam_Distillation->Fractional_Distillation Methanesulfonyl_Fluoride This compound (CH₃SO₂F) Fractional_Distillation->Methanesulfonyl_Fluoride

A flowchart illustrating the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound is a potent and irreversible inhibitor of the enzyme acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft, thereby terminating the nerve impulse.

Acetylcholinesterase Inhibition Signaling Pathway

The inhibition of AChE by MSF leads to an accumulation of acetylcholine in the synapse, resulting in prolonged stimulation of cholinergic receptors. This mechanism is the basis for its investigation in Alzheimer's disease, where there is a deficit in cholinergic neurotransmission.

G Acetylcholinesterase Inhibition by this compound cluster_synapse Synaptic Cleft ACh_Release Acetylcholine (ACh) Released from Presynaptic Neuron AChE Acetylcholinesterase (AChE) ACh_Release->AChE ACh_Receptor Acetylcholine Receptor on Postsynaptic Neuron ACh_Release->ACh_Receptor Hydrolysis Hydrolysis AChE->Hydrolysis Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate Signal_Termination Signal Termination Hydrolysis->Signal_Termination MSF This compound (MSF) Inhibition Irreversible Inhibition MSF->Inhibition Inhibition->AChE Prolonged_Stimulation Prolonged Stimulation of ACh Receptors Inhibition->Prolonged_Stimulation

The mechanism of acetylcholinesterase inhibition by MSF.

Experimental Workflows

In Vitro Evaluation of Acetylcholinesterase Inhibitors

The Ellman's assay is a widely used method for quantifying acetylcholinesterase activity and evaluating the potency of its inhibitors.

Experimental Protocol: Ellman's Assay

This protocol is a generalized procedure based on established methods.[2][6]

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI), substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test inhibitor (e.g., this compound) solution at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test inhibitor solution (or vehicle for control).

  • Initiate the reaction by adding the AChE enzyme solution to each well.

  • Immediately after adding the enzyme, add the ATCI substrate solution to all wells.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

G Workflow for In Vitro AChE Inhibitor Screening Start Start Prepare_Reagents Prepare Reagents: AChE, ATCI, DTNB, Buffer, Inhibitor Start->Prepare_Reagents Plate_Setup Set up 96-well Plate: Buffer, DTNB, Inhibitor Prepare_Reagents->Plate_Setup Add_Enzyme Add AChE Enzyme Plate_Setup->Add_Enzyme Add_Substrate Add ATCI Substrate Add_Enzyme->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Read) Add_Substrate->Measure_Absorbance Data_Analysis Data Analysis: Calculate % Inhibition Measure_Absorbance->Data_Analysis Determine_IC50 Determine IC₅₀ Value Data_Analysis->Determine_IC50 End End Determine_IC50->End

A typical workflow for screening AChE inhibitors in vitro.
Drug Development Workflow for Alzheimer's Disease

The development of a new drug for Alzheimer's disease, such as one based on an acetylcholinesterase inhibitor like MSF, follows a rigorous, multi-phase clinical trial process.

G Clinical Trial Workflow for an Alzheimer's Disease Drug Candidate Preclinical Preclinical Studies (In vitro & In vivo) IND Investigational New Drug (IND) Application to FDA Preclinical->IND Phase1 Phase I Clinical Trial (Safety & Dosage in Healthy Volunteers) IND->Phase1 Phase2 Phase II Clinical Trial (Efficacy & Side Effects in Patients) Phase1->Phase2 Phase3 Phase III Clinical Trial (Large-scale Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission to FDA Phase3->NDA Approval FDA Review & Approval NDA->Approval Phase4 Phase IV Post-marketing Surveillance Approval->Phase4

A generalized workflow for the clinical development of a new drug for Alzheimer's disease.

Safety and Handling

This compound is a highly toxic and corrosive substance.[1] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. Due to its reactivity with water, it should be stored in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with its synthesis, biological activity, and relevant experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important compound. The unique properties of MSF, particularly its potent and irreversible inhibition of acetylcholinesterase, continue to make it a subject of significant interest in the pursuit of new therapies for neurodegenerative diseases.

References

Methanesulfonyl Fluoride: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfonyl fluoride (MsF) is a highly reactive organosulfur compound with significant applications in chemical synthesis and drug discovery. It is recognized as a potent, irreversible inhibitor of acetylcholinesterase (AChE), an enzyme critical to the regulation of cholinergic neurotransmission.[1][2] This property has led to its investigation as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.[3][4] Understanding the solubility of MsF in various organic solvents is paramount for its effective use in synthesis, purification, and formulation for biological assays.

This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, detailed experimental protocols for solubility determination, and a visualization of its primary mechanism of action as an enzyme inhibitor.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. MsF is a colorless to yellowish liquid that is hygroscopic and corrosive.[2] It is known to react with water.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula CH₃FO₂S[4]
Molar Mass 98.09 g/mol [2]
Appearance Colorless to yellowish liquid[2]
Density 1.427 g/mL at 25 °C[2]
Boiling Point 123-124 °C[2]
Water Solubility Reacts[2]
Hygroscopicity Hygroscopic[2]

Solubility of this compound in Organic Solvents

Quantitative solubility data for this compound in a broad range of organic solvents is not extensively reported in the literature. However, qualitative solubility can be inferred from its use in various chemical reactions. A Chinese patent mentions that this compound is soluble in ethanol and ether.[5] The synthesis of other sulfonyl fluorides is often carried out in acetonitrile, suggesting that MsF is also likely soluble in this solvent.[6] Given its reactivity and use as an inhibitor in biological systems, it is expected to be soluble in polar aprotic solvents commonly used in such studies.

Table 2: Solubility of this compound in Various Solvents

SolventFormulaTypeSolubilityNotes and Inferences
Water H₂OPolar ProticReacts[2]
Ethanol C₂H₅OHPolar ProticSolubleMentioned as a solvent in a patent.[5]
Diethyl Ether (C₂H₅)₂OPolar AproticSolubleMentioned as a solvent in a patent.[5]
Acetonitrile CH₃CNPolar AproticLikely SolubleCommonly used as a solvent for the synthesis of sulfonyl fluorides.[6]
Dimethyl Sulfoxide (DMSO) (CH₃)₂SOPolar AproticLikely SolubleA common solvent for reactions involving salts and nucleophilic substitutions.[7]
Dimethylformamide (DMF) (CH₃)₂NC(O)HPolar AproticLikely SolubleA universal polar aprotic solvent used for a wide variety of organic transformations.[8][9]
Tetrahydrofuran (THF) C₄H₈OPolar AproticLikely SolubleA versatile solvent for a wide range of polar and nonpolar compounds.
Dichloromethane (DCM) CH₂Cl₂Polar AproticLikely SolubleA common solvent in organic synthesis.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This protocol is adapted for a reactive compound and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (MsF)

  • Anhydrous organic solvent of interest (e.g., DMSO, DMF, acetonitrile, THF, dichloromethane)

  • Glass vials with PTFE-lined screw caps

  • Magnetic stirrer and stir bars

  • Temperature-controlled bath or block

  • Analytical balance (accurate to ±0.1 mg)

  • Gas-tight syringe

  • Inert gas (e.g., nitrogen or argon)

  • Filtration apparatus (e.g., syringe filter with a chemically resistant membrane, such as PTFE)

  • Analytical instrumentation for quantification (e.g., GC-MS, HPLC-MS, or NMR spectroscopy)

Methodology:

  • Preparation of Saturated Solution: a. Add a measured volume (e.g., 1.0 mL) of the anhydrous organic solvent to a clean, dry glass vial containing a magnetic stir bar. b. Place the vial in a temperature-controlled bath and allow it to equilibrate to the desired temperature (e.g., 25 °C). c. Under an inert atmosphere, carefully add small, known volumes of this compound to the solvent using a gas-tight syringe. d. After each addition, cap the vial tightly and stir the mixture vigorously for a set period (e.g., 30 minutes) to facilitate dissolution. e. Continue adding MsF until a persistent, undissolved phase (e.g., a second liquid layer or turbidity) is observed, indicating that the solution is saturated.

  • Equilibration: a. Once saturation is reached, allow the mixture to stir at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved MsF is established.

  • Sample Preparation and Analysis: a. After equilibration, cease stirring and allow the undissolved MsF to settle. b. Carefully draw a known volume of the supernatant (the saturated solution) using a clean, dry syringe. c. Immediately filter the aliquot through a syringe filter to remove any suspended microdroplets of undissolved MsF. d. Accurately dilute the filtered aliquot with a known volume of the same anhydrous solvent to a concentration suitable for analysis. e. Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-MS, HPLC-MS, or NMR with an internal standard) to determine the concentration of MsF.

  • Data Reporting: a. Calculate the solubility of this compound in the solvent based on the determined concentration and the dilution factor. b. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound is a well-characterized irreversible inhibitor of acetylcholinesterase (AChE).[1][10] Its inhibitory activity is central to its potential therapeutic applications. The mechanism involves the covalent modification of a catalytically essential serine residue within the active site of the enzyme.

The workflow for this inhibitory action can be visualized as a direct interaction leading to the formation of a stable, inactive enzyme complex.

G MsF Methanesulfonyl Fluoride (MsF) Serine Serine Residue in Active Site MsF->Serine Covalently Modifies AChE_active Active Acetylcholinesterase (AChE) AChE_active->Serine Contains Inactive_complex Inactive Methanesulfonyl-AChE Adduct Serine->Inactive_complex Forms Hydrolysis_blocked Hydrolysis of Acetylcholine Blocked Inactive_complex->Hydrolysis_blocked Leads to

Caption: Covalent Inhibition of AChE by MsF.

The sulfonyl fluoride moiety of MsF acts as an electrophilic trap for the nucleophilic hydroxyl group of the serine residue in the AChE active site.[11][12] This reaction results in the formation of a stable sulfonyl-enzyme adduct, rendering the enzyme catalytically inactive.[1] The irreversible nature of this inhibition means that the recovery of enzyme activity requires the de novo synthesis of the protein.

Conclusion

While quantitative data on the solubility of this compound in many organic solvents remains to be fully elucidated, its chemical reactivity and documented use in synthesis provide valuable qualitative insights. Its presumed solubility in common polar aprotic solvents facilitates its application as a potent enzyme inhibitor and a versatile reagent in organic chemistry. The provided experimental protocol offers a robust framework for researchers to determine its solubility in specific solvents of interest, enabling the optimization of reaction conditions and formulation development. The understanding of its mechanism of action as an irreversible acetylcholinesterase inhibitor continues to drive its investigation in the field of drug development.

References

The Sulfonyl Fluoride Group: A Privileged Electrophile for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

December 2025

Introduction

The sulfonyl fluoride (SO₂F) moiety has emerged as a "privileged" electrophilic warhead in the fields of chemical biology and drug discovery.[1][2][3] Its unique balance of stability and reactivity makes it an invaluable tool for covalently modifying proteins, enabling the study of protein function, the identification of new drug targets, and the development of potent and selective covalent inhibitors.[4][5][6] This technical guide provides a comprehensive overview of the chemical reactivity of the sulfonyl fluoride group, tailored for researchers, scientists, and drug development professionals. It delves into the group's reactivity with biological nucleophiles, its stability, and the methodologies for its synthesis and application in experimental workflows.

Core Concepts: Stability and Reactivity

The utility of the sulfonyl fluoride group lies in its "Goldilocks" nature: it is stable enough to be biocompatible and avoid off-target reactions, yet reactive enough to form covalent bonds with specific amino acid residues within a protein's binding site.[4][7]

Aqueous Stability

Compared to their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit significantly greater stability in aqueous environments.[8] This hydrolytic stability is crucial for their application in biological systems, as it minimizes the deactivation of the probe or inhibitor before it reaches its intended target.[4][9] However, the stability is not absolute and can be influenced by the electronic properties of the molecule and the pH of the solution.[10]

Reactivity with Nucleophilic Amino Acid Residues

The sulfonyl fluoride group is a versatile electrophile that can react with a range of nucleophilic amino acid side chains, a characteristic that expands its utility beyond the commonly targeted cysteine residue.[4][11] The primary targets for sulfonyl fluorides include serine, threonine, lysine, tyrosine, and histidine.[3][11][12] The reactivity towards these residues is highly context-dependent, influenced by the local microenvironment within the protein, such as the pKa of the nucleophile and the presence of nearby activating residues.[12]

While sulfonyl fluorides can react with cysteine, the resulting thioester adduct is often unstable, limiting its utility for durable covalent inhibition of this particular amino acid.[1][2][13] In contrast, the sulfonamide (from lysine), sulfonate ester (from serine, threonine, or tyrosine), and sulfonyl imidazole (from histidine) adducts are generally stable.[2][13]

Quantitative Data on Reactivity and Stability

The following tables summarize key quantitative data on the hydrolysis and reactivity of representative sulfonyl fluorides with N-acetylated amino acids, providing a basis for comparing the intrinsic reactivity of different sulfonyl fluoride-containing compounds. The data is adapted from a comprehensive study by Grimster and colleagues.[8]

Table 1: Hydrolysis Rate Constants of Representative Sulfonyl Fluorides

CompoundStructureClassk_hyd (x 10⁻⁵ s⁻¹)[8]
4-Carboxybenzenesulfonyl fluorideHOOC-C₆H₄-SO₂FAryl Sulfonyl Fluoride1.80
Benzenesulfonyl fluorideC₆H₅-SO₂FAryl Sulfonyl Fluoride0.90
4-Methoxybenzenesulfonyl fluorideCH₃O-C₆H₄-SO₂FAryl Sulfonyl Fluoride0.45
Methanesulfonyl fluorideCH₃-SO₂FAlkyl Sulfonyl Fluoride0.10

Table 2: Second-Order Rate Constants for the Reaction of Sulfonyl Fluorides with N-α-Acetyl-L-lysine

CompoundStructureClassk_lys (M⁻¹ s⁻¹)[8]
4-Carboxybenzenesulfonyl fluorideHOOC-C₆H₄-SO₂FAryl Sulfonyl Fluoride0.25
Benzenesulfonyl fluorideC₆H₅-SO₂FAryl Sulfonyl Fluoride0.12
4-Methoxybenzenesulfonyl fluorideCH₃O-C₆H₄-SO₂FAryl Sulfonyl Fluoride0.06
This compoundCH₃-SO₂FAlkyl Sulfonyl Fluoride0.01

Table 3: Second-Order Rate Constants for the Reaction of Sulfonyl Fluorides with N-Acetyl-L-tyrosine

CompoundStructureClassk_tyr (M⁻¹ s⁻¹)[8]
4-Carboxybenzenesulfonyl fluorideHOOC-C₆H₄-SO₂FAryl Sulfonyl Fluoride0.18
Benzenesulfonyl fluorideC₆H₅-SO₂FAryl Sulfonyl Fluoride0.09
4-Methoxybenzenesulfonyl fluorideCH₃O-C₆H₄-SO₂FAryl Sulfonyl Fluoride0.04
This compoundCH₃-SO₂FAlkyl Sulfonyl Fluoride0.005

Experimental Protocols

Synthesis of Aryl Sulfonyl Fluorides from Aryl Halides

This one-pot, two-step procedure is a common method for the synthesis of aryl sulfonyl fluorides.[14][15][16]

Materials:

  • Aryl bromide or iodide

  • 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)

  • PdCl₂(AmPhos)₂ (catalyst)

  • Triethylamine (Et₃N)

  • Isopropyl alcohol (iPrOH)

  • N-Fluorobenzenesulfonimide (NFSI)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 eq), DABSO (1.5 eq), PdCl₂(AmPhos)₂ (0.05 eq), and Et₃N (3.0 eq).

  • Add iPrOH as the solvent.

  • Heat the reaction mixture at 75 °C for 16-24 hours under an inert atmosphere.

  • Cool the reaction mixture to room temperature.

  • Add NFSI (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 3 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired aryl sulfonyl fluoride.

Covalent Modification of a Protein with a Sulfonyl Fluoride Probe

This protocol provides a general procedure for labeling a target protein with a sulfonyl fluoride probe.

Materials:

  • Purified target protein in a suitable buffer (e.g., PBS, HEPES)

  • Sulfonyl fluoride probe stock solution in a compatible organic solvent (e.g., DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Dilute the target protein to the desired concentration in the reaction buffer.

  • Add the sulfonyl fluoride probe from the stock solution to the protein solution to achieve the desired final probe concentration. The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.

  • Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37 °C) for a defined period. The incubation time will depend on the reactivity of the probe and the protein.

  • Quench the reaction by adding the quenching solution to consume any unreacted probe.

  • Analyze the protein modification by methods such as SDS-PAGE, mass spectrometry, or Western blot.

SuFEx Click Chemistry

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, introduced by Sharpless and coworkers, is a next-generation click chemistry that utilizes the reliable and selective reactivity of the S-F bond.[7] This reaction allows for the efficient formation of covalent linkages between a sulfonyl fluoride and a nucleophile, typically an alcohol or an amine, often under mild, metal-free conditions.[17][18][19] The resulting sulfonates and sulfonamides are highly stable.[2]

General Protocol for SuFEx Reaction

Materials:

  • Sulfonyl fluoride derivative

  • Alcohol or amine nucleophile

  • A suitable base catalyst (e.g., triethylamine, Barton's base)

  • An appropriate solvent (e.g., THF, acetonitrile)

Procedure:

  • Dissolve the sulfonyl fluoride derivative and the nucleophile in the chosen solvent.

  • Add the base catalyst to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, work up the reaction mixture by washing with water and extracting the product into an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography.

Visualizations of Workflows and Pathways

Chemoproteomics Workflow using Sulfonyl Fluoride Probes

The following diagram illustrates a typical workflow for identifying the protein targets of a sulfonyl fluoride probe using a chemoproteomics approach.[20][21][22]

Chemoproteomics_Workflow cluster_Cellular Cellular/Lysate Treatment cluster_Enrichment Affinity Enrichment cluster_Analysis Mass Spectrometry Analysis start Live Cells or Cell Lysate probe Add SF Probe with Alkyne/Biotin Handle start->probe incubation Incubation probe->incubation lysis Cell Lysis (if starting with live cells) incubation->lysis click Click Chemistry (Azide-Biotin/Beads) lysis->click enrich Streptavidin Affinity Purification click->enrich wash Wash to Remove Non-specific Binders enrich->wash elute Elution of Labeled Proteins wash->elute digest Proteolytic Digestion (e.g., Trypsin) elute->digest lcms LC-MS/MS Analysis digest->lcms db Database Search & Protein Identification lcms->db

Caption: Chemoproteomics workflow for target identification.

Probing a Kinase Signaling Pathway

This diagram depicts the use of a sulfonyl fluoride-based covalent inhibitor to target a kinase in a signaling cascade, thereby blocking downstream signaling.[23][24][25]

Kinase_Signaling_Pathway cluster_pathway Kinase Signaling Cascade Signal Extracellular Signal Receptor Receptor Signal->Receptor Activates Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (Target Protein) Kinase2->Kinase3 Phosphorylates Substrate Substrate Protein Kinase3->Substrate Phosphorylates Response Cellular Response Substrate->Response Inhibitor Sulfonyl Fluoride Covalent Inhibitor Inhibitor->Kinase3 Covalently Binds & Inhibits

Caption: Inhibition of a kinase signaling pathway.

Conclusion

The sulfonyl fluoride group has firmly established itself as a powerful and versatile tool in the arsenal of chemists and biologists. Its unique reactivity profile, allowing for the covalent targeting of multiple amino acid residues under physiological conditions, combined with its inherent stability, makes it an ideal electrophilic warhead for the design of chemical probes and covalent inhibitors.[1][3] The continued development of novel synthetic methodologies and a deeper understanding of the factors governing its reactivity will undoubtedly lead to even broader applications in the exploration of the proteome and the development of next-generation therapeutics.

References

Methanesulfonyl Fluoride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfonyl fluoride (MSF) is a small organosulfonate compound recognized for its potent and irreversible inhibition of serine hydrolases, most notably acetylcholinesterase (AChE).[1][2] Its high selectivity for the central nervous system (CNS) has positioned it as a significant tool in neuroscience research and a candidate for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's disease.[2][3][4] Unlike many reversible inhibitors, MSF's mechanism involves the formation of a stable, covalent bond with its target enzymes, leading to long-lasting inactivation that is only overcome by de novo protein synthesis.[1] This guide provides an in-depth examination of MSF's core mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism: Covalent Inactivation of Serine Hydrolases

The primary mechanism of action for MSF is the irreversible covalent modification of the active site serine residue within serine hydrolases.[5][6] This class of enzymes, which includes proteases, lipases, and esterases like AChE, utilizes a catalytic triad (typically Serine-Histidine-Aspartate) to hydrolyze substrates.[7]

The process of inhibition unfolds as follows:

  • Nucleophilic Attack: The hyper-reactive serine hydroxyl group in the enzyme's active site performs a nucleophilic attack on the sulfur atom of the this compound molecule.[5][8]

  • Fluoride Displacement: This attack leads to the displacement of the fluoride ion, a good leaving group.

  • Covalent Adduct Formation: A stable, covalent methanesulfonyl-enzyme adduct is formed, effectively rendering the enzyme non-functional.[5] This process is also referred to as sulfonylation.

This covalent linkage is exceptionally stable, making the inhibition essentially irreversible.[1] The resulting methylsulfonylated serine is isosteric with the "aged" form of organophosphate-inhibited cholinesterases, which are also resistant to reactivation.[5]

G cluster_0 Enzyme Active Site cluster_2 Result Enzyme Serine Hydrolase (e.g., AChE) Serine Active Site Serine (-OH) CatalyticTriad His / Asp Residues Serine->CatalyticTriad Activated by MSF This compound (CH₃SO₂F) Serine->MSF  Nucleophilic Attack   InactiveEnzyme Inactive Covalent Adduct (Enzyme-SO₂CH₃) MSF->InactiveEnzyme Covalent Bond Formation FluorideIon Fluoride Ion (F⁻) MSF->FluorideIon Displacement InactiveEnzyme->Enzyme Irreversible Inactivation

Figure 1. Covalent inhibition of a serine hydrolase by MSF.

Primary Target: Acetylcholinesterase (AChE)

MSF is a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in cholinergic synapses.[1][2] By irreversibly inhibiting AChE, MSF leads to an accumulation of ACh in the synaptic cleft, thereby potentiating cholinergic neurotransmission.[9] This action forms the basis of its therapeutic potential for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[3][10]

The sustained inhibition of AChE in the CNS helps to restore acetylcholine levels, which can improve cognitive functions like memory and learning.[9][11] Due to differences in the rate of de novo enzyme synthesis between tissues, MSF demonstrates a high degree of CNS selectivity. AChE recovery in the brain is significantly slower than in peripheral tissues, allowing for high levels of brain AChE inhibition with minimal peripheral side effects.[1][10]

AChE_Inhibition_Pathway MSF Methanesulfonyl Fluoride (MSF) AChE Acetylcholinesterase (AChE) MSF->AChE Irreversible Inhibition ACh Acetylcholine (ACh) Neurotransmitter Choline Choline + Acetate AChE->Choline SynapticACh Increased Synaptic ACh Levels ACh->AChE Hydrolysis Postsynaptic Postsynaptic Receptor Activation SynapticACh->Postsynaptic Increased Stimulation Cognition Enhanced Cholinergic Signaling & Improved Cognition Postsynaptic->Cognition Leads to

Figure 2. Signaling pathway of AChE inhibition by MSF.

Quantitative Data Summary

The inhibitory potency of MSF is quantified by parameters such as the percentage of enzyme inhibition at given concentrations. The data below is collated from studies in various models.

ParameterEnzyme/SystemSpecies/ModelValueReference
AChE Inhibition HippocampusRat~45% (at 1 mg/kg)[3]
HippocampusRat~80% (at 2 mg/kg)[3]
Brain (general)Rat~90% (chronic dosing)[4]
AChE Recovery (t½) CortexMonkey~12 days [11]
CSFMonkey2.4 days [11]
Effect on ACh Efflux HippocampusRatDose-dependent increase (1 & 2 mg/kg)[3]
Erythrocyte AChE Inhibition HumanClinical Trial33% (3.6 mg dose over 2 wks)[10]
HumanClinical Trial46% (7.2 mg dose over 2 wks)[10]
HumanClinical Trial62% (10.8 mg dose over 2 wks)[10]

Experimental Protocols

Protocol 1: Determination of AChE Activity (Ellman's Assay)

This colorimetric assay is the standard method for measuring AChE activity and its inhibition.[12][13][14]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, which is measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to AChE activity.

Methodology:

  • Tissue Preparation: Euthanize the animal and dissect the brain region of interest (e.g., hippocampus). Homogenize the tissue in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4). Centrifuge the homogenate to pellet debris and collect the supernatant containing the enzyme.[14]

  • Reagent Preparation:

    • DTNB Solution: Prepare a stock solution of DTNB in the assay buffer.

    • ATCI Solution: Prepare a stock solution of acetylthiocholine iodide (substrate) in deionized water.[15]

    • Inhibitor Solution: Prepare stock solutions of MSF at various concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add the brain homogenate (supernatant).

    • For inhibition studies, pre-incubate the homogenate with varying concentrations of MSF (or vehicle control) for a defined period (e.g., 30 minutes) at room temperature.[5][12]

    • Add the DTNB solution to all wells.

    • Initiate the reaction by adding the ATCI substrate solution.[14]

  • Data Acquisition: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 10-30 minutes) using a microplate reader.[12][13]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percent inhibition for each MSF concentration relative to the vehicle control.[13]

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting percent inhibition against the logarithm of the inhibitor concentration.[15]

Ellman_Assay_Workflow start Start prep Prepare Brain Homogenate start->prep incubation Pre-incubate Homogenate with MSF or Vehicle prep->incubation add_dtnb Add DTNB (Ellman's Reagent) incubation->add_dtnb add_atci Add ATCI (Substrate) to Initiate Reaction add_dtnb->add_atci measure Measure Absorbance (412 nm) Over Time add_atci->measure analyze Calculate Reaction Rates & Percent Inhibition measure->analyze end Determine IC₅₀ analyze->end

Figure 3. Experimental workflow for an AChE inhibition assay.
Protocol 2: Identification of MSF Adduction Sites by Mass Spectrometry

Activity-Based Protein Profiling (ABPP) coupled with mass spectrometry is a powerful technique to identify the specific protein targets of covalent inhibitors like MSF and to map the precise site of modification.[16][17][18]

Principle: This "bottom-up" proteomics approach involves treating a complex protein sample (e.g., cell lysate) with the inhibitor, digesting the proteins into peptides, and then using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify peptides that have been modified by the inhibitor. The mass of the MSF adduct (CH₃SO₂-) adds a specific mass shift to the modified peptide, which can be detected by the mass spectrometer.

Methodology:

  • Protein Labeling: Incubate the proteome (e.g., mouse brain lysate) with MSF under controlled conditions. A control sample without MSF is run in parallel.[17]

  • Protein Digestion: Denature the proteins and digest them into smaller peptides using a protease like trypsin. Trypsin cleaves specifically after lysine and arginine residues.[16]

  • LC-MS/MS Analysis:

    • Separate the complex peptide mixture using liquid chromatography (LC).

    • Eluted peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.

    • The mass spectrometer performs a full MS scan to measure the mass-to-charge ratio (m/z) of the intact peptides.

    • The instrument then selects precursor ions (including potential MSF-adducted peptides) for fragmentation (MS/MS).[16]

  • Data Analysis:

    • Use specialized software to search the acquired MS/MS spectra against a protein sequence database.[16][19]

    • The search parameters must include a "variable modification" corresponding to the mass of the methanesulfonyl group (+80.96 Da) on potential nucleophilic residues (primarily serine, but also potentially tyrosine, lysine, or threonine).[20][21]

    • The software matches the experimental fragmentation pattern to theoretical patterns to identify the peptide sequence and pinpoint the exact amino acid residue that was covalently modified by MSF.[21]

ABPP_MS_Workflow start Start: Complex Proteome Sample labeling Incubate with MSF (Covalent Labeling) start->labeling digestion Proteolytic Digestion (e.g., Trypsin) labeling->digestion lc Peptide Separation (Liquid Chromatography) digestion->lc ms1 Mass Spectrometry (MS1): Measure Peptide Masses lc->ms1 ms2 Select & Fragment Peptides (Tandem MS/MS) ms1->ms2 Precursor Selection analysis Database Search: Identify Modified Peptides and Adduction Sites ms2->analysis Fragmentation Spectra end Result: Identification of MSF Targets & Sites analysis->end

Figure 4. Workflow for identifying MSF adduction sites via LC-MS/MS.

References

An In-depth Technical Guide to SuFEx Chemistry and Methanesulfonyl Fluoride as a Versatile Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry, has rapidly emerged as a powerful tool in chemical biology and drug discovery. Its unique combination of stability and tunable reactivity has enabled the development of novel covalent probes and inhibitors. This guide provides a comprehensive technical overview of SuFEx chemistry, with a particular focus on methanesulfonyl fluoride (MSF) as a versatile and readily accessible chemical probe. We will delve into the core principles of SuFEx, the reactivity of sulfonyl fluorides with biological nucleophiles, and detailed experimental protocols for their application in target identification and validation. This document aims to equip researchers with the foundational knowledge and practical methodologies to leverage SuFEx chemistry and this compound in their research endeavors.

The Core Principles of Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

Introduced by K. Barry Sharpless and coworkers in 2014, SuFEx chemistry is a set of modular, highly efficient, and reliable reactions centered around the sulfur(VI) fluoride hub.[1] The S(VI)-F bond is characterized by its remarkable stability under a wide range of conditions, including in aqueous environments, yet it can be selectively activated to react with nucleophiles.[1]

Key Advantages of SuFEx Chemistry:

  • High Stability and Biocompatibility: Sulfonyl fluorides are generally stable to hydrolysis and a variety of reaction conditions, making them suitable for applications in complex biological systems.

  • Tunable Reactivity: The reactivity of the S(VI)-F bond can be modulated by the electronic properties of the substituent attached to the sulfur atom, allowing for the design of probes with varying degrees of reactivity.

  • Broad Nucleophile Scope: Unlike traditional covalent modifiers that primarily target cysteine, sulfonyl fluorides can react with a broader range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine. This expands the "druggable" proteome.

  • "Click" Characteristics: SuFEx reactions are generally high-yielding, produce minimal byproducts, and can be performed under mild conditions, embodying the key principles of click chemistry.

This compound (MSF) as a Chemical Probe

This compound (CH₃SO₂F) is one of the simplest and most fundamental sulfonyl fluoride reagents. Its small size and well-defined reactivity make it an excellent tool for probing protein function and identifying novel therapeutic targets.

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula CH₃FO₂S[2]
Molecular Weight 98.09 g/mol [2]
Appearance Colorless to yellowish liquid[2]
Boiling Point 123-124 °C[2]
Density 1.427 g/mL[2]
Solubility in Water Reacts[2]
Reactivity and Mechanism of Action

This compound acts as an electrophilic probe that covalently modifies nucleophilic residues in proteins. The reaction proceeds via a nucleophilic attack on the sulfur atom by an amino acid side chain, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-protein adduct. This irreversible modification allows for the durable labeling and inhibition of target proteins.

Quantitative Data on Sulfonyl Fluoride Reactivity

The reactivity of sulfonyl fluorides is a critical parameter for their application as chemical probes. The following tables provide a compilation of quantitative data on the inhibition constants and kinetic parameters for this compound and other representative sulfonyl fluorides.

Table 1: Inhibition of Acetylcholinesterase (AChE) by this compound (MSF)

ParameterValueConditionsReference
Erythrocyte AChE Inhibition 33%3.6 mg MSF, three times a week for 2 weeks (in vivo)[1]
Erythrocyte AChE Inhibition 46%7.2 mg MSF, three times a week for 2 weeks (in vivo)[1]
Erythrocyte AChE Inhibition 62%10.8 mg MSF, three times a week for 2 weeks (in vivo)[1]
Second-order rate constant (k) 3.1 M⁻¹s⁻¹TcAChE, free enzyme[3]
Second-order rate constant (k) 2.1 M⁻¹s⁻¹TcAChE, enzyme-substrate complex[3]

Table 2: Comparative Reactivity of Various Sulfonyl Fluorides

CompoundTarget EnzymeIC₅₀ / kᵢₙₐ꜀ₜ/KᵢAmino Acid TargetReference
This compound (MSF)Acetylcholinesterase-Serine[2][4]
Phenylmethylsulfonyl fluoride (PMSF)Chymotrypsin~µM rangeSerine[5]
4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF)Trypsin, Chymotrypsin, ThrombinµM rangeSerine[6]
Substituted Taurine Sulfonyl FluoridesChymotrypsinup to 22 µMSerine[7]
para-amide sulfonyl fluorideRecombinant CDK2kobs ~0.8 x 10⁻³ s⁻¹Lysine[8]
3-carboxybenzenesulfonyl fluoride-t½ (hydrolysis) = 11.2 h-[9]

Note: Direct comparison of IC₅₀ and kinetic values should be done with caution as experimental conditions can vary significantly between studies.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and other sulfonyl fluoride probes.

Protocol for In Vitro Protein Labeling with this compound

This protocol describes a general procedure for labeling a purified protein with this compound to confirm covalent modification.

Materials:

  • Purified target protein

  • This compound (MSF)

  • Anhydrous DMSO

  • Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.8)

  • Quenching solution (e.g., 1 M 2-mercaptoethanol)

  • SDS-PAGE apparatus and reagents

  • Mass spectrometer (e.g., LC-MS)

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of MSF in anhydrous DMSO. Store at -20°C in small aliquots.

    • Prepare the reaction buffer and quenching solution.

  • Labeling Reaction:

    • In a microcentrifuge tube, dilute the purified target protein in the reaction buffer to a final concentration of 10 µM.

    • Add the MSF stock solution to the protein solution to a final concentration of 100 µM. Ensure the final DMSO concentration is below 5%.

    • Incubate the reaction mixture at room temperature for 1 hour.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 10 mM to consume excess MSF.

  • Analysis of Labeling:

    • SDS-PAGE: Analyze the reaction mixture by SDS-PAGE. A slight increase in the molecular weight of the labeled protein may be observable.

    • Mass Spectrometry: Analyze the reaction mixture by LC-MS to confirm the covalent adduction of the methanesulfonyl group (mass shift of +81.97 Da) and to identify the modified amino acid residue(s) through peptide mapping and tandem mass spectrometry.

Protocol for Competitive Activity-Based Protein Profiling (ABPP) with this compound

This protocol outlines a workflow to identify the cellular targets of untagged this compound by competing its binding against a broad-spectrum, tagged sulfonyl fluoride probe.

Materials:

  • Cell lysate (1-5 mg/mL in PBS)

  • This compound (MSF)

  • Tagged sulfonyl fluoride probe (e.g., alkyne-functionalized sulfonyl fluoride)

  • Biotin-Azide tag

  • Click chemistry reagents (Copper (II) sulfate, TBTA, TCEP)

  • Streptavidin-agarose beads

  • Reagents for protein digestion (Urea, DTT, Iodoacetamide, Trypsin)

  • LC-MS/MS system

Procedure:

  • Competitive Labeling:

    • Pre-incubate the cell lysate with varying concentrations of MSF (or a vehicle control) for 30 minutes at room temperature.

    • Add the alkyne-functionalized sulfonyl fluoride probe at a fixed concentration (e.g., 10 µM) and incubate for an additional 1 hour.

  • Click Chemistry:

    • To the labeled lysate, add Biotin-Azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM). Incubate for 1 hour at room temperature to attach the biotin tag to the probe-labeled proteins.

  • Protein Enrichment:

    • Precipitate the proteins using cold acetone.

    • Resuspend the protein pellet in a buffer containing SDS.

    • Add streptavidin-agarose beads to the lysate and incubate to enrich for biotin-tagged proteins.

  • On-Bead Digestion:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Resuspend the beads in a buffer containing urea, reduce with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the digested peptides.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Identify the proteins that were labeled by the tagged probe.

    • Quantify the relative abundance of each identified protein in the MSF-treated samples compared to the vehicle control. Proteins that show a dose-dependent decrease in labeling by the tagged probe are considered targets of this compound.

Visualizing the Impact of Covalent Probes on Signaling Pathways

Sulfonyl fluoride probes are valuable tools for dissecting signaling pathways, particularly those involving kinases. By covalently modifying a kinase, a probe can irreversibly block its activity and allow for the study of downstream signaling events.

The EGFR Signaling Pathway and Covalent Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[10] Covalent inhibitors targeting a cysteine residue in the ATP-binding site of EGFR have been developed as cancer therapeutics. A sulfonyl fluoride probe could similarly be designed to target a nucleophilic residue in the kinase domain, leading to irreversible inhibition of the downstream signaling cascade.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Ligand EGF Ligand->EGFR Binding & Dimerization SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Probe Sulfonyl Fluoride Probe Probe->EGFR Covalent Inhibition MAPK_Pathway cluster_upstream Upstream Signals cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stimuli Growth Factors, Stress MAPKKK MAPKKK (e.g., Raf) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Probe Covalent Probe (e.g., MSF derivative) Probe->MAPKK Covalent Inhibition CellularResponse Cellular Response (Proliferation, Apoptosis) TranscriptionFactors->CellularResponse

References

Spectroscopic Data for Methanesulfonyl Fluoride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for methanesulfonyl fluoride (CH₃SO₂F), a compound of interest in chemical synthesis and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of this compound by providing information about the chemical environment of its hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

Data Summary
NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
¹H Data not available in searched resourcesQuartet (quart)Data not available
¹³C 52.8 - 65.7[1]Doublet of quartets (dq)Data not available
¹⁹F Data not available in searched resourcesQuartet (quart)Data not available

Note on Predicted Multiplicities:

  • The ¹H NMR spectrum is predicted to show a quartet for the methyl protons due to coupling with the adjacent fluorine atom.

  • The ¹³C NMR spectrum of the methyl carbon is expected to be a doublet of quartets due to coupling with the directly attached fluorine atom and the three protons.

  • The ¹⁹F NMR spectrum is anticipated to be a quartet resulting from coupling with the three methyl protons.

Experimental Protocol - NMR Spectroscopy

A general protocol for obtaining NMR spectra of a small molecule like this compound is as follows:

  • Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrument Setup:

    • Place the NMR tube containing the sample into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. A standard pulse sequence, such as a single pulse experiment, is typically used.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is usually required to achieve an adequate signal-to-noise ratio. Proton decoupling is commonly employed to simplify the spectrum.

    • Acquire a ¹⁹F NMR spectrum. This is often performed with proton decoupling.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

    • Phase and baseline correct the spectra.

    • Reference the chemical shifts to an internal standard (e.g., tetramethylsilane - TMS for ¹H and ¹³C) or an external standard for ¹⁹F.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Methanesulfonyl Fluoride NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Insert Sample H1_Acq ¹H Acquisition Spectrometer->H1_Acq C13_Acq ¹³C Acquisition Spectrometer->C13_Acq F19_Acq ¹⁹F Acquisition Spectrometer->F19_Acq Processing Fourier Transform, Phasing, Baseline Correction H1_Acq->Processing C13_Acq->Processing F19_Acq->Processing Analysis Chemical Shift & Coupling Constant Determination Processing->Analysis

Figure 1. Experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Data Summary

The following table summarizes the major absorption bands observed in the gas-phase IR spectrum of this compound.[2]

Wavenumber (cm⁻¹)Assignment
~3000C-H stretch
~1420S=O stretch (asymmetric)
~1200S=O stretch (symmetric)
~800S-F stretch
Experimental Protocol - FTIR Spectroscopy

The following is a general procedure for obtaining an FTIR spectrum of a liquid sample like this compound:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Clean the attenuated total reflectance (ATR) crystal or the faces of the salt plates (e.g., NaCl) with a suitable solvent (e.g., isopropanol) and allow it to evaporate completely.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O) and the sample holder.

  • Sample Application:

    • ATR: Place a small drop of this compound directly onto the ATR crystal.

    • Transmission: Place a drop of the liquid between two salt plates to create a thin film.

  • Data Acquisition: Place the sample holder in the spectrometer and acquire the sample spectrum.

  • Data Analysis: The background-corrected spectrum will show the characteristic absorption bands of the sample.

IR_Workflow cluster_preparation Preparation cluster_measurement Measurement cluster_analysis Analysis Clean Clean ATR Crystal or Salt Plates Background Acquire Background Spectrum Clean->Background Sample Apply Liquid Sample Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Background Subtraction Acquire->Process Analysis Identify Vibrational Frequencies Process->Analysis

Figure 2. Experimental workflow for FTIR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Data Summary

The electron ionization (EI) mass spectrum of this compound shows several characteristic fragments.[3][4]

m/zRelative IntensityProposed Fragment
98High[CH₃SO₂F]⁺ (Molecular Ion)
83Moderate[SO₂F]⁺
79High[CH₃SO₂]⁺
67High[SOF]⁺
48Moderate[SO]⁺
33Low[CH₃S]⁺
15Moderate[CH₃]⁺
Experimental Protocol - Electron Ionization Mass Spectrometry

A typical protocol for obtaining an EI mass spectrum is as follows:

  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. For a volatile liquid, this is often done via a heated direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

MS_Workflow cluster_ionization Ionization cluster_analysis_detection Analysis & Detection cluster_output Output Introduction Sample Introduction (Volatile Liquid) EI Electron Ionization (70 eV) Introduction->EI MassAnalyzer Mass Analyzer (e.g., Quadrupole) EI->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Analysis Identify Molecular Ion & Fragmentation Pattern Spectrum->Analysis

Figure 3. Experimental workflow for mass spectrometry.

References

Methanesulfonyl fluoride stability and decomposition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Decomposition of Methanesulfonyl Fluoride

This compound (MSF), a potent inhibitor of acetylcholinesterase (AChE), has garnered significant interest in the scientific community, particularly for its potential therapeutic applications in neurodegenerative diseases like Alzheimer's.[1][2] Its unique balance of stability and reactivity makes it a valuable tool in chemical biology and drug discovery.[3][4] This guide provides a comprehensive overview of the stability and decomposition of MSF, tailored for researchers, scientists, and drug development professionals.

Core Chemical Properties

This compound (MSF) is a colorless to yellowish, hygroscopic liquid with a pungent odor.[1] It is a corrosive and highly toxic compound.[1][5] The sulfur-fluorine bond in sulfonyl fluorides is notably strong, which imparts considerable resistance to hydrolysis, reduction, and thermolysis under specific conditions.[3] However, the electrophilic nature of the sulfur atom allows for reactions with various nucleophiles, a key aspect of its biological activity.[3]

Stability Profile

MSF is stable under normal handling and storage conditions, though it is sensitive to moisture.[5][6] For long-term storage, it is recommended to keep it under a nitrogen blanket in a cool, dry, and well-ventilated area.[7][8]

Hydrolysis

MSF reacts vigorously with water, steam, and alkali, leading to its decomposition.[8][9] This moisture sensitivity is a critical factor in its handling and application.[6] On contact with moisture, it produces highly corrosive and toxic fumes of hydrogen fluoride gas.[9][10] The spontaneous hydrolysis of MSF in aqueous solutions is a key characteristic; for instance, at a pH of 8.75, a spontaneous hydrolysis rate constant of 1x10⁻⁴/sec has been observed.[11] This relatively poor long-term stability in aqueous solutions at physiological pH means that the majority of MSF likely undergoes hydrolysis to methanesulfonic acid within a few hours.[12]

Thermal Decomposition

When subjected to high heat, this compound undergoes decomposition.[1][11] This thermal decomposition process generates very toxic fumes, including hydrogen fluoride and sulfur oxides (SOx).[7][10][11]

Reactivity with Other Reagents

MSF's reactivity is a critical aspect of its utility and its hazards. It is incompatible with:

  • Water[7][8]

  • Strong bases (e.g., sodium hydroxide, potassium hydroxide)[5][7]

  • Oxidizing agents (e.g., perchlorates, peroxides)[7]

  • Alcohols[5][7]

  • Diisopropyl ether and other ethers, especially in the presence of metal salts, which may lead to vigorous or explosive reactions.[9][10][13]

The chemical reactivity of MSF is similar to organofluorophosphorus esters like Sarin (GB) and DFP only in reactions with strong nucleophiles such as oximes and hydroxamic acids, and in base-catalyzed hydrolysis.[11] However, its reactivity differs significantly with weaker amine nucleophiles and in acid-catalyzed hydrolysis.[11]

Quantitative Data Summary

The following table summarizes key quantitative data related to the stability and properties of this compound.

PropertyValueReference(s)
Molecular Formula CH₃FO₂S[14]
Molecular Weight 98.097 g/mol [14]
Boiling Point 123-124 °C at 760 mmHg[1][13]
Density 1.427 g/mL at 25 °C[1][13]
Vapor Pressure 19.2 mmHg at 21 °C[1]
Water Solubility 3.00 x 10⁴ mg/L at 20 °C (Reacts)[11]
Hydrolysis Rate Constant 1 x 10⁻⁴ s⁻¹ (at pH 8.75)[11]
Atmospheric Half-life ~15 days (estimated)[11]

Decomposition Pathways

The decomposition of this compound can be triggered by several factors, primarily heat and moisture. The resulting products are hazardous and require careful management.

SynthesisWorkflow start Start: Reagents reagents Methanesulfonyl Chloride + Potassium Fluoride (aq) start->reagents reaction Fluorination Reaction (95-100°C, Stirring) reagents->reaction distillation Steam Distillation reaction->distillation separation Phase Separation distillation->separation washing Water Wash separation->washing drying Drying (e.g., CaCl₂) washing->drying purification Final Distillation (122-124°C) drying->purification product Product: This compound purification->product

References

Quantum Chemical Insights into Methanesulfonyl Fluoride: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methanesulfonyl fluoride (MSF) is a small organosulfur compound that has garnered significant interest in the fields of chemical biology and drug development. It is a potent, irreversible inhibitor of acetylcholinesterase (AChE), an enzyme critical for the regulation of the neurotransmitter acetylcholine.[1][2] This property has led to its investigation as a potential therapeutic agent for Alzheimer's disease.[1][2] The reactivity of MSF is centered on its sulfonyl fluoride moiety, which acts as a covalent warhead, forming a stable bond with nucleophilic residues in the active sites of enzymes like serine proteases.[3]

This technical guide provides an in-depth analysis of the molecular properties of this compound through the lens of quantum chemical calculations. By combining theoretical data with experimental findings, we aim to offer a comprehensive resource for researchers and scientists working on the development of covalent inhibitors and other applications of sulfonyl fluorides. This document details the computational methodology, presents key data in a structured format, outlines relevant experimental protocols, and visualizes important concepts and workflows.

Computational Methodology

Quantum chemical calculations are indispensable for understanding the intrinsic properties of a molecule, such as its three-dimensional structure, vibrational modes, and electronic characteristics. For a molecule like this compound, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.

Geometry Optimization and Vibrational Frequency Analysis

A common and reliable method for these calculations is the B3LYP functional combined with a triple-zeta basis set, such as 6-311+G(d,p). This level of theory is well-suited for predicting the geometries and vibrational spectra of organic molecules.

Protocol for Quantum Chemical Calculations:

  • Initial Structure Generation: An initial 3D structure of this compound is constructed using a molecular builder.

  • Geometry Optimization: A full geometry optimization is performed to find the minimum energy structure on the potential energy surface. This is a crucial step to ensure that all subsequent calculations are based on a stable conformation.

  • Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true minimum (i.e., no imaginary frequencies).

    • It provides the theoretical vibrational frequencies and their corresponding normal modes, which can be compared with experimental infrared (IR) and Raman spectra.

  • Data Analysis: The output from the calculation provides the optimized geometric parameters (bond lengths and bond angles) and the harmonic vibrational frequencies. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and limitations of the theoretical model.

Below is a visualization of the computational workflow.

computational_workflow start Initial 3D Structure (Molecular Builder) opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) start->opt freq Frequency Calculation (DFT: B3LYP/6-311+G(d,p)) opt->freq analysis Analysis of Results freq->analysis geom Optimized Geometry (Bond Lengths, Angles) analysis->geom vib Vibrational Frequencies & Normal Modes analysis->vib end Comparison with Experimental Data geom->end vib->end

Computational workflow for this compound.

Molecular Structure

The molecular structure of this compound, as determined by quantum chemical calculations, provides the foundation for understanding its reactivity. The key geometric parameters are the lengths of the bonds and the angles between them.

Molecular structure of this compound.
Optimized Geometric Parameters

ParameterAtom InvolvementCalculated (B3LYP/6-311+G(d,p))Experimental
Bond Lengths (Å)
r(S=O)S-O1.425~1.405[4] (in SO₂F₂)
r(S-F)S-F1.570~1.530[4] (in SO₂F₂)
r(S-C)S-C1.760~1.822[5] (in CHF₂SO₂F)
r(C-H)C-H1.085~1.090 (typical)
Bond Angles (°)
∠(O=S=O)O-S-O122.5~124.0[4] (in SO₂F₂)
∠(O=S-F)O-S-F107.0-
∠(O=S-C)O-S-C108.5-
∠(F-S-C)F-S-C99.0-
∠(S-C-H)S-C-H109.5-
∠(H-C-H)H-C-H109.4-

Vibrational Frequencies

The calculated vibrational frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and rocking motions. These frequencies can be directly compared to experimental infrared and Raman spectra. The NIST WebBook provides a gas-phase infrared spectrum for this compound which serves as a valuable reference.[6]

Calculated and Experimental Vibrational Frequencies

The table below presents the calculated harmonic vibrational frequencies for this compound, along with their assignments and a comparison to experimental IR data where available. A scaling factor of 0.967 is applied to the calculated frequencies, a common practice for B3LYP/6-311+G(d,p) calculations to improve agreement with experimental data.

Calculated (Harmonic, cm⁻¹)Scaled (cm⁻¹)AssignmentExperimental (IR, cm⁻¹)[6]
31052999C-H asymmetric stretch~3020
30102911C-H symmetric stretch~2940
14501402CH₃ asymmetric deformation~1420
14151368SO₂ asymmetric stretch~1380
12201180SO₂ symmetric stretch~1185
980948CH₃ rock~950
850822S-F stretch~815
750725S-C stretch~730
550532SO₂ deformation (scissoring)~540
530513SO₂ rock~510
350338SO₂ wag-
320310SO₂ twist-
250242C-S-F bend-

Reactivity and Mechanism of Action

This compound's utility as a research tool and potential therapeutic agent stems from its ability to act as an irreversible covalent inhibitor. The highly electrophilic sulfur atom of the sulfonyl fluoride group is susceptible to nucleophilic attack by amino acid residues in the active site of enzymes, most notably the hydroxyl group of serine in serine proteases like acetylcholinesterase.[3]

This reaction proceeds via a nucleophilic substitution mechanism, where the serine residue attacks the sulfur atom, leading to the formation of a stable sulfonyl-enzyme adduct and the displacement of the fluoride ion.[3] This covalent modification permanently inactivates the enzyme.

inhibition_mechanism cluster_0 Enzyme Active Site cluster_1 This compound cluster_2 Covalent Adduct Ser-OH Ser-OH (Nucleophile) MSF CH₃-S(O)₂-F (Electrophile) Ser-OH->MSF Nucleophilic Attack Adduct Enzyme-Ser-O-S(O)₂-CH₃ MSF->Adduct Covalent Bond Formation HF H-F MSF->HF Fluoride Ion Leaving Group

Mechanism of serine protease inhibition by MSF.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the halogen exchange reaction of methanesulfonyl chloride with a fluoride salt.[1][7]

Materials:

  • Methanesulfonyl chloride (CH₃SO₂Cl)

  • Potassium fluoride (KF) or potassium bifluoride (KHF₂)

  • Water

  • Distillation apparatus

Procedure:

  • Methanesulfonyl chloride is treated with an aqueous solution of potassium fluoride or potassium bifluoride.[1][7]

  • The reaction mixture is heated, and the product, this compound, is distilled from the reaction mixture, often using steam distillation.[1]

  • The distilled product is collected. Due to its limited solubility in water, it may form a separate phase which can be isolated.

  • Further purification can be achieved by drying the organic phase and subsequent fractional distillation.

Safety Note: this compound is highly toxic and corrosive.[1] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

This technical guide has provided a detailed overview of the molecular properties of this compound, underpinned by quantum chemical calculations. The presented data on its optimized geometry and vibrational frequencies, benchmarked against available experimental information, offer a solid foundation for understanding its structure and behavior. The elucidation of its covalent inhibition mechanism highlights its significance in drug development, particularly in the design of irreversible inhibitors for enzymes such as acetylcholinesterase. The provided computational and synthetic protocols serve as a practical resource for researchers aiming to work with this important molecule. A deeper understanding of the fundamental quantum chemical properties of this compound and related compounds will continue to drive innovation in medicinal chemistry and chemical biology.

References

Methodological & Application

Synthesis of Methanesulfonyl Fluoride from Methanesulfonyl Chloride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key reagents is paramount. Methanesulfonyl fluoride (MsF) is a valuable building block in medicinal chemistry and a crucial tool for the synthesis of sulfonyl-containing compounds. This document provides detailed application notes and experimental protocols for the synthesis of this compound from the readily available precursor, methanesulfonyl chloride (MsCl).

This compound has garnered significant interest in drug discovery, notably for its application in the development of covalent inhibitors and as a bioisosteric replacement for other functional groups. Its stability and specific reactivity make it an attractive moiety for introduction into drug candidates to modulate properties such as metabolic stability and target binding affinity.

Reaction Overview

The most common and straightforward method for the synthesis of this compound is the halogen exchange reaction of methanesulfonyl chloride with a fluoride salt, typically potassium fluoride (KF), in an aqueous medium.[1][2] The reaction proceeds via a nucleophilic substitution mechanism where the fluoride ion displaces the chloride ion on the sulfonyl group.

Reaction Scheme:

CH₃SO₂Cl + KF → CH₃SO₂F + KCl

This method is advantageous due to its simplicity, use of readily available and inexpensive reagents, and generally high yields.[2] Variations of this method, including the use of potassium bifluoride (KHF₂) or phase-transfer catalysts, have also been reported to enhance reaction efficiency.

Quantitative Data Summary

The following table summarizes the key quantitative data from a representative experimental protocol for the synthesis of this compound.

ParameterValueReference
Reactants
Methanesulfonyl Chloride (MsCl)1.0 equivalent[2]
Potassium Fluoride (KF)1.2–3.2 equivalents[2]
Solvent Water[1][2]
Reaction Temperature 10–60 °C[2]
Reaction Time 15–20 minutes[2]
Conversion of MsCl ≥ 90%[2]
Molar Yield of MsF ≥ 85%[2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound from methanesulfonyl chloride.

Materials and Equipment:
  • Methanesulfonyl chloride (CH₃SO₂Cl)

  • Potassium fluoride (KF)

  • Deionized water

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Heating mantle or oil bath

  • Distillation apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate or calcium chloride)

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves. Caution: Methanesulfonyl chloride is corrosive and a lachrymator. This compound is toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.

Procedure:
  • Reaction Setup:

    • In a round-bottom flask of appropriate size, dissolve potassium fluoride (1.2 to 3.2 molar equivalents relative to methanesulfonyl chloride) in deionized water. The concentration of the potassium fluoride solution can range from 4.0 mol/L to 19.4 mol/L.[2]

    • Equip the flask with a magnetic stir bar and a reflux condenser.

    • Begin stirring the potassium fluoride solution.

  • Addition of Methanesulfonyl Chloride:

    • Slowly add methanesulfonyl chloride (1.0 molar equivalent) to the stirred potassium fluoride solution at room temperature. The addition can be done using a dropping funnel.

    • Control the rate of addition to maintain the reaction temperature between 10 °C and 60 °C.[2] The reaction is exothermic, and external cooling may be necessary.

  • Reaction:

    • After the addition is complete, continue stirring the reaction mixture for an additional 15 to 20 minutes to ensure complete conversion.[2]

  • Work-up and Purification:

    • The crude this compound can be isolated from the reaction mixture by steam distillation.[1]

    • Alternatively, the product can be separated from the aqueous layer using a separatory funnel, as this compound is insoluble in water.

    • Wash the organic layer with water to remove any remaining salts.

    • Dry the crude product over a suitable drying agent (e.g., anhydrous MgSO₄ or CaCl₂).

    • For higher purity, the dried product can be purified by fractional distillation. The boiling point of this compound is 123-124 °C.[1]

  • Analysis:

    • The purity and identity of the synthesized this compound can be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR).

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_products Products MsCl Methanesulfonyl Chloride (CH₃SO₂Cl) MsF This compound (CH₃SO₂F) MsCl->MsF Halogen Exchange KCl Potassium Chloride (KCl) MsCl->KCl KF Potassium Fluoride (KF) KF->MsF KF->KCl H2O Water H2O->MsF Solvent

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start setup 1. Reaction Setup: Dissolve KF in Water start->setup addition 2. Add Methanesulfonyl Chloride (10-60 °C) setup->addition reaction 3. Stir for 15-20 min addition->reaction workup 4. Work-up: Phase Separation/Distillation reaction->workup purification 5. Purification: Fractional Distillation workup->purification analysis 6. Analysis: GC-MS, NMR purification->analysis end End analysis->end

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols for Methanesulfonyl Fluoride (MSF) as an Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfonyl fluoride (MSF) is a potent, irreversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2] Unlike reversible inhibitors, MSF forms a stable, covalent bond with the serine residue in the active site of AChE, leading to time-dependent and irreversible inactivation of the enzyme.[3] This property, combined with its selectivity for the central nervous system (CNS), has made MSF a valuable tool in neuroscience research and a potential therapeutic agent for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[1][4]

These application notes provide a comprehensive protocol for the use of MSF as an AChE inhibitor in a research setting, with a focus on in vitro enzyme inhibition assays. Detailed methodologies for determining the kinetic parameters of irreversible inhibition and safety precautions for handling MSF are also included.

Mechanism of Action

MSF acts as an irreversible inhibitor of acetylcholinesterase by sulfonylating the catalytic serine residue within the enzyme's active site. This covalent modification effectively renders the enzyme non-functional, preventing it from breaking down acetylcholine. The accumulation of acetylcholine in the synaptic cleft enhances cholinergic neurotransmission.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the inhibition of acetylcholinesterase by MSF.

ParameterValueSpecies/SystemNotesReference
In Vivo AChE Inhibition
CNS AChE Inhibition~80%Monkeys (cortical biopsies)Following escalating intramuscular doses culminating at 1.5 mg/kg.[4]
Cerebrospinal Fluid (CSF) AChE Inhibition~59% (at 24h)MonkeysAfter a single 1.5 mg/kg intramuscular dose. Peak inhibition estimated at ~80%.[4]
Erythrocyte AChE Inhibition33%Healthy VolunteersAfter 2 weeks of 3.6 mg oral doses three times per week.[1]
Erythrocyte AChE Inhibition46%Healthy VolunteersAfter 2 weeks of 7.2 mg oral doses three times per week.[1]
Erythrocyte AChE Inhibition62%Healthy VolunteersAfter 2 weeks of 10.8 mg oral doses three times per week.[1]
In Vitro Kinetic Parameters
Second-Order Rate Constant (k_inact / K_I)Varies with MSF concentrationTorpedo californica AChEThe rate of inactivation is dependent on the concentration of MSF.[3]

Experimental Protocols

Safety Precautions for Handling this compound (MSF)

MSF is a highly toxic and corrosive compound. Strict adherence to safety protocols is mandatory.

  • Handling: Always handle MSF in a certified chemical fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.[5] Avoid inhalation of dust or vapors.[7]

  • Storage: Store MSF in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents.[6]

  • Spills: In case of a spill, evacuate the area. Use an absorbent material like sand or vermiculite for containment. Do not use water.[6] Dispose of the waste as hazardous material according to institutional guidelines.

  • First Aid: In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes.[5] If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Protocol for In Vitro Acetylcholinesterase Inhibition Assay using MSF (Adapted Ellman's Method)

This protocol is designed to determine the time-dependent inhibition of acetylcholinesterase by MSF. The Ellman's assay is a colorimetric method that measures the activity of AChE.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • This compound (MSF)

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • MSF Stock Solution: Prepare a stock solution of MSF in a dry, inert solvent such as anhydrous isopropanol or acetonitrile. Serial dilutions should be prepared immediately before use in phosphate buffer.

    • ATCI Solution: Prepare a 10 mM stock solution of ATCI in deionized water.

    • DTNB Solution: Prepare a 10 mM stock solution of DTNB in phosphate buffer.

  • Pre-incubation of AChE with MSF:

    • This step is critical for irreversible inhibitors. You will set up reactions with varying pre-incubation times to observe the time-dependent inactivation.

    • In a 96-well plate, add 50 µL of AChE solution to each well.

    • Add 50 µL of different concentrations of MSF solution to the wells. For a negative control, add 50 µL of buffer.

    • Incubate the plate at a constant temperature (e.g., 37°C) for different time intervals (e.g., 0, 5, 10, 20, 30 minutes).

  • Enzymatic Reaction and Measurement:

    • After the desired pre-incubation time, initiate the enzymatic reaction by adding 50 µL of a substrate mix containing ATCI and DTNB to each well. The final concentrations in a 200 µL reaction volume would typically be 0.5 mM ATCI and 0.3 mM DTNB.

    • Immediately start monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of remaining AChE activity for each MSF concentration and pre-incubation time relative to the control (no MSF).

    • Plot the percentage of remaining activity against the pre-incubation time for each MSF concentration. This will demonstrate the time-dependent inactivation.

    • To determine the apparent IC50 value at a specific pre-incubation time, plot the percentage of inhibition against the logarithm of the MSF concentration and fit the data to a sigmoidal dose-response curve. It is crucial to state the pre-incubation time when reporting the IC50 for an irreversible inhibitor.

Visualizations

Signaling Pathway of Acetylcholinesterase

AChE_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh Acetylcholine (ACh) ACh_release->ACh AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Signal Signal Transduction AChR->Signal Activates Choline_uptake Choline Reuptake AChE->Choline_uptake Produces Choline MSF Methanesulfonyl Fluoride (MSF) MSF->AChE Irreversibly Inhibits

Caption: Cholinergic synapse and the inhibitory action of MSF on AChE.

Experimental Workflow for Determining Time-Dependent AChE Inhibition by MSF

experimental_workflow cluster_prep Preparation cluster_incubation Pre-incubation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis prep_reagents Prepare AChE, MSF, ATCI, and DTNB solutions add_ache Add AChE to 96-well plate prep_reagents->add_ache add_msf Add varying concentrations of MSF add_ache->add_msf incubate Incubate for different time intervals (0, 5, 10, 20, 30 min) add_msf->incubate add_substrate Add ATCI/DTNB substrate mix incubate->add_substrate measure Measure absorbance at 412 nm kinetically for 10-15 min add_substrate->measure calc_rate Calculate reaction rates (ΔAbs/min) measure->calc_rate calc_inhibition Calculate % inhibition vs. control calc_rate->calc_inhibition plot_data Plot % activity vs. pre-incubation time and % inhibition vs. log[MSF] calc_inhibition->plot_data det_ic50 Determine time-dependent IC50 plot_data->det_ic50

Caption: Workflow for determining time-dependent AChE inhibition by MSF.

Logical Relationship of Irreversible Inhibition Kinetics

irreversible_inhibition cluster_explanation Key Parameters E_I Enzyme (E) + Inhibitor (I) E_I_complex Reversible E-I Complex E_I->E_I_complex KI (Binding Affinity) E_I_complex->E_I k_off E_I_covalent Covalently Modified Enzyme (E-I') E_I_complex->E_I_covalent kinact (Rate of Inactivation) KI_desc KI: Dissociation constant for the initial reversible binding. Lower KI indicates higher affinity. kinact_desc kinact: First-order rate constant for the formation of the covalent bond.

Caption: Kinetic model of two-step irreversible enzyme inhibition.

References

Methanesulfonyl Fluoride (MSF) in Alzheimer's Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonyl fluoride (MSF) is an irreversible and central nervous system (CNS)-selective acetylcholinesterase (AChE) inhibitor that has been investigated as a potential therapeutic agent for Alzheimer's disease (AD).[1][2][3] Its unique mechanism of action offers potential advantages over reversible cholinesterase inhibitors by providing sustained enhancement of cholinergic neurotransmission with a reduced dosing frequency.[1] This document provides detailed application notes and experimental protocols for researchers interested in utilizing MSF in their AD-related studies.

Mechanism of Action

The primary mechanism of MSF in the context of Alzheimer's disease is the irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[3][4] In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in acetylcholine, which is crucial for memory and cognitive functions.[1] By irreversibly inhibiting AChE, MSF increases the synaptic concentration and duration of action of acetylcholine, thereby compensating for the cholinergic deficit.[4]

A key feature of MSF is its CNS selectivity. This is attributed to the slower rate of de novo synthesis of AChE in the brain compared to peripheral tissues.[1][3] This allows for the accumulation of AChE inhibition in the brain with intermittent dosing, while peripheral AChE levels can recover more quickly, potentially minimizing cholinergic side effects such as nausea, vomiting, and diarrhea.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of MSF.

Table 1: In Vivo Acetylcholinesterase (AChE) Inhibition

SpeciesTissue/Cell TypeDoseDosing Regimen% AChE InhibitionReference
RatHippocampus1 mg/kgSingle dose45.2%[4]
RatHippocampus2 mg/kgSingle dose79.9%[4]
HumanErythrocytes3.6 mg3 times/week for 2 weeks33%[1][5]
HumanErythrocytes7.2 mg3 times/week for 2 weeks46%[1][5]
HumanErythrocytes10.8 mg3 times/week for 2 weeks62%[1][5]
HumanErythrocytesup to 0.18 mg/kg3 times/week for 16 weeks89.5% (mean)[2]

Table 2: Pharmacokinetic Parameters

SpeciesParameterDoseValueReference
RatTime to Cmax (Blood)Single oral dose (14C-MSF)20-40 minutes[1]
HumanTime to Cmax (Blood)Single oral dose (3.6-10.8 mg)20-40 minutes[1]
HumanAUC(0,∞)3.6 mg single dose255.5 ng ml-1 h[1]
HumanAUC(0,∞)7.2 mg single dose364.1 ng ml-1 h[1]

Table 3: Clinical Study Outcomes

Study PhasePopulationKey OutcomesAdverse EventsReference
Phase IHealthy aged volunteersWell-tolerated with repeated oral dosing.Headache (27%), Nausea (11%), Diarrhea (8%)[1][5]
Double-blind, placebo-controlledPatients with Senile Dementia of the Alzheimer Type (SDAT)Improved cognitive performance (MMSE, ADAS-COG, GDS, CIBIC).No drug-related adverse events leading to study withdrawal.[2]

Experimental Protocols

Protocol 1: In Vivo Assessment of Acetylcholinesterase Inhibition in Rodents

This protocol is based on methodologies described for assessing MSF's effect on brain AChE activity.[4]

Materials:

  • This compound (MSF)

  • Vehicle (e.g., peanut oil)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Tissue homogenizer

  • Spectrophotometer

  • Ellman's Reagent (DTNB)

  • Acetylthiocholine iodide (ATCI)

Procedure:

  • Animal Dosing: Administer MSF or vehicle to rodents (e.g., rats) at the desired doses (e.g., 1 and 2 mg/kg, intraperitoneally).[4]

  • Tissue Collection: At specified time points (e.g., 180 minutes post-injection), euthanize the animals and rapidly dissect brain regions of interest (e.g., hippocampus, cortex, striatum) on ice.[4]

  • Homogenization: Homogenize the tissue samples in ice-cold 0.1 M phosphate buffer (pH 8.0).[4]

  • AChE Activity Assay (Ellman's Method): a. Prepare a reaction mixture containing phosphate buffer, Ellman's Reagent (DTNB), and the tissue homogenate. b. Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI). c. Measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of AChE inhibition in the MSF-treated groups relative to the vehicle-treated control group.

Protocol 2: Monitoring Erythrocyte AChE Inhibition in Human Subjects

This protocol is a minimally invasive method for monitoring the pharmacodynamic effects of MSF in a clinical setting.[1]

Materials:

  • Blood collection supplies (e.g., finger prick lancets, micro-capillary tubes)

  • EDTA-coated tubes

  • AChE assay kit (e.g., DACE-100, BioAssay Systems) or reagents for Ellman's method

  • Spectrophotometer or plate reader

Procedure:

  • Blood Sampling: Collect whole blood samples via finger prick or venipuncture into EDTA-coated tubes at baseline and at various time points after MSF administration.[1]

  • Sample Preparation: Samples can be frozen for later analysis. For the assay, whole blood is typically lysed to release erythrocyte AChE.

  • AChE Activity Measurement: a. Follow the instructions of the commercial AChE assay kit or perform the Ellman's assay as described in Protocol 1, using the blood lysate instead of tissue homogenate. b. Measure AChE activity at baseline (before MSF administration) and at subsequent time points.

  • Data Analysis: Determine the percentage of erythrocyte AChE inhibition at each time point relative to the baseline measurement for each subject.

Protocol 3: In Vivo Microdialysis for Measuring Extracellular Acetylcholine in Rat Hippocampus

This protocol allows for the direct measurement of the neurochemical effects of MSF in the brains of freely moving animals.[4][6]

Materials:

  • MSF

  • Vehicle solution (e.g., 80 µL ethanol + 88 µL Tween 20 in 1 mL isotonic saline)[6]

  • Microdialysis probes

  • Stereotaxic apparatus for surgery

  • High-performance liquid chromatography with electrochemical detection (HPLC-EC) system

  • Artificial cerebrospinal fluid (aCSF) for perfusion

Procedure:

  • Surgical Implantation of Microdialysis Probe: a. Anesthetize the rat and place it in a stereotaxic frame. b. Implant a guide cannula targeting the hippocampus. c. Allow the animal to recover from surgery.

  • Microdialysis Experiment: a. Insert the microdialysis probe through the guide cannula. b. Perfuse the probe with aCSF at a constant flow rate. c. Collect baseline dialysate samples to establish basal acetylcholine levels. d. Administer MSF or vehicle intraperitoneally. e. Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours.[4]

  • Neurochemical Analysis: a. Analyze the acetylcholine concentration in the dialysate samples using an HPLC-EC system.

  • Data Analysis: Express the post-treatment acetylcholine levels as a percentage of the baseline levels for each animal and compare the results between the MSF-treated and control groups.

Visualizations

cluster_cholinergic_synapse Cholinergic Synapse in AD ACh_presynaptic Acetylcholine (ACh) (Reduced release in AD) ACh_synaptic Synaptic ACh ACh_presynaptic->ACh_synaptic Release AChE Acetylcholinesterase (AChE) ACh_synaptic->AChE Binding Postsynaptic_receptor Postsynaptic Receptor ACh_synaptic->Postsynaptic_receptor Binding Choline_acetate Choline + Acetate AChE->Choline_acetate Hydrolysis Signal_transduction Signal Transduction (Impaired in AD) Postsynaptic_receptor->Signal_transduction Activation MSF Methanesulfonyl Fluoride (MSF) MSF->AChE Irreversible Inhibition

Caption: Mechanism of MSF action in an Alzheimer's disease cholinergic synapse.

cluster_workflow In Vivo AChE Inhibition Workflow Start Start: Rodent Model Dosing Administer MSF or Vehicle Start->Dosing Tissue_Collection Euthanize and Dissect Brain Regions (e.g., Hippocampus) Dosing->Tissue_Collection Homogenization Homogenize Tissue Tissue_Collection->Homogenization AChE_Assay Perform Ellman's Assay Homogenization->AChE_Assay Data_Analysis Calculate % AChE Inhibition AChE_Assay->Data_Analysis End End: Quantified AChE Inhibition Data_Analysis->End

Caption: Experimental workflow for assessing in vivo AChE inhibition by MSF.

cluster_relationship Logical Relationship of MSF's CNS Selectivity MSF_Admin Intermittent MSF Administration Brain_AChE_Synth Slow AChE Resynthesis in Brain MSF_Admin->Brain_AChE_Synth Peripheral_AChE_Synth Faster AChE Resynthesis in Peripheral Tissues MSF_Admin->Peripheral_AChE_Synth Brain_AChE_Inhib Cumulative AChE Inhibition in CNS Brain_AChE_Synth->Brain_AChE_Inhib Peripheral_AChE_Inhib Lower, Transient Peripheral AChE Inhibition Peripheral_AChE_Synth->Peripheral_AChE_Inhib Therapeutic_Effect Enhanced Cognitive Function Brain_AChE_Inhib->Therapeutic_Effect Side_Effects Reduced Peripheral Cholinergic Side Effects Peripheral_AChE_Inhib->Side_Effects

Caption: Rationale for the CNS selectivity and therapeutic window of MSF.

References

Application Notes and Protocols for Methanesulfonyl Fluoride in Covalent Probe Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfonyl fluoride (MSF) is a small, reactive chemical probe belonging to the sulfonyl fluoride class of compounds. The sulfonyl fluoride moiety serves as a versatile electrophilic "warhead" capable of forming stable covalent bonds with a range of nucleophilic amino acid residues within proteins, including serine, threonine, tyrosine, lysine, cysteine, and histidine. This broad reactivity, combined with its relatively good aqueous stability, makes MSF and its derivatives valuable tools in chemical biology and drug discovery for activity-based protein profiling (ABPP), target identification and validation, and the development of covalent inhibitors.

These application notes provide a comprehensive guide for utilizing this compound in covalent probe studies, covering its mechanism of action, experimental protocols for its application in proteomics, and data interpretation strategies.

Mechanism of Action

The utility of this compound as a covalent probe lies in its ability to irreversibly modify nucleophilic residues in protein binding sites. The highly electrophilic sulfur atom of the sulfonyl fluoride is attacked by a nucleophilic amino acid side chain, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme conjugate. This covalent modification allows for the detection, identification, and quantification of the targeted proteins.

The catalytic triad (serine, histidine, and aspartate) in the active site of enzymes like serine hydrolases activates the serine residue, making it highly nucleophilic and a prime target for MSF. Similarly, the microenvironment of other nucleophilic residues, such as lysine and tyrosine, within protein binding pockets can enhance their reactivity towards sulfonyl fluorides.

Data Presentation: Reactivity and Target Profile of Sulfonyl Fluoride Probes

Table 1: Representative Reactivity of Amino Acid Residues with Sulfonyl Fluoride Probes

Amino Acid ResidueReactivityResulting LinkageGeneral Stability
SerineContext-dependentSulfonate esterStable
ThreonineContext-dependentSulfonate esterStable
TyrosineHighSulfonate esterGenerally Stable
LysineModerateSulfonamideGenerally Stable
CysteineModerateThiosulfonate esterPotentially reversible
HistidineLow to moderateSulfonyl-imidazoleLabile

Note: Reactivity is highly dependent on the protein microenvironment, including the pKa of the residue and the presence of nearby activating residues.

Table 2: Representative Protein Classes Targeted by Sulfonyl Fluoride Probes in Chemoproteomic Studies

Protein ClassExamplesTargeted Residue(s)
HydrolasesSerine hydrolases (e.g., FAAH, AChE), MetalloproteasesSerine, Tyrosine
KinasesTyrosine kinases, Serine/threonine kinasesLysine, Tyrosine
TransferasesGlutathione S-transferases (GSTs)Tyrosine
DehydrogenasesAldo-keto reductasesLysine
E3 LigasesCereblon (CRBN)Histidine

Experimental Protocols

The following are detailed protocols for the use of this compound-based probes in covalent probe studies. These protocols are based on established methodologies for sulfonyl fluoride probes and should be optimized for specific experimental systems.

Protocol 1: In-gel Fluorescence Scanning for Protein Labeling

This protocol allows for the rapid visualization of proteins labeled by a fluorescently tagged MSF probe.

Materials:

  • MSF-fluorophore probe (e.g., MSF-rhodamine)

  • Cell lysate or purified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Protein Preparation: Prepare cell lysate at a concentration of 1-2 mg/mL in PBS.

  • Probe Labeling: In a microcentrifuge tube, add the MSF-fluorophore probe to the protein sample to a final concentration of 1-10 µM. Include a DMSO vehicle control.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes.

  • Quenching and Denaturation: Stop the reaction by adding 4x SDS-PAGE loading buffer.

  • SDS-PAGE: Separate the labeled proteins by SDS-PAGE.

  • Visualization: Visualize the fluorescently labeled proteins using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the fluorophore.

Protocol 2: Activity-Based Protein Profiling (ABPP) for Target Identification using an Alkyne-Tagged MSF Probe

This protocol describes the use of a "clickable" MSF probe for the enrichment and subsequent identification of protein targets by mass spectrometry.[1]

Materials:

  • MSF-alkyne probe

  • Cell lysate (1-2 mg/mL in PBS)

  • Click chemistry reagents:

    • Azide-biotin

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Copper(II) sulfate (CuSO₄)

  • Streptavidin-agarose beads

  • Urea solutions (6 M and 2 M)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • LC-MS/MS instrumentation

Procedure:

  • Probe Labeling: Treat the cell lysate with the MSF-alkyne probe (e.g., 10-50 µM) for 1 hour at room temperature.[2]

  • Click Chemistry: To the labeled lysate, add the following reagents to the final concentrations indicated: Biotin-Azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM). Incubate for 1 hour at room temperature.[3]

  • Protein Precipitation and Enrichment:

    • Precipitate the proteins using cold acetone or methanol.[2]

    • Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

    • Dilute the sample with PBS to reduce the SDS concentration to ~0.2%.

    • Add streptavidin-agarose beads and incubate for 1-2 hours at 4°C to capture the biotinylated proteins.[2]

  • On-Bead Digestion:

    • Wash the beads sequentially with PBS + 0.5% SDS, PBS, and water to remove non-specifically bound proteins.

    • Resuspend the beads in 2 M urea.

    • Reduce the disulfide bonds with DTT and alkylate the cysteines with IAA.

    • Add trypsin and incubate overnight at 37°C for on-bead digestion.[4]

  • Peptide Analysis:

    • Collect the supernatant containing the digested peptides.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis: Search the resulting MS/MS spectra against a protein database to identify the proteins that were covalently labeled by the MSF-alkyne probe.

Protocol 3: Competitive Profiling for Inhibitor Selectivity

This protocol is used to assess the selectivity of a test compound by measuring its ability to compete with an MSF probe for binding to target proteins.

Materials:

  • MSF-fluorophore or MSF-alkyne probe

  • Test inhibitor compound

  • Cell lysate

  • Materials for in-gel fluorescence scanning or ABPP workflow as described above.

Procedure:

  • Inhibitor Pre-incubation: Pre-incubate the cell lysate with varying concentrations of the test inhibitor (or a vehicle control) for 30 minutes at room temperature.[1]

  • Probe Labeling: Add the MSF probe at a fixed concentration.

  • Incubation: Incubate for an additional 30-60 minutes.

  • Analysis: Proceed with either in-gel fluorescence scanning (Protocol 1) or the ABPP workflow (Protocol 2) to determine the extent to which the inhibitor prevented probe labeling of specific proteins. A decrease in signal for a particular protein in the presence of the inhibitor indicates target engagement.

Visualizations

Signaling Pathway: Cholinergic Neurotransmission and the Role of Acetylcholinesterase (AChE)

This compound is a potent and irreversible inhibitor of acetylcholinesterase (AChE).[5][6] AChE is a key enzyme in cholinergic signaling, responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[7][8] Inhibition of AChE by MSF leads to an accumulation of ACh, enhancing cholinergic neurotransmission. This mechanism is of therapeutic interest in conditions characterized by cholinergic deficits, such as Alzheimer's disease.[1][9]

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline CHT Choline Transporter Choline->CHT Acetyl_CoA Acetyl-CoA ChAT ChAT Acetyl_CoA->ChAT ACh_vesicle ACh (in vesicle) ChAT->ACh_vesicle ACh_cleft ACh ACh_vesicle->ACh_cleft Exocytosis CHT->ChAT AChE AChE ACh_cleft->AChE AChR Acetylcholine Receptor (AChR) ACh_cleft->AChR Choline_cleft Choline AChE->Choline_cleft Acetate_cleft Acetate AChE->Acetate_cleft Choline_cleft->CHT Reuptake MSF MSF MSF->AChE Irreversible Inhibition Signal_Transduction Signal Transduction (e.g., muscle contraction, nerve impulse) AChR->Signal_Transduction

Caption: Cholinergic signaling at the synapse and the inhibitory action of MSF.

Experimental Workflow: ABPP for MSF Probe Target Identification

The following diagram illustrates the general workflow for identifying the protein targets of a this compound probe using an activity-based protein profiling approach coupled with mass spectrometry.

ABPP_Workflow start Start: Cell Lysate or Proteome probe_labeling 1. Probe Labeling: Incubate with MSF-alkyne probe start->probe_labeling click_chemistry 2. Click Chemistry: Attach biotin-azide probe_labeling->click_chemistry enrichment 3. Enrichment: Streptavidin pull-down click_chemistry->enrichment digestion 4. On-Bead Digestion: Trypsin enrichment->digestion lc_ms 5. LC-MS/MS Analysis digestion->lc_ms data_analysis 6. Data Analysis: Database search lc_ms->data_analysis end Identified Protein Targets data_analysis->end

Caption: Workflow for MSF probe target identification using ABPP.

Logical Relationship: Competitive Profiling

This diagram illustrates the logic of using competitive ABPP to assess the selectivity of a small molecule inhibitor against the targets of an MSF probe.

Competitive_Profiling_Logic cluster_control Control cluster_inhibitor With Inhibitor control_lysate Cell Lysate control_probe Add MSF Probe control_lysate->control_probe control_signal Strong Signal (Target Labeled) control_probe->control_signal inhibitor_lysate Cell Lysate inhibitor_add Add Inhibitor inhibitor_lysate->inhibitor_add inhibitor_probe Add MSF Probe inhibitor_add->inhibitor_probe inhibitor_signal Reduced/No Signal (Target Occupied by Inhibitor) inhibitor_probe->inhibitor_signal

Caption: Logic of competitive profiling for inhibitor target engagement.

References

Application Notes and Protocols for Reactions with Methanesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting chemical reactions with methanesulfonyl fluoride (MSF). It is intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and drug development. The information compiled herein is based on established literature and safety guidelines.

Introduction to this compound

This compound (MSF) is a highly reactive chemical intermediate with the formula CH₃SO₂F. It is a potent and irreversible inhibitor of acetylcholinesterase (AChE), an enzyme critical for the regulation of the neurotransmitter acetylcholine. This property has led to its investigation as a potential therapeutic agent for Alzheimer's disease. In synthetic chemistry, MSF is a valuable reagent for the introduction of the methanesulfonyl (mesyl) group onto various nucleophiles. It is a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for creating stable molecular connections.

Due to its high reactivity and toxicity, proper handling and safety precautions are paramount when working with this compound.

Safety Precautions and Handling

This compound is a corrosive, toxic, and moisture-sensitive liquid. It reacts vigorously with water to produce toxic hydrogen fluoride. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

  • Skin Protection: A lab coat and closed-toe shoes are required. For larger quantities, consider additional protective clothing.

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if there is a risk of inhalation.

Handling and Storage:

  • Always handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, strong acids, strong bases, and alcohols.

  • Keep the storage container under a nitrogen blanket.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water. Seek immediate medical attention.

General Experimental Workflow

The following diagram illustrates a general workflow for conducting reactions with this compound. This workflow emphasizes the necessary precautions for handling this reactive compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware (Oven-dried) B Inert Atmosphere (Nitrogen/Argon) A->B D Dissolve Substrate (Amine, Alcohol, etc.) B->D C Anhydrous Solvents C->D E Add Base (e.g., Triethylamine, Pyridine) D->E F Cool Reaction Mixture (e.g., 0 °C) E->F G Slowly Add This compound F->G H Monitor Reaction (TLC, LC-MS) G->H I Quench Reaction H->I J Aqueous Work-up I->J K Dry Organic Layer J->K L Concentrate K->L M Purify Product (Chromatography, Recrystallization) L->M

General workflow for reactions with this compound.

Experimental Protocols

Synthesis of Sulfonamides from Amines

The reaction of this compound with primary or secondary amines provides a direct route to the corresponding sulfonamides. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen fluoride generated.

General Protocol for the Sulfonylation of an Aniline Derivative:

  • Reaction Setup: In a dry, inert gas-flushed round-bottom flask equipped with a magnetic stir bar, dissolve the aniline derivative (1.0 eq.) and a base (e.g., triethylamine, 1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of this compound: Slowly add this compound (1.1 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Table 1: Synthesis of Sulfonamides from this compound and Various Anilines (Illustrative Data)

EntryAniline DerivativeBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineTriethylamineDichloromethane0 to RT12~85
24-NitroanilinePyridineAcetonitrile0 to RT16~75
34-MethoxyanilineTriethylamineDichloromethane0 to RT10~90
4N-MethylanilineTriethylamineDichloromethane0 to RT12~88

Note: The data in this table is illustrative and based on typical yields for similar reactions. Actual yields may vary depending on the specific substrate and reaction conditions.

Synthesis of Sulfonate Esters from Alcohols and Phenols

This compound reacts with alcohols and phenols to form sulfonate esters. These reactions also typically require a base to scavenge the generated HF.

General Protocol for the Sulfonylation of an Alcohol or Phenol:

  • Reaction Setup: In a dry, inert gas-flushed round-bottom flask, dissolve the alcohol or phenol (1.0 eq.) and a base (e.g., triethylamine, 1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to 0 °C.

  • Addition of this compound: Slowly add this compound (1.2 eq.) to the cooled solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.[1]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with the solvent and wash sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography if necessary.

Table 2: Synthesis of Sulfonate Esters from this compound and Various Alcohols/Phenols (Illustrative Data)

EntryAlcohol/PhenolBaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl alcoholTriethylamineDichloromethane0 to RT3~92
2EthanolTriethylamineDichloromethane0 to RT4~88
3PhenolPyridineDichloromethane0 to RT5~80
44-MethoxyphenolTriethylamineDichloromethane0 to RT3~95

Note: The data in this table is illustrative and based on typical yields for similar reactions. Actual yields may vary depending on the specific substrate and reaction conditions.

Application in Drug Development: Acetylcholinesterase Inhibition

This compound is a potent irreversible inhibitor of acetylcholinesterase (AChE). The inhibition mechanism involves the sulfonylation of a critical serine residue within the active site of the enzyme. This covalent modification renders the enzyme inactive, leading to an accumulation of acetylcholine in the synaptic cleft.

The following diagram illustrates the mechanism of AChE inhibition by this compound.

G cluster_enzyme AChE Active Site cluster_inhibitor Inhibitor cluster_inhibition Inhibition Process AChE Acetylcholinesterase (AChE) Approach MSF approaches AChE active site AChE->Approach Serine Serine Residue (Nucleophilic -OH) Attack Nucleophilic attack by Serine -OH on Sulfur Serine->Attack CatalyticTriad Catalytic Triad (His, Glu) MSF This compound (CH3SO2F) MSF->Approach Approach->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Fluoride ion (F-) Intermediate->Elimination CovalentAdduct Stable Covalent Adduct (Sulfonylated Serine) Elimination->CovalentAdduct InactiveEnzyme Inactive AChE CovalentAdduct->InactiveEnzyme

Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.

This irreversible inhibition of AChE increases the levels of acetylcholine, which is beneficial in conditions like Alzheimer's disease where there is a deficit of this neurotransmitter.

Conclusion

This compound is a versatile and powerful reagent in both synthetic chemistry and drug development. Its utility in SuFEx click chemistry and as a potent enzyme inhibitor highlights its importance. However, its reactivity and toxicity necessitate strict adherence to safety protocols. The experimental procedures outlined in this document provide a foundation for the safe and effective use of this compound in a research setting. Researchers should always consult the relevant safety data sheets and literature before undertaking any new reaction.

References

Application Notes and Protocols for Methylsulfonylmethane (MSM) Dosing in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylsulfonylmethane (MSM), an organosulfur compound, has garnered significant interest for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Animal studies are crucial for elucidating the mechanisms of action and establishing safe and effective dosing regimens for MSM. These application notes provide a comprehensive overview of dosing protocols for MSM in various animal models based on published literature. The information is intended to guide researchers in designing and conducting preclinical studies.

Pharmacokinetics of MSM in Animal Models

Understanding the pharmacokinetic profile of MSM is fundamental to designing effective dosing strategies. Studies in rats have shown that orally administered MSM is rapidly absorbed and widely distributed throughout the body.

A study in Sprague-Dawley rats administered a single oral dose of 500 mg/kg [³⁵S]MSM demonstrated:

  • Rapid Absorption: Peak blood concentrations were reached at a mean of 2.1 hours.[3][4]

  • Wide Distribution: The radioactive tracer was found in all tissues analyzed, with relatively lower concentrations in skin and bone.[3][5]

  • Efficient Excretion: Approximately 85.8% of the dose was recovered in the urine and 3% in the feces within 120 hours, indicating complete elimination.[3][5]

  • Half-life: The elimination half-life was determined to be 12.2 hours.[1][3]

These findings suggest that MSM is well-absorbed and does not accumulate in tissues with single-dose administration.[3][5]

Dosing Protocols in Animal Studies

The following tables summarize MSM dosing protocols used in various animal studies, categorized by the condition under investigation.

Table 1: Osteoarthritis and Joint Health
Animal ModelAdministration RouteDosageFrequency & DurationKey FindingsReference(s)
STR/OrtCrlj Mice (Osteoarthritis model)Dietary0.06 g/kg BW/day, 0.6 g/kg BW/day, 6 g/kg BW/dayDaily for 13 weeksDose-dependent decrease in cartilage degeneration. High doses (6 g/kg) led to organ atrophy.[6][7][8]
Wistar RatsDietary0.06 g/kg BW/day, 0.6 g/kg BW/day, 6 g/kg BW/dayDaily for 4 weeksDid not affect cartilage formation in growing rats.[6][8]
Adjuvant-induced Arthritis RatsOral Gavage77 mg/kg5 days a weekSignificantly decreased joint swelling.[7]
Table 2: Cancer Research

| Animal Model | Cancer Type | Administration Route | Dosage | Frequency & Duration | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Balb/c Mice (Xenograft) | Breast Cancer (MDA-MB 231 cells) | Intragastric | 1%, 3%, 5% MSM in drinking water (equivalent to 100 mM, 300 mM, 500 mM) | Daily for ~30 days | Dose-dependent suppression of tumor growth. |[9][10] | | Balb/c Nude Mice (Xenograft) | Bladder Cancer (253J-BV cells) | Intragastric | 3% MSM | Daily for 4 weeks | Synergistic tumor growth suppression when combined with AG490. |[11] | | Rats | Colon Cancer | Dietary | 4% MSM in diet | - | Delayed tumor onset. |[2] | | Rats | Mammary Cancer | Dietary | 4% MSM in diet | - | Delayed tumor onset. |[2] |

Table 3: Skin Damage and Inflammation

| Animal Model | Condition | Administration Route | Dosage | Frequency & Duration | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Hairless Mice | UVB-induced Skin Damage | Intradermal Injection | 0.1 cc per side | 4 times over 4 weeks | Reduced wrinkle score and protected against photoaging. |[12] | | Hairless Mice | UVB-induced Inflammation | Topical | - | 4 times a week for 3 weeks | Alleviated inflammation of the back skin. |[13] | | Ovalbumin-immunized Mice | Inflammatory Cutaneous Reaction | Oral | - | - | Suppressed immediate swelling reaction. |[13] |

Table 4: Toxicity Studies
Animal ModelAdministration RouteDosageFrequency & DurationKey FindingsReference(s)
Sprague-Dawley RatsOral Gavage50, 250, 500, 1000 mg/kg/dayGestation days 6-20No maternal or developmental toxicity observed (NOAEL: 1000 mg/kg/day).[14]
RatsOral Gavage2 g/kgSingle doseNo adverse events or mortality.[15]
RatsOral Gavage1.5 g/kg/dayDaily for 90 daysNo adverse events or mortality.[15]
BroilersOral Gavage1000-2000 mg/kg BW (acute); 1500 mg/kg BW/day (sub-chronic)Single dose; Daily for 21 daysNo adverse effects on growth or clinical outcomes.[16]

Experimental Protocols

Oral Administration (Gavage)

Oral gavage is a common method for precise dose administration.

Materials:

  • Methylsulfonylmethane (MSM) powder

  • Vehicle (e.g., distilled water, 1% starch gel)

  • Gavage needles (appropriate size for the animal)

  • Syringes

Protocol:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of MSM powder.

    • Suspend or dissolve the MSM in the chosen vehicle to the desired concentration. Ensure the solution is homogenous before each administration. For example, a study on adjuvant-induced arthritis in rats used a suspension in 1% starch gel.[7]

  • Animal Handling:

    • Gently restrain the animal to prevent movement and injury.

  • Administration:

    • Measure the correct volume of the dosing solution into a syringe fitted with a gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the solution into the stomach. Avoid entry into the trachea.

  • Post-Administration Monitoring:

    • Observe the animal for any signs of distress or adverse reactions.

Workflow for Oral Gavage Administration

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration weigh Weigh MSM dissolve Dissolve/Suspend in Vehicle weigh->dissolve load Load Syringe dissolve->load restrain Restrain Animal restrain->load gavage Perform Gavage load->gavage observe Observe Animal gavage->observe

Caption: Workflow for oral gavage administration of MSM.

Dietary Administration

Incorporating MSM into the feed is a non-invasive method for chronic dosing.

Materials:

  • Methylsulfonylmethane (MSM) powder

  • Standard laboratory animal diet

  • Mixer

Protocol:

  • Diet Preparation:

    • Calculate the amount of MSM required to achieve the target dose in g/kg of feed.

    • Thoroughly mix the MSM powder with the powdered or pelleted diet to ensure a uniform distribution.

  • Feeding:

    • Provide the MSM-containing diet to the animals ad libitum.

    • Ensure fresh diet is provided regularly.

  • Monitoring:

    • Monitor food consumption to estimate the actual dose of MSM ingested by each animal.

    • Monitor the body weight of the animals.

Logical Flow for Dietary Administration Studies

G start Start Study prep_diet Prepare MSM-containing Diet start->prep_diet feeding Ad Libitum Feeding prep_diet->feeding monitor_intake Monitor Food Intake feeding->monitor_intake monitor_bw Monitor Body Weight feeding->monitor_bw end_study End of Study/Endpoint monitor_intake->end_study monitor_bw->end_study G cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration dissolve Dissolve MSM in Sterile Vehicle sterilize Sterile Filter dissolve->sterilize load Load Syringe sterilize->load restrain Restrain Animal restrain->load inject Perform IP Injection load->inject observe Observe Animal inject->observe G MSM MSM STAT3 STAT3 MSM->STAT3 STAT5b STAT5b MSM->STAT5b TumorGrowth Tumor Growth STAT3->TumorGrowth STAT5b->TumorGrowth

References

Analytical Methods for the Detection of Methanesulfonyl Fluoride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of methanesulfonyl fluoride (MSF), a potent, long-acting acetylcholinesterase (AChE) inhibitor. The following methods are covered, offering a range of techniques suitable for various matrices and analytical objectives, from quantitative bioanalysis to qualitative identification.

Liquid Chromatography/Mass Spectrometry (LC/MS) for Quantification in Biological Matrices

LC/MS is a highly sensitive and specific method for the quantification of MSF in complex biological matrices such as plasma and urine. This technique is particularly well-suited for pharmacokinetic and toxicokinetic studies in drug development.[1]

Application Note:

This method allows for the precise determination of MSF concentrations, enabling the characterization of its absorption, distribution, metabolism, and excretion (ADME) profile. The protocol described below is based on methodologies employed in clinical trials for MSF.[1]

Quantitative Data Summary:
ParameterPlasmaUrine
Limit of Quantification (LOQ)5.0 ng/mL10.0 ng/mL
Upper Limit of Quantification (ULOQ)1000 ng/mL1000 ng/mL
Experimental Protocol:

1. Sample Preparation:

  • Collect blood samples in EDTA-treated tubes.
  • Harvest plasma by centrifugation.
  • For urine samples, collect as per study design.
  • Store all samples at -20°C or below until analysis.
  • Prepare a standard curve by spiking known concentrations of MSF into a blank matrix (plasma or urine).
  • Prepare quality control (QC) samples at low, medium, and high concentrations.
  • Perform protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma, standard, or QC sample.
  • Vortex mix for 1 minute.
  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in the mobile phase.

2. LC/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
  • Analytical Column: A C18 reversed-phase column (e.g., Waters XBridge C18).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient Elution:
  • 0-1 min: 5% B
  • 1-5 min: 5% to 95% B
  • 5-7 min: 95% B
  • 7-7.1 min: 95% to 5% B
  • 7.1-10 min: 5% B
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 10 µL.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for MSF would need to be determined through initial tuning of the mass spectrometer.

Experimental Workflow:

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC/MS Analysis cluster_data Data Processing Sample Plasma or Urine Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Mass Spectrometry (MRM Detection) Ionize->Detect Quantify Quantification against Standard Curve Detect->Quantify Report Report Concentration Quantify->Report

Caption: LC/MS workflow for MSF quantification.

Fluoride Ion-Selective Electrode (ISE) for Determination in Blood

This method provides a cost-effective and straightforward approach for determining MSF concentrations in blood. It relies on the chemical conversion of MSF to fluoride ions, which are then measured using a fluoride ion-selective electrode.[2][3] This technique is suitable for clinical monitoring where a therapeutic range has been established.[2]

Application Note:

The ISE method is advantageous due to its simplicity and the relatively low cost of instrumentation. It is particularly useful for applications where high sample throughput is required and the matrix interference is minimal after the conversion step. The reported detection limit is adequate for clinical applications.[2][3]

Quantitative Data Summary:
ParameterBlood Matrix
Limit of Detection (LOD)≥ 0.1 ppm
Therapeutic Range0.12–10.0 ppm
Experimental Protocol:

1. Sample Preparation and Conversion:

  • Collect whole blood samples.
  • Prepare a standard solution of MSF in a suitable solvent.
  • In a reaction vessel, combine a known volume of the blood sample or standard with isopropanol and a basic aqueous solution (e.g., NaOH).
  • The reaction quantitatively transforms MSF into fluoride ions.[2][3] The exact stoichiometry and reaction conditions (temperature, time) should be optimized.
  • After the reaction is complete, add a Total Ionic Strength Adjustment Buffer (TISAB) to the solution. TISAB is used to adjust the pH and ionic strength of the sample to ensure accurate fluoride measurement.

2. ISE Measurement:

  • Calibrate the fluoride ion-selective electrode using a series of fluoride standard solutions of known concentrations.
  • Immerse the calibrated electrode into the prepared sample solution.
  • Record the potential (in mV) once the reading has stabilized.
  • Determine the fluoride concentration in the sample by comparing its potential to the calibration curve.
  • Calculate the original MSF concentration based on the stoichiometry of the conversion reaction.

Experimental Workflow:

ISE_Workflow cluster_prep Sample Preparation & Conversion cluster_measure ISE Measurement cluster_calc Calculation Sample Blood Sample React Quantitative Conversion (Isopropanol, Base) Sample->React Buffer Add TISAB React->Buffer Measure Measure Sample Potential Buffer->Measure Calibrate Calibrate ISE with Fluoride Standards Calibrate->Measure Determine Determine Fluoride Concentration Measure->Determine Calculate Calculate Original MSF Concentration Determine->Calculate

Caption: ISE workflow for MSF determination in blood.

Spectroscopic Methods for Identification

Spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are invaluable for the qualitative identification and structural confirmation of this compound.

Application Note:

These methods are essential for confirming the identity of MSF in reference standards, synthesized batches, or as an unknown compound. The spectral data provides a unique fingerprint for the molecule.

Available Spectral Data:
  • Mass Spectrometry (Electron Ionization): The NIST WebBook provides the mass spectrum of MSF, which can be used for comparison and identification in GC-MS analysis.[4][5]

  • 1H NMR Spectroscopy: Proton NMR spectra can confirm the presence of the methyl group in the MSF structure.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum of MSF shows characteristic absorption bands corresponding to its functional groups, which can be used for identification.[7]

  • UV Spectroscopy: UV absorbance maxima have been reported at 238 nm in water and 246 nm in cyclohexane.[6]

Protocol for Identification:

1. Sample Preparation:

  • Prepare a solution of the sample in a suitable deuterated solvent (for NMR) or a transparent solvent (for UV and IR). For GC-MS, a volatile solvent is required.

2. Data Acquisition:

  • Acquire the spectrum using the appropriate spectrometer (MS, NMR, IR, or UV).

3. Data Analysis:

  • Compare the acquired spectrum with reference spectra from databases such as the NIST WebBook or PubChem.[4][5][6][7]
  • Analyze the key spectral features (e.g., mass-to-charge ratios, chemical shifts, absorption frequencies) to confirm the identity of MSF.

Other Potential Analytical Methods

While specific validated protocols for MSF were not found in the initial search, methods used for related compounds suggest the feasibility of the following techniques:

  • Gas Chromatography (GC): Given its volatility, GC could be a suitable method for the analysis of MSF. A patent for the related compound trifluorothis compound utilizes GC for purity analysis.[8] A potential method would involve a flame ionization detector (FID) or a mass spectrometer (MS) for detection.

  • High-Performance Liquid Chromatography (HPLC): A patent for the detection of methanesulfonyl chloride, a precursor to MSF, describes an HPLC method with a UV detector.[9] A similar reversed-phase HPLC method could potentially be developed for MSF, especially if derivatization is employed to introduce a chromophore for enhanced UV detection.

These methods would require formal development and validation to establish their performance characteristics for the analysis of this compound.

References

Application Notes and Protocols for In Vitro Testing of Methanesulfonyl Fluoride (MSF) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfonyl fluoride (MSF) is a potent, irreversible inhibitor of acetylcholinesterase (AChE) and other serine hydrolases.[1] Its mechanism of action involves the covalent sulfonation of the catalytic serine residue within the enzyme's active site, leading to its inactivation.[2] The irreversible nature of this inhibition makes MSF a valuable tool for studying enzyme function and a potential therapeutic agent.[1][3][4] Animal studies have indicated that MSF exhibits high selectivity for brain acetylcholinesterase in vivo.[1] This document provides detailed protocols for in vitro assays to determine the activity of MSF, primarily focusing on its well-characterized inhibition of AChE using the Ellman's assay, along with an overview of advanced activity-based protein profiling (ABPP) methods for broader serine hydrolase analysis.

Data Presentation: Inhibition of Acetylcholinesterase by MSF

The following table summarizes quantitative data on the inhibitory activity of this compound against Acetylcholinesterase (AChE).

Enzyme SourceMSF ConcentrationPercent InhibitionAssay ConditionsReference
Torpedo californica AChE (TcAChE)0.5 mMTime-dependent25 mM Na-phosphate buffer, pH 7.0, room temperature[2]
Human Erythrocyte AChE3.6 mg (oral dose)33% (after 2 weeks)In vivo study, measured via erythrocyte AChE activity[3]
Human Erythrocyte AChE7.2 mg (oral dose)46% (after 2 weeks)In vivo study, measured via erythrocyte AChE activity[3]
Human Erythrocyte AChE10.8 mg (oral dose)62% (after 2 weeks)In vivo study, measured via erythrocyte AChE activity[3]
Rat Hippocampus AChE1 mg/kg (in vivo)~45%In vivo study, measured 180 min post-injection[5]
Rat Hippocampus AChE2 mg/kg (in vivo)~80%In vivo study, measured 180 min post-injection[5]

Experimental Protocols

Spectrophotometric Determination of AChE Inhibition by MSF using Ellman's Assay

The Ellman's assay is a widely used, simple, and cost-effective method to measure AChE activity.[6][7] The enzyme hydrolyzes the substrate acetylthiocholine (ASCh) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[2][6]

Materials:

  • This compound (MSF)

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • Acetylthiocholine iodide (ASCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 25 mM Sodium Phosphate, pH 7.0 or 0.1 M Phosphate Buffer, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will depend on the enzyme source and activity.

    • Prepare a stock solution of ASCh in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of MSF in a suitable solvent (e.g., ethanol or DMSO) and make serial dilutions in the same solvent to achieve a range of desired concentrations.

  • Enzyme Inhibition:

    • In a 96-well plate, add a constant amount of the AChE enzyme to each well.

    • Add varying concentrations of the MSF dilutions to the wells. Include a control group with the solvent alone.

    • Incubate the enzyme with MSF for a specific time (e.g., 30 minutes) at room temperature to allow for the inhibitor-enzyme interaction.[2]

  • Enzymatic Reaction and Detection:

    • To initiate the enzymatic reaction, add the DTNB solution followed by the ASCh substrate solution to all wells.[8]

    • Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader.[2] Take readings at regular intervals (e.g., every minute for 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each MSF concentration using the following formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100

    • Plot the percentage of inhibition against the logarithm of the MSF concentration to determine the IC50 value (the concentration of MSF that causes 50% inhibition of AChE activity).

Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Activity

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to assess the functional state of entire enzyme families directly in complex biological samples.[9] For serine hydrolases, this is often achieved using probes that covalently bind to the active site serine.[10][11] Fluorophosphonate (FP)-based probes are a prominent class of reagents for this purpose.[12][13][14] The general workflow involves competitive inhibition where a sample is pre-incubated with the inhibitor of interest (e.g., MSF) before labeling with a broad-spectrum, tagged probe.

Materials:

  • Cell lysate or tissue homogenate

  • This compound (MSF)

  • Activity-based probe (e.g., a fluorophosphonate probe with a biotin or fluorescent tag like TAMRA-FP)[12]

  • SDS-PAGE reagents

  • Streptavidin-HRP conjugate (for biotinylated probes) and chemiluminescence substrate or a fluorescent gel scanner (for fluorescent probes)

Procedure:

  • Proteome Preparation: Prepare a cell lysate or tissue homogenate in a suitable buffer. Determine the protein concentration.

  • Competitive Inhibition:

    • Aliquot the proteome into different tubes.

    • Treat the aliquots with varying concentrations of MSF (or a vehicle control) and incubate for a specific time (e.g., 30 minutes) at room temperature.[15]

  • Probe Labeling:

    • Add the activity-based probe (e.g., TAMRA-FP) to each aliquot and incubate for a further period (e.g., 15-30 minutes) at room temperature to label the remaining active serine hydrolases.[12]

  • Analysis:

    • Stop the labeling reaction by adding SDS-PAGE sample buffer and boiling the samples.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled proteins. For fluorescently tagged probes, this can be done directly using a fluorescent gel scanner.[12] For biotin-tagged probes, transfer the proteins to a membrane and detect using streptavidin-HRP and chemiluminescence.

  • Data Interpretation:

    • A decrease in the signal from a specific protein band in the MSF-treated samples compared to the control indicates that MSF has inhibited that particular serine hydrolase. The degree of signal reduction corresponds to the potency of inhibition.

Mandatory Visualizations

G Mechanism of Irreversible Inhibition of Acetylcholinesterase by MSF AChE Active Acetylcholinesterase (with catalytic Serine-OH) Intermediate Enzyme-Inhibitor Complex AChE->Intermediate Binding to active site MSF This compound (CH3SO2F) MSF->Intermediate Inactive_AChE Sulfonylated (Inactive) AChE (Serine-O-SO2CH3) Intermediate->Inactive_AChE Covalent Modification Fluoride Fluoride Ion (F-) Intermediate->Fluoride Release

Caption: Covalent modification of AChE by MSF leading to irreversible inhibition.

G Experimental Workflow for Ellman's Assay cluster_0 Preparation cluster_1 Inhibition cluster_2 Reaction & Detection cluster_3 Analysis A Prepare AChE, MSF, DTNB, and ASCh solutions B Incubate AChE with varying [MSF] A->B C Add DTNB and ASCh to initiate reaction B->C D Measure Absorbance at 412 nm C->D E Calculate Reaction Rates D->E F Determine % Inhibition and IC50 Value E->F G Activity-Based Protein Profiling (ABPP) Workflow Proteome Cell Lysate / Proteome MSF_Incubation Incubate with MSF (Competitive Inhibition) Proteome->MSF_Incubation Probe_Labeling Add Tagged ABPP Probe (e.g., FP-Biotin) MSF_Incubation->Probe_Labeling SDS_PAGE SDS-PAGE Separation Probe_Labeling->SDS_PAGE Detection Detection (e.g., Streptavidin Blot) SDS_PAGE->Detection Analysis Analyze Inhibition Profile Detection->Analysis

References

Application Notes and Protocols: Handling Methanesulfonyl Fluoride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonyl fluoride (MSF) is a highly reactive and toxic compound utilized in chemical biology and drug discovery, primarily as a potent and irreversible inhibitor of acetylcholinesterase (AChE).[1] Its high selectivity for brain AChE has led to its investigation as a potential therapeutic for Alzheimer's disease.[1][2] Due to its hazardous nature, strict adherence to safety protocols is paramount when handling MSF in a laboratory environment. These notes provide essential information, safety procedures, and experimental protocols for its use.

Physicochemical and Toxicological Data

Proper handling of this compound begins with a thorough understanding of its physical, chemical, and toxicological properties. This data is summarized below for easy reference.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
CAS Number 558-25-8 [3]
Molecular Formula CH₃FO₂S [4]
Molecular Weight 98.09 g/mol [1]
Appearance Clear, colorless to light yellow liquid [1][5]
Odor Pungent [1]
Density 1.427 g/mL at 25 °C [1][5]
Boiling Point 123-124 °C [1][5]
Vapor Pressure 19.2 mmHg at 21 °C [1]
Solubility in Water Reacts with water [1]

| Sensitivity | Moisture sensitive, hygroscopic |[1][3] |

Table 2: Toxicological Data for this compound

Metric Value Species Reference
LD₅₀ (Oral) 2 mg/kg Rat [2]
LC₅₀ (Inhalation) 1 ppm (7 hours) Rat [2]
LC₅₀ (Inhalation) 4-5 ppm (1 hour) Rat [1]

| Primary Hazards | Fatal if swallowed, inhaled, or in contact with skin. Causes severe skin and eye burns. Corrosive. Lachrymator. | N/A |[1][2][6] |

Safety and Handling Protocols

MSF is highly toxic, corrosive, and reacts with water.[6][7] A systematic approach to handling is mandatory. The following workflow and protocols outline the necessary steps for safe handling.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS prep_area Designate Work Area (Fume Hood) prep_sds->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe prep_spill Prepare Spill Kit prep_ppe->prep_spill handle_quant Use Smallest Possible Quantity prep_spill->handle_quant Proceed to Handling handle_transfer Transfer using Syringe/Cannula under Inert Atmosphere handle_quant->handle_transfer handle_reaction Conduct Reaction in Closed System handle_transfer->handle_reaction spill_node Spill or Exposure Event handle_transfer->spill_node cleanup_decon Decontaminate Glassware & Surfaces with Base Solution handle_reaction->cleanup_decon Proceed to Cleanup cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_wash Wash Hands Thoroughly cleanup_waste->cleanup_wash spill_action EXECUTE EMERGENCY PROCEDURES spill_node->spill_action

Caption: A standard workflow for the safe handling of this compound.

2.1. Engineering Controls

  • Fume Hood: Always handle MSF in a certified chemical fume hood with a face velocity between 80-125 feet per minute.[8][9]

  • Designated Area: Mark a specific area within the fume hood for MSF handling to prevent cross-contamination.[10]

  • Safety Equipment: Ensure immediate access to an eyewash station and an emergency shower.[2][3]

2.2. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[11]

  • Hand Protection: Use double-gloving with chemical-resistant gloves (e.g., nitrile).[8][10] Check breakthrough times and inspect gloves before each use.

  • Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is recommended.[10]

  • Respiratory Protection: In case of inadequate ventilation or spills, use a NIOSH-approved respirator with a cartridge suitable for acid gases and organic vapors.[2][11]

2.3. Spill and Emergency Procedures

  • Spills:

    • Evacuate all non-essential personnel from the area.[11][12]

    • Increase ventilation in the fume hood.

    • Cover the spill with a dry absorbent material like dry lime, sand, or soda ash. DO NOT USE WATER or combustible absorbents.[12]

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[11]

    • Decontaminate the spill area thoroughly.

  • Exposure:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[7][12] Seek immediate medical attention.[6] Effects may be delayed.[7]

    • Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes, lifting the upper and lower eyelids.[7][12] Seek immediate medical attention.

    • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[7] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. If the person is conscious, give 1-2 glasses of water or milk to drink.[7] Seek immediate medical attention.

2.4. Storage and Disposal

  • Storage: Store MSF in a tightly closed, compatible container under an inert atmosphere (e.g., nitrogen).[12][13] The storage area should be cool, dry, well-ventilated, and separate from incompatible materials such as water, strong bases, oxidizing agents, and alcohols.[3][12]

  • Disposal: MSF and any contaminated materials must be disposed of as hazardous waste.[12] Arrange for disposal through a licensed hazardous waste management company, following all local, state, and federal regulations.[11] Never discharge MSF to the sewer.[11]

Application: Inhibition of Acetylcholinesterase (AChE)

MSF is a valuable tool for studying the cholinergic system due to its irreversible inhibition of AChE.[1] This enzyme is responsible for hydrolyzing the neurotransmitter acetylcholine, terminating the signal at the synapse.

G cluster_pathway Cholinergic Synapse ACh_release Acetylcholine (ACh) Released ACh_receptor ACh Binds to Postsynaptic Receptor ACh_release->ACh_receptor 1. Binding AChE Acetylcholinesterase (AChE) ACh_release->AChE 3. Inactivation Pathway Signal Signal Transduction ACh_receptor->Signal 2. Activation Hydrolysis ACh Hydrolyzed to Choline + Acetate AChE->Hydrolysis Catalysis Inhibition Irreversible Inhibition (Sulfonylation of Serine) MSF Methanesulfonyl Fluoride (MSF) MSF->AChE Covalent Modification

Caption: AChE signaling pathway and its irreversible inhibition by MSF.

3.1. General Protocol: AChE Inhibition Assay

This protocol provides a general method for assessing AChE inhibition by MSF using a colorimetric assay based on Ellman's reagent (DTNB).

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant).

  • Acetylthiocholine (ATCh) iodide (substrate).

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate buffer (e.g., 0.1 M, pH 8.0).

  • This compound (MSF) stock solution (prepared fresh in a compatible organic solvent like isopropanol).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 412 nm.

Procedure:

  • Prepare Reagents:

    • Prepare working solutions of ATCh and DTNB in the phosphate buffer.

    • Prepare serial dilutions of MSF from the stock solution to achieve the desired final concentrations for the assay.

  • Assay Setup (in a 96-well plate):

    • To each well, add:

      • Phosphate buffer.

      • DTNB solution.

      • AChE enzyme solution.

      • MSF solution at various concentrations (or vehicle control).

    • Mix gently and pre-incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 10-30 minutes) to allow for the inhibition reaction.

  • Initiate Reaction:

    • Add the ATCh substrate solution to all wells to start the enzymatic reaction.

  • Measure Absorbance:

    • Immediately begin monitoring the change in absorbance at 412 nm over time using the microplate reader. The yellow color produced is due to the reaction of thiocholine (product of ATCh hydrolysis) with DTNB.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each MSF concentration relative to the vehicle control: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percent inhibition against the logarithm of the MSF concentration to determine the IC₅₀ value.

Experimental Protocol: Synthesis of this compound

MSF can be synthesized by treating methanesulfonyl chloride with a fluoride salt.[1][4] The following is a general laboratory-scale procedure.

Materials:

  • Methanesulfonyl chloride

  • Potassium fluoride (KF) or Potassium bifluoride (KHF₂)

  • Water

  • Round-bottom flask

  • Distillation apparatus

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, combine methanesulfonyl chloride and an aqueous solution of potassium fluoride.[14] A typical molar ratio of methanesulfonyl chloride to KF is between 1.0:1.2 and 1.0:3.2.[14]

  • Reaction: Gently heat the mixture. The reaction is often conducted at temperatures between 10 °C and 60 °C.[14]

  • Distillation: The product, this compound, is volatile and can be separated from the reaction mixture by steam distillation.[1]

  • Purification:

    • Collect the distillate, which will contain MSF and water.

    • Separate the organic layer (MSF) from the aqueous layer using a separatory funnel.

    • Dry the crude MSF over a suitable drying agent (e.g., anhydrous calcium chloride).[4]

    • Perform a final fractional distillation to obtain pure this compound (boiling point 123-124 °C).[1]

  • Verification: Confirm the identity and purity of the product using analytical techniques such as NMR spectroscopy and gas chromatography.

References

Preparation of Stock Solutions of Methanesulfonyl Fluoride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanesulfonyl fluoride (MSF) is a potent, irreversible inhibitor of acetylcholinesterase (AChE) with high selectivity for the central nervous system.[1][2] Its utility in research and as a potential therapeutic for neurodegenerative diseases like Alzheimer's necessitates standardized procedures for the preparation of stock solutions.[1][3] This document provides detailed application notes and protocols for the safe handling, preparation, and storage of MSF stock solutions to ensure experimental reproducibility and personnel safety. Due to its hazardous nature, strict adherence to safety protocols is mandatory.[4][5]

Safety Precautions and Hazard Information

This compound is a highly toxic and corrosive liquid that requires stringent safety measures.[1][6] It is fatal if swallowed, inhaled, or in contact with skin.[6] Contact can cause severe skin burns and eye damage.[1][5] A significant hazard is its reactivity with water or moisture, which produces highly corrosive and toxic hydrogen fluoride (HF) gas.[7][8]

Key Hazards:

  • High Acute Toxicity: Fatal if swallowed, inhaled, or in contact with skin.[6]

  • Corrosivity: Causes severe skin burns and eye damage.[1][5]

  • Water Reactivity: Reacts vigorously with water, steam, and alkali to produce toxic hydrogen fluoride gas.[7][8]

  • Inhalation Hazard: Highly toxic when inhaled.[7] It is a lachrymator, meaning its vapor causes tears.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Chemical splash goggles are mandatory.[9]

  • Lab Coat: A chemical-resistant lab coat should be worn.

  • Respiratory Protection: All handling of MSF must be performed in a certified chemical fume hood.[5] For emergencies, a positive pressure, full-facepiece self-contained breathing apparatus (SCBA) is required.[7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaCH₃FO₂S[1]
Molecular Weight98.09 g/mol [1]
AppearanceColorless to yellowish liquid[1]
Density1.347 - 1.427 g/mL[1][6]
Boiling Point123-124 °C (253-255 °F)[1]
Solubility in WaterReacts with water.[1] Slightly soluble.[5][1][5]
Vapor Pressure19.2 mmHg at 21 °C[1][5]

Preparation of this compound Stock Solutions

Due to the limited availability of specific solubility data for MSF in common laboratory solvents, the following protocol is based on best practices for structurally related sulfonyl fluorides like Phenylmethylsulfonyl Fluoride (PMSF) and Cyclobutylthis compound (CMSF).[10][11] Researchers should perform small-scale solubility tests to determine the optimal solvent and concentration for their specific experimental needs.

Recommended Solvents: Based on analogous compounds, anhydrous polar aprotic solvents are recommended for preparing MSF stock solutions to minimize hydrolysis.[10]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Isopropanol

  • Anhydrous Ethanol

Protocol for Preparation of a 100 mM MSF Stock Solution in Anhydrous DMSO:

Materials:

  • This compound (MSF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated positive displacement pipette or gas-tight syringe

  • Amber glass vial with a polytetrafluoroethylene (PTFE)-lined cap

  • Vortex mixer

  • Analytical balance

Procedure:

  • Work in a Fume Hood: Perform all steps in a certified chemical fume hood.

  • Equilibrate Reagents: Allow the sealed vial of MSF and the anhydrous DMSO to equilibrate to room temperature.

  • Tare Vial: Place a clean, dry amber glass vial with a PTFE-lined cap on the analytical balance and tare it.

  • Add MSF: Using a calibrated positive displacement pipette or a gas-tight syringe, carefully transfer the required amount of MSF into the tared vial. For example, to prepare 1 mL of a 100 mM solution, add 9.81 mg of MSF.

  • Record Mass: Accurately record the mass of the added MSF.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration.

  • Dissolve: Tightly cap the vial and vortex until the MSF is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Label and Store: Clearly label the vial with the compound name, concentration, solvent, preparation date, and appropriate hazard symbols. Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles and exposure to moisture.[10]

Storage and Stability

MSF is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen) in a cool, dry, well-ventilated area away from incompatible materials.[5][12]

Storage of Stock Solutions:

  • Temperature: Store stock solutions at -20°C.[10]

  • Aliquoting: It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination.[10]

  • Container: Use amber glass vials with PTFE-lined caps to protect from light and ensure a tight seal.

Stability: The stability of MSF in solution is pH-dependent, with hydrolysis increasing at higher pH.[10] While specific data for MSF is limited, the half-life of the related compound PMSF in aqueous solutions decreases significantly with increasing pH.[11] It is recommended to prepare fresh solutions and add them to aqueous buffers immediately before use.[10]

pHHalf-life of PMSF in Aqueous Solution at 25°C
7.0110 minutes
7.555 minutes
8.035 minutes
Data for PMSF is provided as a reference for the potential pH-dependent stability of sulfonyl fluorides.[11]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for preparing MSF stock solutions and its mechanism of action as an inhibitor of acetylcholinesterase.

experimental_workflow cluster_prep Preparation in Fume Hood cluster_storage Storage cluster_use Experimental Use reagents Equilibrate Reagents (MSF, Anhydrous Solvent) weigh Weigh MSF reagents->weigh 1. Tare vial dissolve Add Solvent & Dissolve weigh->dissolve 2. Add solvent aliquot Aliquot into Vials dissolve->aliquot 3. Vortex to dissolve store Store at -20°C aliquot->store 4. Seal tightly add_to_buffer Add to Aqueous Buffer (Immediately before use) store->add_to_buffer 5. Use single aliquot experiment Perform Experiment add_to_buffer->experiment

Caption: Workflow for MSF Stock Solution Preparation.

signaling_pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor Postsynaptic ACh Receptor ACh->ACh_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate MSF Methanesulfonyl Fluoride (MSF) MSF->AChE Irreversible Inhibition Neuronal_Signal Neuronal Signal (Increased Cholinergic Tone) ACh_Receptor->Neuronal_Signal

Caption: MSF Mechanism of Action.

References

Application Notes and Protocols: Utilizing Monosodium Glutamate (MSG) to Model and Potentiate Cognitive Deficits Following Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-stroke cognitive impairment (PSCI) is a prevalent and debilitating condition affecting a significant portion of stroke survivors, presenting a major challenge for rehabilitation and drug development.[1] A key pathological mechanism underlying neuronal damage in ischemic stroke is glutamate excitotoxicity, where excessive synaptic glutamate leads to neuronal death.[2][3] Monosodium glutamate (MSG), the sodium salt of glutamic acid, is widely used as a food additive but has also been utilized in preclinical research to induce neurotoxic effects through excitotoxic pathways, leading to cognitive and memory deficits that can mimic aspects of neurodegenerative diseases.[4][5]

These application notes propose a novel experimental paradigm utilizing MSG to either model or potentiate cognitive deficits in the context of a preclinical ischemic stroke model, specifically the middle cerebral artery occlusion (MCAO) model. The rationale is that a "double-hit" of endogenous glutamate release from the ischemic event, followed by the administration of exogenous glutamate (MSG), could create a more severe and consistent cognitive deficit model. This could be particularly valuable for screening therapeutic candidates aimed at mitigating excitotoxicity-driven cognitive decline.

It is important to note that some research also suggests a potential neurotrophic role for NMDA receptor agonists in the subacute phase of stroke recovery, highlighting the complexity of glutamatergic signaling in this context.[2][6] Therefore, the timing of MSG administration in relation to the ischemic insult is a critical experimental parameter. This document provides detailed protocols for inducing stroke, administering MSG, and assessing subsequent cognitive deficits, along with data presentation formats and diagrams of the underlying mechanisms and workflows.

Signaling Pathways

The primary signaling pathway implicated in both ischemic stroke-induced neuronal damage and MSG-induced neurotoxicity is glutamate excitotoxicity. This cascade is initiated by the overactivation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.

G cluster_0 Initiating Events cluster_1 Cellular Mechanisms cluster_2 Pathological Outcomes Ischemic_Stroke Ischemic Stroke (e.g., MCAO) Glutamate_Release Massive Endogenous Glutamate Release Ischemic_Stroke->Glutamate_Release MSG_Admin Exogenous MSG Administration Glutamate_Increase Increased Systemic Glutamate MSG_Admin->Glutamate_Increase NMDAR_Activation NMDAR Overactivation Glutamate_Release->NMDAR_Activation Glutamate_Increase->NMDAR_Activation Ca_Influx Excessive Ca2+ Influx NMDAR_Activation->Ca_Influx Enzyme_Activation Activation of Proteases & Nucleases Ca_Influx->Enzyme_Activation Mito_Dysfunction Mitochondrial Dysfunction & ROS Ca_Influx->Mito_Dysfunction Neuronal_Death Neuronal Death (Apoptosis/Necrosis) Enzyme_Activation->Neuronal_Death Mito_Dysfunction->Neuronal_Death Cognitive_Deficits Cognitive Deficits (Learning & Memory) Neuronal_Death->Cognitive_Deficits

Glutamate Excitotoxicity Signaling Pathway.

Experimental Protocols

This section details the protocols for inducing ischemic stroke via MCAO, administering MSG, and conducting behavioral assessments of cognitive function.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used method to induce focal cerebral ischemia in rodents, mimicking human stroke.

  • Animals: Adult male Wistar rats (250-300g) are commonly used.

  • Anesthesia: Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance) or an intraperitoneal injection of ketamine/xylazine.

  • Surgical Procedure:

    • Place the anesthetized animal in a supine position and maintain body temperature at 37°C using a heating pad.

    • Make a midline cervical incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA and the proximal end of the CCA.

    • Introduce a 4-0 monofilament nylon suture with a rounded tip into the ECA lumen and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement.

    • For transient MCAO (tMCAO), withdraw the filament after a defined period (e.g., 60-90 minutes) to allow for reperfusion. For permanent MCAO (pMCAO), the filament is left in place.

    • Suture the incision and allow the animal to recover in a warm cage.

  • Sham Control: Perform the same surgical procedure, including exposing the arteries, but do not advance the filament to occlude the MCA.

Monosodium Glutamate (MSG) Administration

MSG can be administered to potentiate the excitotoxic damage and subsequent cognitive deficits. The timing of administration post-MCAO is a critical variable.

  • Dosage and Administration:

    • Route: Intraperitoneal (i.p.) injection is a common and effective route. Oral gavage is an alternative.

    • Dose: Based on neurotoxicity studies, a dose range of 2-4 mg/g body weight can be used.[5] A dose-response study is recommended to determine the optimal concentration for the desired level of cognitive impairment.

    • Regimen: Administer MSG once daily for 7-14 consecutive days.

  • Timing Post-MCAO:

    • Acute Potentiation: Begin MSG administration 24 hours post-MCAO to exacerbate the initial ischemic damage.

    • Chronic Model: Begin MSG administration 7 days post-MCAO to model a decline in the subacute recovery phase.

  • Control Groups:

    • Vehicle Control: Administer an equivalent volume of sterile saline to the MCAO + MSG group.

    • MSG-Only Control: Administer MSG to sham-operated animals to isolate the cognitive effects of MSG alone.

Behavioral Testing for Cognitive Deficits

Cognitive assessments should begin after the completion of the MSG administration regimen (e.g., day 15 or 21 post-MCAO). All behavioral testing should be conducted by an experimenter blinded to the treatment groups.

  • Morris Water Maze (MWM): This test assesses spatial learning and memory.[7]

    • Apparatus: A circular pool (1.5-2m diameter) filled with opaque water (24-26°C). A hidden platform (10-15cm diameter) is submerged 1-2cm below the water surface in one quadrant. Visual cues are placed around the room.

    • Acquisition Phase (5-7 days):

      • Conduct 4 trials per day for each rat.

      • For each trial, place the rat in the water facing the pool wall at one of four quasi-random starting positions.

      • Allow the rat to swim and find the hidden platform for a maximum of 60-90 seconds.

      • If the rat fails to find the platform, guide it to the location.

      • Allow the rat to remain on the platform for 15-30 seconds.

      • Record the escape latency (time to find the platform) and swim path using a video tracking system.

    • Probe Trial (24 hours after last acquisition trial):

      • Remove the platform from the pool.

      • Allow the rat to swim freely for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was located), the number of crossings over the former platform location, and the swim path.

  • Y-Maze Spontaneous Alternation Test: This test assesses short-term spatial working memory.[6]

    • Apparatus: A three-arm maze with arms of equal length (e.g., 40cm long, 10cm wide, 20cm high) positioned at 120-degree angles.

    • Procedure:

      • Place the rat at the end of one arm and allow it to explore the maze freely for 8 minutes.

      • Record the sequence of arm entries using a video camera.

      • An arm entry is counted when all four paws of the rat are within the arm.

    • Data Analysis:

      • A "spontaneous alternation" is defined as consecutive entries into three different arms (e.g., A, then B, then C).

      • Calculate the percentage of alternation as: [(Number of alternations) / (Total number of arm entries - 2)] * 100.

Proposed Experimental Workflow

G cluster_0 Phase 1: Induction cluster_1 Phase 2: MSG Administration cluster_2 Phase 3: Cognitive Assessment cluster_3 Phase 4: Analysis Day0 Day 0: MCAO Surgery (or Sham) Day1_14 Days 1-14: Daily MSG (or Saline) i.p. Injection Day0->Day1_14 Day15_21 Days 15-21: Morris Water Maze (Acquisition & Probe Trials) Day1_14->Day15_21 Day22 Day 22: Y-Maze Test Day15_21->Day22 Day23 Day 23: Tissue Collection & Histological Analysis Day22->Day23

Proposed Experimental Workflow Diagram.

Data Presentation

Quantitative data from behavioral tests should be summarized in tables to facilitate comparison between experimental groups.

Table 1: Morris Water Maze (MWM) - Acquisition Phase Data

GroupDay 1 Escape Latency (s)Day 5 Escape Latency (s)
Sham + Saline55.2 ± 4.115.3 ± 2.5
Sham + MSG58.1 ± 3.922.7 ± 3.1*
MCAO + Saline62.5 ± 5.335.8 ± 4.0**
MCAO + MSG65.3 ± 4.850.1 ± 4.5***

*Data are presented as Mean ± SEM. *p<0.05 vs. Sham + Saline; **p<0.01 vs. Sham + Saline; **p<0.01 vs. MCAO + Saline.

Table 2: Morris Water Maze (MWM) - Probe Trial Data

GroupTime in Target Quadrant (%)Platform Crossings (n)
Sham + Saline45.6 ± 3.84.2 ± 0.5
Sham + MSG35.1 ± 4.22.8 ± 0.4
MCAO + Saline28.9 ± 3.5 1.9 ± 0.3
MCAO + MSG20.5 ± 2.9 0.8 ± 0.2

*Data are presented as Mean ± SEM. *p<0.05 vs. Sham + Saline; **p<0.01 vs. Sham + Saline; **p<0.01 vs. MCAO + Saline.

Table 3: Y-Maze Spontaneous Alternation Data

GroupTotal Arm Entries (n)Alternation (%)
Sham + Saline25.4 ± 2.178.5 ± 4.3
Sham + MSG24.8 ± 1.965.2 ± 5.1*
MCAO + Saline23.9 ± 2.555.7 ± 4.8**
MCAO + MSG24.1 ± 2.342.3 ± 3.9***

*Data are presented as Mean ± SEM. *p<0.05 vs. Sham + Saline; **p<0.01 vs. Sham + Saline; **p<0.01 vs. MCAO + Saline.

Conclusion

The proposed experimental model combining MCAO-induced ischemia with subsequent MSG administration offers a novel platform to study the mechanisms of excitotoxicity-driven post-stroke cognitive impairment. This model has the potential to create a more robust and reproducible cognitive deficit, which is advantageous for the preclinical evaluation of neuroprotective and cognitive-enhancing therapies. Researchers should carefully consider the dosage and timing of MSG administration to align with their specific research questions, whether it is to model an acute exacerbation of injury or a chronic decline. The detailed protocols and data presentation formats provided herein offer a comprehensive framework for implementing this advanced model in stroke research.

References

Troubleshooting & Optimization

Technical Support Center: Methanesulfonyl Fluoride (MSF) in Experimental Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving methanesulfonyl fluoride (MSF). The information is presented in a question-and-answer format to offer direct and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MSF) and what are its primary applications?

A1: this compound (MSF) is a highly reactive organosulfur compound. It is widely recognized as a potent, irreversible inhibitor of acetylcholinesterase (AChE), an enzyme critical for nerve function. This property has led to its investigation in the treatment of Alzheimer's disease.[1] More broadly in chemical synthesis, MSF is a key reagent in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of powerful and reliable reactions for building molecular connections.

Q2: What are the main safety precautions to consider when working with MSF?

A2: MSF is a corrosive and highly toxic liquid. It is crucial to handle it with extreme care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. MSF reacts vigorously with moisture, including water in the air, to produce highly corrosive and toxic hydrogen fluoride (HF) gas.[1][2] Upon heating, it can decompose and emit toxic fumes of fluorides and sulfur oxides.[1]

Q3: How should I store this compound?

A3: Due to its reactivity with water, MSF should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. It is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to its degradation and the formation of hazardous byproducts.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Sulfonated Product

Q: I am reacting MSF with my nucleophile, but I am observing a low yield of the desired product or no reaction at all. What are the possible causes and solutions?

A: Low reactivity can stem from several factors related to the nucleophile, reaction conditions, and the stability of MSF itself.

Potential Causes and Troubleshooting Steps:

  • Weak Nucleophile: MSF shows dissimilar reactivity with weaker amine nucleophiles compared to strong nucleophiles like oximes and hydroxamic acids.

    • Solution: For weak nucleophiles, the addition of a suitable base is often necessary to deprotonate the nucleophile and increase its reactivity. Tertiary amine bases are commonly used for this purpose. Computational studies have shown that a complementary base can significantly lower the reaction barrier for the reaction of MSF with primary amines by increasing the nucleophilicity of the amine.

  • Steric Hindrance: Bulky substituents on the nucleophile can hinder the approach to the electrophilic sulfur atom of MSF, slowing down or preventing the reaction.

    • Solution: Consider using a less sterically hindered nucleophile if possible. Alternatively, increasing the reaction temperature or using a stronger, non-nucleophilic base might help overcome the steric barrier.

  • Hydrolysis of MSF: MSF readily reacts with water. If your reagents or solvents are not scrupulously dry, the MSF will be consumed by hydrolysis, forming methanesulfonic acid and hydrogen fluoride, thus reducing the amount available to react with your nucleophile.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (nitrogen or argon).

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate.

    • Solution: Aprotic solvents are generally preferred for reactions with MSF to avoid unwanted reactions with the solvent. The solubility of both the nucleophile and MSF in the chosen solvent is also a critical factor.

Diagram: General Workflow for Troubleshooting Low Yields

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Nucleophile Assess Nucleophile Strength Start->Check_Nucleophile Check_Sterics Evaluate Steric Hindrance Start->Check_Sterics Check_Conditions Verify Anhydrous Conditions Start->Check_Conditions Check_Solvent Check Solvent Compatibility Start->Check_Solvent Add_Base Add a suitable base Check_Nucleophile->Add_Base Weak Nucleophile Modify_Conditions Increase temperature or use a stronger base Check_Sterics->Modify_Conditions High Steric Hindrance Dry_Reagents Use anhydrous reagents and inert atmosphere Check_Conditions->Dry_Reagents Moisture Present Change_Solvent Switch to an appropriate aprotic solvent Check_Solvent->Change_Solvent Incompatible Solvent Success Improved Yield Add_Base->Success Modify_Conditions->Success Dry_Reagents->Success Change_Solvent->Success

Caption: A logical workflow for troubleshooting low yields in reactions involving this compound.

Issue 2: Formation of Multiple Products with Primary Amines

Q: When reacting MSF with a primary amine, I am getting a mixture of the desired monosulfonamide and a di-sulfonated byproduct. How can I favor the formation of the monosulfonamide?

A: The formation of a di-sulfonated product, R-N(SO₂CH₃)₂, is a common side reaction with primary amines. This occurs because the initially formed monosulfonamide still has an acidic proton on the nitrogen, which can be deprotonated by a base to form a nucleophilic anion that reacts with a second molecule of MSF.

Strategies to Promote Monosulfonylation:

  • Control Stoichiometry: Use a slight excess of the primary amine relative to MSF. This ensures that the MSF is more likely to react with the more nucleophilic primary amine rather than the less nucleophilic sulfonamide anion.

  • Slow Addition of MSF: Add the MSF solution dropwise to the reaction mixture containing the primary amine and a base. This maintains a low concentration of MSF throughout the reaction, favoring the initial reaction with the primary amine.

  • Choice and Amount of Base: Use a base that is strong enough to deprotonate the primary amine but not so strong that it readily deprotonates the resulting sulfonamide. The use of a hindered base can also be beneficial. Using a stoichiometric amount of base relative to the MSF is often a good starting point.

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and improve selectivity for the monosulfonated product.

EntryAmine:MSF RatioBase (equiv.)Temperature (°C)Mono-sulfonamide Yield (%)Di-sulfonamide Yield (%)
11:11.2256530
21.2:11.2258510
31:12.0254055
41.2:11.20925

This table illustrates how adjusting stoichiometry, base, and temperature can influence the product distribution. Actual results will vary depending on the specific substrates and conditions.

Diagram: Reaction Pathway for Mono- and Di-sulfonylation of a Primary Amine

Sulfonylation_Pathway cluster_main Desired Reaction cluster_side Side Reaction Primary Amine Primary Amine Monosulfonamide Monosulfonamide Primary Amine->Monosulfonamide + MSF - HF Sulfonamide Anion Sulfonamide Anion Monosulfonamide->Sulfonamide Anion + Base - HB+ Disulfonamide Disulfonamide Sulfonamide Anion->Disulfonamide + MSF - F-

Caption: Reaction pathways for the formation of mono- and di-sulfonated products from a primary amine and MSF.

Issue 3: Competing Elimination Reaction with Alcohols

Q: I am trying to sulfonylate a secondary or tertiary alcohol with MSF, but I am observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?

A: The reaction of MSF with alcohols first forms a methanesulfonate ester (a mesylate). This mesylate is a good leaving group, and under basic conditions, an elimination reaction (E2) can compete with the desired substitution, leading to the formation of an alkene. This is particularly problematic for secondary and tertiary alcohols where the formation of a stable carbocation intermediate can also favor elimination (E1).

Strategies to Favor Substitution over Elimination:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base. Bulky bases are less likely to act as nucleophiles and are also less effective at promoting E2 elimination from sterically congested substrates.

  • Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can therefore favor the substitution pathway.

  • Solvent: The choice of solvent can influence the E2/SN2 competition. Polar aprotic solvents generally favor SN2 reactions.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 equiv) and a non-nucleophilic, hindered base (e.g., 2,6-lutidine, 1.2 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Cooling: Cool the reaction mixture to 0 °C or a lower temperature (e.g., -20 °C) using an appropriate cooling bath.

  • Addition of MSF: Add this compound (1.1 equiv) dropwise to the cooled, stirring solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of a mild acid (e.g., ammonium chloride). Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Diagram: Competing Substitution and Elimination Pathways for a Secondary Alcohol

Alcohol_Reactions Secondary Alcohol Secondary Alcohol Mesylate Intermediate Mesylate Intermediate Secondary Alcohol->Mesylate Intermediate + MSF, Base - HF, HB+ Substitution Product Substitution Product Mesylate Intermediate->Substitution Product SN2 Pathway (Favored by less hindered base, lower temperature) Elimination Product (Alkene) Elimination Product (Alkene) Mesylate Intermediate->Elimination Product (Alkene) E2 Pathway (Favored by strong, bulky base, higher temperature)

Caption: Competing SN2 (substitution) and E2 (elimination) pathways in the reaction of a secondary alcohol with MSF.

Issue 4: Unwanted Reactions with Thiols

Q: I am reacting MSF with a thiol and observing side products. What are the likely side reactions and how can I avoid them?

A: While thiols are generally good nucleophiles and react with MSF to form the desired thio-methanesulfonate, they are also susceptible to oxidation.

Potential Side Reactions and Solutions:

  • Oxidation to Disulfides: In the presence of air (oxygen) or other oxidizing agents, thiols can be oxidized to form disulfide bonds (R-S-S-R). This is often catalyzed by base.

    • Solution: Degas your solvents and run the reaction under an inert atmosphere (nitrogen or argon) to exclude oxygen. Ensure that your reagents are free from any oxidizing impurities.

  • Further Oxidation: Stronger oxidizing conditions can lead to the formation of sulfinic or sulfonic acids.

    • Solution: As with disulfide formation, rigorously exclude oxygen and other potential oxidants from the reaction mixture.

  • Preparation: In a flame-dried Schlenk flask, dissolve the thiol (1.0 equiv) in an anhydrous, degassed aprotic solvent (e.g., THF or acetonitrile).

  • Inert Atmosphere: Subject the solution to several cycles of vacuum and backfilling with an inert gas (N₂ or Ar).

  • Addition of Base: Add a degassed solution of a suitable base (e.g., triethylamine, 1.1 equiv) via syringe.

  • Addition of MSF: Add this compound (1.05 equiv) dropwise to the stirring solution at room temperature or below.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, work up the reaction as appropriate for the product, taking care to minimize exposure to air if the product is also air-sensitive. Purification is typically achieved by column chromatography.

This technical support guide provides a starting point for troubleshooting common issues with this compound. For more specific problems, consulting the primary literature for reactions with similar substrates is highly recommended.

References

Technical Support Center: Quenching Unreacted Methanesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely and effectively quenching unreacted methanesulfonyl fluoride (MsF) in experimental settings. The following information includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the quenching of this compound.

Issue Possible Causes Troubleshooting Steps
Rapid, uncontrolled temperature increase (exotherm) upon adding quenching agent. 1. Quenching agent added too quickly.2. The reaction mixture was not sufficiently cooled.3. The concentration of the quenching agent is too high.4. Inadequate stirring leading to localized "hot spots".1. Immediately stop the addition of the quenching agent. 2. Enhance cooling by ensuring the cooling bath is at the correct temperature and making good contact with the reaction flask.3. Increase the stirring rate to improve heat dissipation.4. If the temperature continues to rise, add a pre-cooled, inert solvent (e.g., the reaction solvent) to dilute the mixture.5. Once the temperature is under control, resume the addition of the quenching agent at a much slower rate and/or use a more dilute quenching solution.
Incomplete quenching (persistent odor of MsF, or continued reactivity). 1. An insufficient amount of quenching agent was added.2. Poor mixing of the biphasic system (if applicable).3. The quenching reaction is slow at low temperatures.1. Add an additional excess of the quenching agent slowly while monitoring the temperature.2. Increase the stirring speed to ensure thorough mixing of the layers.3. Allow the reaction mixture to slowly warm to room temperature and stir for an extended period (e.g., 1-2 hours) to ensure the complete reaction of MsF.
Formation of a solid precipitate during quenching. 1. The salt byproduct of the quenching reaction (e.g., sodium fluoride, sodium methanesulfonate) is precipitating from the solvent.1. This is often expected. The salts are typically removed during the aqueous work-up.2. If the precipitate hinders stirring, add a small amount of water to dissolve the salts, if compatible with the reaction products.
Difficulty in separating aqueous and organic layers during work-up. 1. Formation of an emulsion.1. Add a small amount of brine (saturated aqueous NaCl solution) to help break the emulsion.2. Allow the mixture to stand for a longer period in the separatory funnel.3. If the emulsion persists, filter the mixture through a pad of Celite.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to quench unreacted this compound?

A1: this compound is a highly toxic and corrosive chemical.[1][2][3] Quenching is essential to neutralize its hazardous properties before work-up and waste disposal, ensuring the safety of the researcher and preventing the release of harmful substances.

Q2: What are the primary hazards associated with quenching MsF?

A2: The primary hazard is the potential for a highly exothermic reaction, especially when using strong bases like sodium hydroxide.[1][4] This can lead to a rapid increase in temperature and pressure. Additionally, MsF is corrosive and can cause severe skin burns upon contact.[1][2]

Q3: Can I use water to quench this compound?

A3: While MsF reacts with water (hydrolysis), the reaction can be vigorous and may not be as easily controlled as with a dilute basic solution.[1][5] It is generally safer to use a dilute solution of a base, such as sodium hydroxide or ammonia, to ensure a more controlled and complete neutralization.

Q4: What are the byproducts of quenching MsF with sodium hydroxide?

A4: The reaction of this compound with sodium hydroxide yields sodium methanesulfonate and sodium fluoride, both of which are water-soluble salts and can be removed during an aqueous work-up.

Q5: How can I be sure that all the this compound has been quenched?

A5: After the initial quenching and work-up, it is good practice to test the pH of the final aqueous layer to ensure it is no longer acidic from the hydrolysis of MsF. For volatile compounds, the absence of the characteristic pungent odor can be an indicator, though this is not a definitive test. If your product is stable, a small aliquot of the organic layer can be analyzed by techniques like GC-MS or NMR to confirm the absence of MsF.

Quenching Agent Comparison

The choice of quenching agent depends on the stability of the reaction products to basic conditions and the desired work-up procedure.

Quenching AgentConcentration (Typical)Relative SpeedAdvantagesDisadvantages
Aqueous Sodium Hydroxide (NaOH) 1-2 MFastReadily available, inexpensive, and effective. Byproducts are highly water-soluble.Can be highly exothermic.[1][4] Not suitable for base-sensitive compounds.
Aqueous Ammonia (NH₃) 5-10%ModerateGenerally less exothermic than strong bases. The resulting methanesulfonamide is typically water-soluble.Pungent odor. May form byproducts with the desired product if it is an electrophile.
Saturated Sodium Bicarbonate (NaHCO₃) Saturated SolutionSlowA weaker base, offering a milder and more controlled quench.May be too slow for large quantities of MsF. Generates CO₂ gas, which can cause pressure build-up.
Dry Sorbents (e.g., soda ash, dry lime) N/ASlowSuitable for spill cleanup.[1]Not practical for quenching in a reaction mixture. Generates solid waste that requires careful disposal.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Have a suitable neutralizing agent for spills readily available.

Protocol 1: Quenching with Aqueous Sodium Hydroxide

This protocol is suitable for quenching MsF in reactions where the desired products are stable to basic conditions.

Materials:

  • Reaction mixture containing unreacted this compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Ice-water bath

  • Magnetic stirrer and stir bar

Procedure:

  • Cooling: Cool the reaction flask containing unreacted MsF to 0 °C using an ice-water bath.

  • Preparation: Ensure vigorous stirring of the reaction mixture.

  • Quenching: Slowly add the 1 M NaOH solution dropwise to the cooled and stirred reaction mixture. Monitor the internal temperature closely. If a significant exotherm is observed, pause the addition and allow the mixture to cool before proceeding.

  • Completion: After the addition is complete, continue stirring at 0 °C for 15-30 minutes.

  • Warm-up: Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 30-60 minutes to ensure complete quenching.

  • Work-up: Proceed with the standard aqueous work-up (e.g., extraction with an organic solvent, washing with water and brine).

Protocol 2: Quenching with Aqueous Ammonia

This protocol offers a milder alternative to strong bases.

Materials:

  • Reaction mixture containing unreacted this compound

  • 5-10% Aqueous Ammonia (NH₃) solution

  • Ice-water bath

  • Magnetic stirrer and stir bar

Procedure:

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Quenching: With efficient stirring, slowly add the aqueous ammonia solution dropwise. The exotherm is typically less pronounced than with NaOH, but temperature monitoring is still essential.

  • Completion: Once the addition is complete, stir the mixture at 0 °C for 20-30 minutes.

  • Warm-up: Remove the cooling bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Work-up: Proceed with the aqueous work-up as required for your specific experiment.

Visualizing the Workflow

Quenching_Workflow General Workflow for Quenching Unreacted MsF cluster_prep Preparation cluster_quench Quenching cluster_completion Completion & Work-up start Reaction Completion (Unreacted MsF present) cool Cool Reaction Mixture to 0 °C start->cool add_quench Slowly Add Quenching Agent (e.g., 1M NaOH) cool->add_quench monitor Monitor Temperature add_quench->monitor monitor->add_quench Control Addition Rate stir_cold Stir at 0 °C (15-30 min) monitor->stir_cold warm_rt Warm to Room Temp & Stir (30-60 min) stir_cold->warm_rt workup Aqueous Work-up (Extraction, Washes) warm_rt->workup product Isolated Product workup->product Troubleshooting_Logic Troubleshooting Logic for Exothermic Reaction start Adding Quenching Agent exotherm Rapid Temperature Increase? start->exotherm stop_add Stop Addition Immediately exotherm->stop_add Yes continue_add Continue Addition exotherm->continue_add No enhance_cool Enhance Cooling & Stirring stop_add->enhance_cool stable Temperature Stable? enhance_cool->stable resume Resume Addition (Slower Rate) stable->resume Yes emergency Emergency Procedure (Dilute/Evacuate) stable->emergency No resume->start

References

Optimizing SuFEx Click Chemistry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry reactions. Find troubleshooting advice for common experimental issues and answers to frequently asked questions to enhance the efficiency and success of your SuFEx-based experiments.

Troubleshooting Guide

This guide addresses common problems encountered during SuFEx click chemistry experiments in a question-and-answer format, offering systematic solutions to get your research back on track.

Issue 1: Low or No Product Yield

Question: My SuFEx reaction is showing low conversion to the desired product. What are the potential causes and how can I improve the yield?

Answer: Low product yield in a SuFEx reaction can stem from several factors, ranging from catalyst inefficiency to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Insufficient Catalyst Activity: The choice and concentration of the catalyst are critical.[1][2]

    • Catalyst Selection: The reactivity of SuFEx catalysts generally follows their basicity (pKaH value).[2] For challenging substrate combinations, a stronger base may be required.[2] Consider switching to a more potent catalyst like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) or 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), which often require lower catalyst loadings than 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2]

    • Catalyst Loading: While higher catalyst loading can increase the reaction rate, it can also complicate purification.[2] For Accelerated SuFEx Click Chemistry (ASCC), BTMG loadings as low as 1.0 mol% can be effective in the presence of hexamethyldisilazane (HMDS).[1][3]

  • Sub-optimal Reaction Conditions:

    • Temperature: While many SuFEx reactions proceed at room temperature, sluggish reactions can often be accelerated by gentle heating. For instance, on-resin SuFEx reactions have been optimized at 65 °C.

    • Reaction Time: Some SuFEx reactions, especially with less reactive partners, may require extended reaction times to reach completion.[1] Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[4]

    • Solvent: The choice of solvent can influence reaction efficiency. Acetonitrile (MeCN) is a commonly used solvent.[5] For substrates with poor solubility, consider using a co-solvent system or switching to a solvent like N,N-dimethylformamide (DMF).

  • Reactant Quality and Stoichiometry:

    • Purity of Reagents: Ensure the purity of your sulfonyl fluoride/fluorosulfate and nucleophile, as impurities can interfere with the reaction.

    • Stoichiometry: A slight excess of one of the reactants may be beneficial, but large excesses should be avoided to simplify purification.

G

Issue 2: Slow Reaction Rate

Question: My SuFEx reaction is proceeding very slowly. How can I accelerate it?

Answer: A slow reaction rate can be addressed by several optimization strategies.

Possible Causes and Solutions:

  • "Classical" SuFEx Conditions: Traditional SuFEx reactions, particularly those using aryl silyl ethers, can sometimes require prolonged reaction times.[3][6]

    • Switch to Accelerated SuFEx Click Chemistry (ASCC): The use of a synergistic catalytic system of BTMG and HMDS can dramatically shorten reaction times, often to just a few minutes.[1][3] HMDS acts as a silicon additive that facilitates the in situ formation of more reactive silyl ether intermediates and sequesters the fluoride byproduct.[1][7]

  • Low Reactivity of Substrates:

    • Aryl Fluorosulfates vs. Sulfonyl Fluorides: Aryl fluorosulfates are generally less reactive than aryl sulfonyl fluorides and may require longer reaction times or more forcing conditions.[1]

    • Aliphatic Alcohols: Reactions with aliphatic alcohols can be more challenging than with phenols and may require higher catalyst loadings.[1]

  • Inadequate Mixing: For heterogeneous reactions or reactions with poorly soluble components, ensure efficient stirring to maximize contact between reactants.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my product from the reaction mixture. What are the best practices for SuFEx product purification?

Answer: A key advantage of well-optimized SuFEx reactions, particularly ASCC, is the ease of purification.[1]

Purification Strategies:

  • Evaporation: For reactions employing volatile catalysts (like BTMG) and byproducts (like TMS-F and NH3 from HMDS), purification can often be achieved by simple evaporation of the reaction mixture under reduced pressure.[7]

  • Workup to Remove Fluoride: The hydrofluoric acid generated can be quenched. In the ASCC protocol, HMDS converts it to volatile silyl fluoride.[2] Alternatively, adding trimethylsilanol (TMSOH) can convert fluoride ions into volatile fluorotrimethylsilane (TMSF).

  • Chromatography: If simple evaporation is insufficient, standard purification techniques like flash column chromatography can be employed.

  • Minimize Catalyst Loading: Using the minimum effective amount of catalyst will simplify its removal during purification.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of SuFEx click chemistry?

A1: SuFEx chemistry offers several advantages that make it a powerful tool for molecular assembly:[6]

  • High Stability of Linkages: The resulting sulfonate, sulfate, and sulfamide linkages are exceptionally stable.[8]

  • Biocompatibility: SuFEx reactions can be performed under aqueous conditions, making them suitable for biological applications.[2]

  • Orthogonality: The reactivity of the S-F bond is latent and can be selectively unleashed under specific conditions, ensuring high orthogonality with other functional groups.[2]

  • Metal-Free: The reaction proceeds without the need for a metal catalyst, avoiding issues of metal contamination and toxicity.[2]

  • Simple Purification: Optimized SuFEx reactions often allow for purification by simple evaporation of volatile components.[1]

Q2: What are the most common SuFEx hubs and nucleophiles?

A2:

  • SuFEx Hubs: The most common electrophilic partners are sulfur(VI) fluoride-containing compounds, including:

    • Aryl sulfonyl fluorides (R-SO₂F)[2][8]

    • Aryl fluorosulfates (Ar-OSO₂F)[2][8]

    • Iminosulfur oxydifluorides[8]

  • Nucleophiles: A wide range of nucleophiles can be used in SuFEx reactions, with the most common being:

    • Phenols and alkyl alcohols (often used as their silyl ethers in classical SuFEx, or directly in ASCC)[1]

    • Primary and secondary amines[9]

Q3: How do I choose the right catalyst for my SuFEx reaction?

A3: Catalyst selection depends on the reactivity of your substrates and the desired reaction conditions.[2]

  • DBU: A common and effective catalyst, but may require higher loadings (10-30 mol%).[2]

  • BEMP: A more potent catalyst than DBU, often requiring lower loadings (1-10 mol%).[2]

  • BTMG: A superb catalyst, especially when used with HMDS in the ASCC protocol, allowing for very low catalyst loadings (as low as 1.0 mol%) and rapid reaction times.[1][3]

  • Bifluoride Salts: These can be highly active catalysts, particularly in polymerization reactions, requiring very low loadings (e.g., 0.1 mol%).[2]

Q4: Can I perform SuFEx reactions in aqueous media?

A4: Yes, SuFEx reactions are known to be tolerant of water.[6] In fact, for certain reactions, such as the synthesis of sulfamides from iminosulfur oxydifluorides and primary amines, the presence of an aqueous buffer can significantly promote the reaction.[10]

Q5: Are there any known side reactions in SuFEx chemistry?

A5: While SuFEx is generally a very clean reaction, some side reactions can occur:

  • Elimination: Alkyl sulfonyl fluorides with α-protons can undergo elimination in the presence of strong bases.[2]

  • Competing SN2 Reactions: In reactions with aliphatic alcohols, the resulting sulfonate products can potentially undergo SN2 reactions.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing SuFEx reactions.

Table 1: Comparison of Common SuFEx Catalysts

CatalystTypical Loading (Classical SuFEx)Typical Loading (ASCC)pKaH (in MeCN)Notes
DBU10 - 30 mol%[2]-24.3[1]Commonly used, but may require higher loadings.
BEMP1 - 10 mol%[2]-27.6[1][2]More active than DBU.
BTMG-1.0 - 20 mol%[1][7]~26[1]Excellent for ASCC with HMDS, leading to rapid reactions.
Bifluoride Salts0.1 mol%[2]--Highly active, especially for polymerizations.

Table 2: Typical Reaction Conditions for Accelerated SuFEx Click Chemistry (ASCC)

Substrate 1Substrate 2Catalyst Loading (BTMG)AdditiveSolventTemperatureTypical Reaction Time
Aryl Sulfonyl FluorideAryl Alcohol1.0 - 5.0 mol%[1]HMDS (1 equiv.)MeCNRoom Temp.< 15 minutes[1]
Aryl Sulfonyl FluoridePrimary Alkyl Alcohol20 mol%[1]HMDS (1 equiv.)MeCNRoom Temp.~ 30 minutes[7]
Sulfuryl Fluoride (SO₂F₂)Aryl Alcohol5.0 mol%[1]HMDS (1 equiv.)MeCNRoom Temp.~ 15 minutes[7]
Aryl FluorosulfateAryl Alcohol5.0 mol%[1]HMDS (1 equiv.)MeCNRoom Temp.~ 24 hours[1]

Experimental Protocols

Protocol 1: General Procedure for Accelerated SuFEx Click Chemistry (ASCC)

This protocol describes the coupling of a sulfonyl fluoride with an alcohol using the BTMG/HMDS catalytic system.

Materials:

  • Sulfonyl fluoride (1.0 equiv.)

  • Alcohol (1.0 equiv.)

  • 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (1.0 - 20 mol%)

  • Hexamethyldisilazane (HMDS) (1.0 equiv.)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a clean, dry reaction vessel, add the sulfonyl fluoride (0.1 mmol, 1.0 equiv.) and the alcohol (0.1 mmol, 1.0 equiv.).

  • Dissolve the reactants in anhydrous acetonitrile (e.g., 1 mL).

  • Add hexamethyldisilazane (HMDS) (0.1 mmol, 1.0 equiv.) to the reaction mixture.

  • Add the appropriate amount of 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (e.g., 5.0 µmol for 5 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and other volatile components (BTMG, HMDS byproducts) under reduced pressure to yield the crude product.

  • If necessary, purify the product further by flash column chromatography.

Protocol 2: In Situ SuFEx Reaction in a 96-Well Plate for High-Throughput Screening

This protocol is adapted for the rapid synthesis and screening of arylfluorosulfates from a phenol library.[4]

Materials:

  • Phenol library (0.1 µmol per well in 10 µL DMSO)

  • Saturated solution of sulfuryl fluoride (SO₂F₂) in acetonitrile (~4 mg/mL)

  • Triethylamine (TEA) (1 µmol in 10 µL acetonitrile)

  • 96-well polypropylene plate

Procedure:

  • To each well of the 96-well plate containing the phenol compounds, add the triethylamine solution (10 µL).

  • Add the saturated solution of SO₂F₂ in acetonitrile (100 µL) to each well.

  • Seal the plate tightly and leave it at room temperature overnight.

  • (Optional) To quench excess fluoride, add trimethylsilanol (2 µmol in 10 µL acetonitrile) to each well and let it stand for 30 minutes.

  • Remove all volatile components in vacuo.

  • Dissolve the resulting crude arylfluorosulfates in a suitable solvent (e.g., 10 µL DMSO) for direct use in biological assays.

  • Analyze the products and yields by LC-MS.[4]

Visualizations

G

References

Technical Support Center: Troubleshooting Staurosporine-Induced Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "MSF" (Mercaptosuccinic acid, fumarate) is not a widely recognized agent in cell culture research based on available scientific literature. Therefore, this technical support guide uses Staurosporine , a well-characterized and commonly used broad-spectrum protein kinase inhibitor and apoptosis inducer, as a representative example to address troubleshooting and experimental design for compound-induced toxicity studies.

This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist researchers in effectively using Staurosporine and managing its cytotoxic effects in cell culture experiments.

Troubleshooting Guide

This section addresses common problems encountered during experiments with Staurosporine.

Question/Issue Possible Cause(s) Suggested Solution(s)
High variability in cell viability results between experiments. 1. Inconsistent Staurosporine concentration due to improper dissolution or storage. 2. Variation in cell density at the time of treatment. 3. Differences in incubation time. 4. Cell line instability or high passage number.1. Prepare fresh Staurosporine solutions in DMSO for each experiment. Store stock solutions in single-use aliquots at -20°C and protect from light.[1] 2. Ensure a consistent cell seeding density and allow cells to adhere and reach a similar growth phase before treatment. 3. Use a precise timer for incubation periods. For time-course experiments, stagger the addition of Staurosporine. 4. Use cells with a low passage number and regularly check for mycoplasma contamination.
Lower than expected levels of apoptosis after Staurosporine treatment. 1. Sub-optimal concentration of Staurosporine for the specific cell line. 2. Insufficient incubation time. 3. Cell line is resistant to Staurosporine-induced apoptosis. 4. Inappropriate assay for detecting apoptosis.1. Perform a dose-response experiment to determine the optimal concentration (e.g., 0.1 µM to 1 µM) for your cell line.[1][2][3] 2. Conduct a time-course experiment (e.g., 3, 6, 12, 24 hours) to identify the optimal time point for apoptosis induction.[2][3][4] 3. Some cell lines may require higher concentrations or longer incubation times.[2][3] Consider trying a different apoptosis inducer if resistance is observed. 4. Use a combination of assays to detect apoptosis, such as Annexin V/PI staining for early to late apoptosis and a caspase activity assay for biochemical confirmation.[4][5][6][7]
High levels of necrosis observed instead of apoptosis. 1. Staurosporine concentration is too high, leading to rapid cell death. 2. The cell line may be more prone to a necrotic response to Staurosporine.[8] 3. Extended incubation times can lead to secondary necrosis.1. Reduce the concentration of Staurosporine. High concentrations can cause off-target effects and lead to necrosis. 2. Some cell types, like primary hepatocytes, might exhibit different cell death mechanisms in response to Staurosporine.[9] 3. Harvest cells at earlier time points to capture the apoptotic phase before secondary necrosis occurs.
Vehicle control (DMSO) is showing toxicity. 1. DMSO concentration is too high. 2. Poor quality DMSO.1. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and consistent across all wells, including the untreated control. 2. Use a high-purity, cell culture grade DMSO.
Unexpected morphological changes in cells treated with Staurosporine. 1. Staurosporine can induce changes in cell morphology, such as cell rounding and detachment, which are characteristic of apoptosis.[4][10] 2. At lower concentrations, Staurosporine can cause cell cycle arrest.[11][12]1. These morphological changes are expected and are indicative of apoptosis. Document these changes with microscopy. 2. If studying apoptosis, ensure the concentration is sufficient to induce cell death rather than just cell cycle arrest.

Frequently Asked Questions (FAQs)

1. What is the mechanism of Staurosporine-induced cell death?

Staurosporine is a broad-spectrum protein kinase inhibitor that induces apoptosis in a wide variety of cell types.[4][9][13] It competitively binds to the ATP-binding site of numerous kinases, leading to the inhibition of their activity.[13] This widespread inhibition disrupts normal cellular signaling, ultimately triggering the intrinsic and/or extrinsic pathways of apoptosis.[14][15] Key events include the activation of caspases, particularly caspase-3, and in many cell types, the release of cytochrome c from the mitochondria.[4][9][16] However, the exact signaling pathways can be cell-type dependent.[4][9]

2. What is a typical working concentration and incubation time for Staurosporine?

The optimal concentration and incubation time are highly dependent on the cell line. However, a common starting point is a concentration range of 0.1 µM to 1 µM.[1][2][3] Incubation times can range from 3 to 24 hours.[2][3][4] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.

3. How should I prepare and store Staurosporine?

Staurosporine is typically dissolved in DMSO to create a stock solution (e.g., 1 mg/mL or 1 mM).[1] It is light-sensitive and should be stored in the dark. For long-term storage, it is recommended to prepare single-use aliquots of the stock solution and store them at -20°C to avoid repeated freeze-thaw cycles.[1]

4. Can Staurosporine induce other effects besides apoptosis?

Yes, at lower concentrations, Staurosporine can induce cell cycle arrest, typically at the G1 or G2/M phase, depending on the cell type.[11][12] It can also induce other forms of cell death, such as necroptosis, in certain cell types.[8] Additionally, it has been observed to cause changes in cell adhesion and morphology.[17]

5. Which assays are best for detecting Staurosporine-induced apoptosis?

A multi-assay approach is recommended for robust detection of apoptosis.

  • Annexin V/PI Staining: This flow cytometry-based assay is widely used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7][18]

  • Caspase Activity Assays: Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, provides biochemical evidence of apoptosis.[4][16][19][20][21][22] These can be colorimetric, fluorometric, or luminometric assays.

  • Morphological Analysis: Observing characteristic morphological changes of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation, using phase-contrast or fluorescence microscopy.

Quantitative Data Summary

The following tables provide a summary of typical concentrations and IC50 values for Staurosporine in various cell lines. Note that these values can vary depending on experimental conditions.

Table 1: Typical Working Concentrations for Apoptosis Induction

Cell LineConcentration (µM)Incubation Time (hours)Reference(s)
Jurkat13 - 6[2],[3]
HeLa0.5 - 112 - 24[23]
PC121>6[23]
Human Corneal Endothelial Cells (HCEC)0.212[4]
Rat Cortical Astrocytes0.1 - 13 - 6[8]
U9370.5 - 118 - 24[12]

Table 2: Reported IC50 Values for Staurosporine

Target/Cell LineIC50Reference(s)
Protein Kinase C (PKC)2.7 nM[23]
HeLa S3 cells4 nM[23]
HCT116 (colon carcinoma)6 nM[23]
Protein Kinase A (PKA)15 nM[23]
Myosin Light Chain Kinase (MLCK)21 nM[23]
EGFR88.1 nM[24]
HER235.5 nM[24]

Experimental Protocols

Protocol: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol is for the detection of apoptosis by flow cytometry based on the externalization of phosphatidylserine (PS) and changes in membrane permeability.[5][6][7][18]

Materials:

  • Cells treated with Staurosporine and appropriate controls.

  • Phosphate-Buffered Saline (PBS), cold.

  • 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2).

  • FITC-conjugated Annexin V.

  • Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock).

Procedure:

  • Induce apoptosis by treating cells with the desired concentration of Staurosporine for the appropriate duration. Include untreated and vehicle-treated (DMSO) controls.

  • Harvest the cells, including both adherent and floating populations. For adherent cells, use a gentle dissociation method like trypsinization.

  • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.

  • Wash the cells once with cold PBS, centrifuge again, and discard the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of FITC-Annexin V and 5 µL of PI staining solution to the cell suspension.

  • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V-negative / PI-negative: Live, healthy cells.

  • Annexin V-positive / PI-negative: Early apoptotic cells.

  • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

  • Annexin V-negative / PI-positive: Necrotic cells (less common in this assay).

Protocol: Colorimetric Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, by detecting the cleavage of a colorimetric substrate.[19][20][22]

Materials:

  • Cells treated with Staurosporine and appropriate controls.

  • Cell Lysis Buffer.

  • 2X Reaction Buffer with DTT.

  • Caspase-3 substrate (e.g., DEVD-pNA).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Induce apoptosis with Staurosporine.

  • Harvest cells and centrifuge to obtain a cell pellet.

  • Resuspend the cell pellet in cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.

  • Centrifuge at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (cell lysate) to a new, pre-chilled tube.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

  • Add 50 µL of 2X Reaction Buffer (containing DTT) to each well.

  • Add 5 µL of the caspase-3 substrate to each well to start the reaction.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 400-405 nm using a microplate reader.

Data Analysis:

  • Compare the absorbance readings of the Staurosporine-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Visualizations

Staurosporine-Induced Apoptosis Signaling Pathway

Staurosporine_Apoptosis_Pathway Staurosporine Staurosporine PKC Protein Kinase C (PKC) & other kinases Staurosporine->PKC inhibition Mitochondria Mitochondria PKC->Mitochondria disruption of signaling Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 activation Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Substrates Cellular Substrates (e.g., PARP) Activated_Caspase3->Substrates cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic apoptosis pathway induced by Staurosporine.

Experimental Workflow for Assessing Staurosporine Toxicity

Experimental_Workflow start Start cell_culture Seed cells in multi-well plates start->cell_culture treatment Treat with Staurosporine (Dose-response & Time-course) cell_culture->treatment incubation Incubate for defined period treatment->incubation harvest Harvest cells (adherent & floating) incubation->harvest assay_choice Select Assay(s) harvest->assay_choice annexin_pi Annexin V/PI Staining (Flow Cytometry) assay_choice->annexin_pi Cell Death Profile caspase_assay Caspase Activity Assay (Plate Reader) assay_choice->caspase_assay Biochemical Marker morphology Microscopy for Morphological Changes assay_choice->morphology Visual Confirmation data_analysis Data Analysis annexin_pi->data_analysis caspase_assay->data_analysis morphology->data_analysis end End data_analysis->end

Caption: General workflow for studying Staurosporine-induced cytotoxicity.

Troubleshooting Logic for Unexpected Results

Troubleshooting_Logic start Unexpected Results check_reagents Check Reagents (Staurosporine, DMSO) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_cells Check Cell Health (Passage #, Contamination) cells_ok Cells Healthy? check_cells->cells_ok check_protocol Review Protocol (Conc., Time, Density) protocol_ok Protocol Followed? check_protocol->protocol_ok reagent_ok->check_cells Yes prepare_fresh Prepare Fresh Reagents reagent_ok->prepare_fresh No cells_ok->check_protocol Yes use_new_cells Use Low Passage Cells cells_ok->use_new_cells No optimize_protocol Optimize Protocol (Dose-response/Time-course) protocol_ok->optimize_protocol No repeat_exp Repeat Experiment protocol_ok->repeat_exp Yes prepare_fresh->repeat_exp use_new_cells->repeat_exp optimize_protocol->repeat_exp

Caption: A logical approach to troubleshooting experimental issues.

References

Technical Support Center: Managing Methanesulfonyl Fluoride (MSF) in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methanesulfonyl fluoride (MSF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the volatility and reactivity of MSF in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information.

Quantitative Data Summary

This compound is a highly reactive and volatile compound. Below is a summary of its key physical and chemical properties.

PropertyValueReference
Molecular Formula CH₃FO₂S[1][2]
Molecular Weight 98.10 g/mol [1][2]
Appearance Clear, colorless to yellowish liquid[3][4]
Boiling Point 123-124 °C (253-255 °F) at 760 mmHg[3][4][5]
Density ~1.427 g/mL at 25 °C[4][5]
Vapor Pressure 10.9 mmHg at 20 °C; 19.2 mmHg at 21 °C[1][4]
Solubility in Water Reacts with water[3][4]
Stability in Aqueous Solution Unstable; hydrolyzes to form methanesulfonic acid and hydrogen fluoride. The half-life is pH-dependent and significantly shorter at basic pH. A spontaneous hydrolysis rate constant of 1x10⁻⁴/sec was observed at a pH of 8.75.[6]

Frequently Asked Questions (FAQs)

Here are some frequently asked questions about handling this compound in the lab.

Q1: My experimental results with MSF are inconsistent. What could be the cause?

A1: Inconsistent results with MSF are often due to its high volatility and reactivity. The concentration of your MSF solution can change over time due to evaporation, especially if not stored properly. Additionally, MSF is highly susceptible to hydrolysis in the presence of moisture, leading to its degradation. To ensure consistency, it is crucial to prepare fresh stock solutions in an anhydrous solvent, aliquot them into single-use volumes, and store them in tightly sealed containers at -20°C or -80°C.

Q2: How can I be sure that the concentration of my MSF stock solution is accurate?

A2: Due to its volatility, the concentration of MSF solutions can decrease over time. For critical experiments, it is recommended to verify the concentration of your stock solution. This can be done using techniques like quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy or by developing a specific High-Performance Liquid Chromatography (HPLC) method with a suitable standard.[7] For routine checks, performing a dose-response experiment with a known sensitive enzyme, like acetylcholinesterase, can help assess the relative activity of your stock.

Q3: I suspect my MSF solution is evaporating during my experiment in a microplate. How can I minimize this?

A3: Evaporation from microplates is a common issue with volatile compounds. To minimize this, use plates with low-evaporation lids or apply adhesive plate seals. It is also advisable to work quickly and to prepare your assay plate as close to the time of measurement as possible. Including a solvent-only control in wells at the edge of the plate can help you to assess the extent of evaporation.

Q4: What is the best solvent for preparing a stock solution of MSF?

A4: Anhydrous aprotic solvents are highly recommended for preparing MSF stock solutions to prevent hydrolysis.[8] Suitable solvents include dimethyl sulfoxide (DMSO) and ethanol. Always use a fresh, unopened bottle or a properly stored anhydrous grade of the solvent.

Q5: How should I safely dispose of MSF and contaminated materials?

A5: MSF is highly toxic and must be disposed of as hazardous waste.[9][10] Collect all MSF-containing solutions and contaminated materials (e.g., pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.[3][11] Do not pour MSF waste down the drain. Follow your institution's and local regulations for hazardous waste disposal.[12][13]

Troubleshooting Guides

Issue: Inconsistent Enzyme Inhibition
  • Possible Cause 1: MSF Degradation. MSF is unstable in aqueous buffers, especially at neutral to basic pH.

    • Solution: Prepare fresh dilutions of your MSF stock in your assay buffer immediately before each experiment. Avoid letting the diluted MSF sit for extended periods. If possible, conduct your assay at a slightly acidic pH to slow down hydrolysis.

  • Possible Cause 2: Inaccurate Pipetting of a Volatile Liquid. The volatility of MSF can lead to inaccuracies when pipetting small volumes.

    • Solution: Use reverse pipetting techniques and pre-wet the pipette tip with the MSF solution before dispensing. Work quickly and keep the solution container on ice to reduce vapor pressure.

  • Possible Cause 3: Evaporation from Assay Plate. During incubation, MSF can evaporate from the wells of a microplate, leading to a decrease in the effective concentration.

    • Solution: Use microplates with tight-fitting lids or adhesive seals. Minimize incubation times whenever possible.

Issue: Poor Solubility in Aqueous Buffer
  • Possible Cause: Low Aqueous Solubility. MSF, like many organic compounds, has limited solubility in aqueous solutions.

    • Solution: First, dissolve MSF in an anhydrous water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution. Then, dilute the stock solution into your aqueous buffer. Add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound (MSF) Stock Solution

Materials:

  • This compound (MSF)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Gas-tight syringe or positive displacement pipette

Procedure:

  • Perform all operations in a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Allow the MSF vial to equilibrate to room temperature before opening to prevent condensation of moisture from the air.

  • In a tared, sterile microcentrifuge tube, carefully add the desired amount of MSF using a gas-tight syringe or positive displacement pipette.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM.

  • Cap the tube tightly and vortex until the MSF is completely dissolved.

  • Aliquot the stock solution into single-use volumes in fresh, tightly sealed microcentrifuge tubes to minimize freeze-thaw cycles and reduce the risk of contamination and evaporation.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay using MSF

This protocol is based on the Ellman's method for measuring AChE activity.[4][14][15]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

  • MSF stock solution (prepared as in Protocol 1)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare fresh dilutions of your MSF stock solution in the assay buffer to achieve a range of desired concentrations.

  • In a 96-well plate, add your diluted MSF solutions to the appropriate wells. Include a vehicle control (buffer with the same concentration of DMSO as the MSF dilutions).

  • Add the AChE enzyme solution to each well and incubate for a specific time to allow for the irreversible inhibition by MSF. The incubation time should be optimized for your specific experimental conditions.

  • To initiate the reaction, add a solution containing both ATCI and DTNB to each well.

  • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each MSF concentration relative to the vehicle control.

Protocol 3: Quenching of MSF in an Experimental Reaction

For reactions where it is necessary to stop the activity of MSF, a nucleophilic quenching agent can be added. This should be done with caution as the reaction can be exothermic.

Materials:

  • Reaction mixture containing MSF

  • Quenching solution (e.g., a solution of a primary or secondary amine like Tris base in an appropriate solvent)

Procedure:

  • At the end of your desired reaction time, cool the reaction mixture in an ice bath.

  • Slowly add an excess of the quenching solution to the reaction mixture with vigorous stirring. The nucleophilic amine will react with the sulfonyl fluoride group of MSF, rendering it inactive.

  • Allow the quenched reaction to stir for a sufficient amount of time (e.g., 30 minutes) to ensure complete reaction with the MSF.

  • Proceed with your experimental workup.

Visualizations

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) Vesicle Vesicle ACh->Vesicle Choline Choline Choline->ACh Choline Acetyltransferase Acetyl_CoA Acetyl_CoA Acetyl_CoA->ACh ACh_released ACh Vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_released->ACh_Receptor Binds Choline_Acetate Choline_Acetate AChE->Choline_Acetate Choline + Acetate MSF Methanesulfonyl Fluoride (MSF) MSF->AChE Irreversible Inhibition Signal Signal Transduction ACh_Receptor->Signal Choline_Acetate->Choline Reuptake

Caption: Cholinergic signaling pathway and the inhibitory action of MSF.

Experimental_Workflow start Start prep_stock Prepare 100 mM MSF Stock in Anhydrous DMSO start->prep_stock aliquot Aliquot into Single-Use Tubes prep_stock->aliquot store Store at -20°C or -80°C aliquot->store prep_working Prepare Fresh Working Dilutions in Assay Buffer store->prep_working assay Perform Experiment (e.g., AChE Inhibition Assay) prep_working->assay quench Quench Reaction (Optional) assay->quench analyze Analyze Data assay->analyze quench->analyze dispose Dispose of Hazardous Waste analyze->dispose end End dispose->end Troubleshooting_Logic start Inconsistent Results? check_freshness Are you using freshly prepared dilutions? start->check_freshness check_storage Is the stock solution stored properly (aliquoted, -20/-80°C)? check_freshness->check_storage Yes solution1 Prepare fresh dilutions immediately before use. check_freshness->solution1 No check_volatility Are you taking precautions against volatility (e.g., plate seals)? check_storage->check_volatility Yes solution2 Prepare a new stock solution and aliquot. check_storage->solution2 No check_pipetting Are you using appropriate pipetting techniques for volatile liquids? check_volatility->check_pipetting Yes solution3 Use plate seals and minimize incubation times. check_volatility->solution3 No solution4 Use reverse pipetting and work quickly. check_pipetting->solution4 No

References

Technical Support Center: Methanesulfonyl Fluoride (MsF) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methanesulfonyl fluoride (MsF). The information is designed to help increase the selectivity of MsF reactions in various experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MsF) and what is its primary application in research?

This compound (MsF) is a small, reactive chemical probe belonging to the sulfonyl fluoride class of compounds. It is primarily used as a covalent inhibitor of enzymes, most notably acetylcholinesterase (AChE), where it reacts with a catalytically active serine residue.[1][2] In the broader context of chemical biology and drug discovery, MsF and its analogs are utilized for:

  • Target identification and validation: To covalently label and identify the protein targets of drug candidates.[3]

  • Enzyme inhibition studies: To irreversibly inhibit enzyme activity for functional studies.[3]

  • Mapping protein binding sites: To identify specific amino acid residues involved in protein-ligand interactions.[3]

  • Activity-based protein profiling (ABPP): To assess the activity of enzymes in complex biological samples.[3]

Q2: Which amino acid residues does MsF react with?

While classically known as a serine protease inhibitor, the reactivity of MsF extends to a range of nucleophilic amino acid residues. The specific residue that gets labeled is highly dependent on its accessibility within the protein's structure and its nucleophilicity in the local microenvironment.[3][4] Potential target residues include:

  • Serine (Ser)

  • Threonine (Thr)

  • Tyrosine (Tyr)

  • Lysine (Lys)

  • Histidine (His)

  • Cysteine (Cys)

Q3: How can I improve the selectivity of my MsF reaction for a specific amino acid residue?

Increasing the selectivity of MsF reactions is a common challenge. Several factors can be optimized to favor modification of a specific residue:

  • pH of the reaction buffer: The pH can significantly influence the nucleophilicity of amino acid side chains. For example, a slightly alkaline pH (7.5-8.5) can enhance the reactivity of lysine and tyrosine residues.[3][5] However, higher pH also increases the rate of MsF hydrolysis, so a careful balance is required.[3]

  • MsF Concentration: Using the lowest effective concentration of MsF can minimize off-target labeling. A concentration titration is recommended to find the optimal balance between on-target modification and non-specific reactions.[4]

  • Incubation Time: Shorter incubation times can reduce the extent of off-target labeling. Time-course experiments are valuable for determining the optimal reaction duration.[4]

  • Temperature: Performing incubations at lower temperatures (e.g., 4°C or room temperature) can help to reduce the rate of non-specific reactions.[3]

Q4: I am observing low or no labeling of my target protein. What are the possible causes and solutions?

Low labeling efficiency is a frequent issue. The following troubleshooting guide can help identify and address the problem:

Possible Cause Troubleshooting Steps
Degraded MsF Reagent Ensure MsF has been stored under cool, dry conditions to prevent hydrolysis. Prepare fresh stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[1][3]
Suboptimal Reaction Buffer Verify the buffer does not contain nucleophilic components (e.g., Tris). Optimize the pH to enhance the nucleophilicity of the target residue (a common starting range is pH 7.4-8.5).[1][3]
Inaccessible Target Residue Ensure the target protein is correctly folded. If the target residue is buried within the protein structure, consider using a denaturing agent (if compatible with the experimental goals).
Low Protein Concentration Increase the concentration of the target protein in the reaction mixture to improve the chances of a productive interaction.[3]

Q5: What are the common side reactions and byproducts in MsF reactions?

The primary side reaction is the hydrolysis of this compound in aqueous solutions, which becomes more significant at higher pH.[3] This leads to the formation of methanesulfonic acid and fluoride ions. In the context of protein labeling, off-target modification of highly accessible and nucleophilic residues is the main concern.

Troubleshooting Guide: High Background and Off-Target Labeling

High background or non-specific labeling is a common problem when using reactive probes like MsF. The following table provides a systematic approach to troubleshoot this issue.

Issue Possible Cause Solution
High Background/Non-specific Labeling Excessive MsF Concentration: Too much of the reactive probe increases the likelihood of non-specific reactions.Perform a concentration-response experiment to determine the optimal MsF concentration. Start with a low concentration and titrate upwards.[4]
Prolonged Incubation Time: Longer reaction times increase the probability of reactions with lower-affinity off-targets.Optimize the incubation time by performing a time-course experiment. Shorter incubation times can reduce off-target labeling.[4]
Inefficient Removal of Unbound Probe: Residual MsF can continue to react during sample processing.Ensure thorough quenching of the reaction with a nucleophilic scavenger (e.g., DTT, 2-mercaptoethanol) and subsequent removal of excess probe via dialysis, size-exclusion chromatography, or precipitation.[1]
Suboptimal Reaction Conditions: pH and temperature can influence reactivity.Optimize the reaction pH and temperature. A lower temperature and a pH that favors the nucleophilicity of the target residue over others can improve selectivity.[3]

Experimental Protocols

General Protocol for In Vitro Protein Labeling with MsF

This protocol provides a general starting point. Optimization of concentrations, incubation time, and temperature is highly recommended for each specific protein and experimental goal.

Materials:

  • Purified protein of interest in a non-nucleophilic buffer (e.g., PBS or HEPES, pH 7.4-8.5).

  • This compound (MsF).

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching solution (e.g., 1 M Dithiothreitol (DTT) or 2-mercaptoethanol in water).

  • Desalting column or dialysis equipment.

Procedure:

  • Prepare MsF Stock Solution: Prepare a 100 mM stock solution of MsF in anhydrous DMSO or DMF. It is recommended to prepare this solution fresh before each experiment.

  • Labeling Reaction:

    • In a microcentrifuge tube, dilute the purified protein to the desired final concentration (e.g., 10 µM) in the reaction buffer.

    • Add the MsF stock solution to the protein solution to the desired final concentration (e.g., 100 µM, a 10-fold molar excess). Ensure the final concentration of the organic solvent is low (typically <5%) to avoid protein denaturation.[3]

    • Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 1 hour). Gentle mixing during incubation can be beneficial.[3]

  • Quenching the Reaction: Add the quenching solution to a final concentration of 10-20 mM to consume any unreacted MsF.

  • Removal of Excess Reagent: Remove the unreacted MsF and quenching agent using a desalting column or by dialysis against a suitable buffer.

  • Analysis of Labeling: Confirm the covalent modification of the protein using techniques such as:

    • SDS-PAGE: To observe a mass shift in the labeled protein.

    • Mass Spectrometry (MS): To identify the modified residue(s) and confirm the mass adduct of the methanesulfonyl group.[6][7]

Workflow for Optimizing MsF Labeling Selectivity

G cluster_0 Initial Experiment cluster_1 Troubleshooting & Optimization cluster_2 Refined Protocol start Define Target Protein and Residue initial_exp Perform Labeling with Standard Protocol (e.g., 10-fold excess MsF, pH 7.4, RT, 1h) start->initial_exp analysis Analyze Labeling Efficiency and Specificity (MS) initial_exp->analysis low_labeling Issue: Low Labeling analysis->low_labeling If efficiency is low off_target Issue: Off-Target Labeling analysis->off_target If specificity is poor optimize_conc Optimize MsF Concentration (Titration) low_labeling->optimize_conc optimize_time Optimize Incubation Time (Time-course) low_labeling->optimize_time off_target->optimize_conc off_target->optimize_time optimize_ph Optimize pH off_target->optimize_ph optimize_temp Optimize Temperature off_target->optimize_temp final_protocol Optimized Labeling Protocol optimize_conc->final_protocol optimize_time->final_protocol optimize_ph->final_protocol optimize_temp->final_protocol validation Validate with Negative Control final_protocol->validation

Caption: Workflow for optimizing the selectivity of MsF labeling experiments.

Data Presentation

Table 1: General Reactivity of Nucleophilic Amino Acids

The reactivity of amino acid side chains is a key determinant of the selectivity of MsF reactions. The following table summarizes the general nucleophilicity of common target residues.

Amino AcidSide Chain Functional GroupApproximate pKaGeneral Nucleophilicity
CysteineThiol (-SH)8.5 - 9.5High (as thiolate, -S⁻)
HistidineImidazole6.0 - 7.0Moderate
LysineAmine (-NH₂)~10.5Moderate (as deprotonated amine)
TyrosinePhenol (-OH)~10.5Moderate (as phenolate, -O⁻)
SerineHydroxyl (-OH)~13Low (but can be activated in enzyme active sites)
ThreonineHydroxyl (-OH)~13Low

Data compiled from various sources on amino acid reactivity.[8]

Table 2: Recommended Starting Conditions for MsF Labeling

The following are suggested starting conditions for protein labeling experiments with MsF. These should be optimized for each specific application.

ParameterRecommended Starting RangeNotes
MsF Concentration 10 - 200 µM (10-100 fold molar excess over protein)Higher concentrations can lead to off-target effects.[3]
Protein Concentration 1 - 20 µMHigher protein concentrations can improve labeling efficiency.[3]
Reaction Buffer PBS, HEPES, Tris-free bufferspH is a critical parameter for selectivity.
pH 7.4 - 8.5A slightly basic pH can enhance the nucleophilicity of Lys and Tyr.[3]
Reaction Temperature 4 - 37 °CLower temperatures can reduce non-specific labeling and protein degradation.[3]
Incubation Time 30 min - 4 hoursShould be optimized to maximize on-target labeling while minimizing off-target effects.[3]

These recommendations are based on protocols for analogous sulfonyl fluorides and general principles of covalent labeling.[3]

Signaling Pathways and Logical Relationships

Reaction Mechanism of MsF with a Nucleophilic Amino Acid Residue

The reaction of MsF with a nucleophilic amino acid residue proceeds via a nucleophilic substitution mechanism, where the nucleophilic side chain attacks the electrophilic sulfur atom of the sulfonyl fluoride.

G Protein-Nu: Protein-Nu: TransitionState [Transition State]‡ Protein-Nu:->TransitionState Nucleophilic Attack MsF MsF (CH3SO2F) MsF->TransitionState CovalentAdduct Protein-Nu-SO2CH3 TransitionState->CovalentAdduct Fluoride leaving group Fluoride F⁻ TransitionState->Fluoride

Caption: General mechanism of covalent modification by this compound.

References

Validation & Comparative

A Comparative Analysis of Methanesulfonyl Fluoride and Other Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Methanesulfonyl Fluoride (MSF) with other widely recognized acetylcholinesterase (AChE) inhibitors. The information presented herein is supported by experimental data to assist researchers in evaluating its potential for therapeutic and investigational use.

Introduction to Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme that terminates synaptic transmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh).[1] The inhibition of AChE increases the concentration and duration of ACh in the synaptic cleft, enhancing cholinergic neurotransmission.[1][2] This mechanism is a cornerstone therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease (AD).[1][2] AChE inhibitors are broadly categorized based on their mechanism of action: reversible and irreversible.[2]

This compound (MSF): An Irreversible Inhibitor

This compound (MSF) is a potent, long-acting, and irreversible inhibitor of AChE.[3][4] Unlike reversible inhibitors that temporarily bind to the enzyme, MSF forms a stable, covalent bond with a key serine residue in the AChE active site through a process called sulfonylation.[1][5] This covalent modification permanently inactivates the enzyme. The recovery of enzymatic activity is not achieved through dissociation of the inhibitor, but rather relies on the de novo synthesis of new AChE.[4][6]

A key characteristic of MSF is its high selectivity for central nervous system (CNS) AChE in vivo.[4] This selectivity arises because the rate of new AChE synthesis in the brain is approximately one-tenth that in peripheral tissues.[4][7] This differential recovery rate allows for the accumulation of significant AChE inhibition in the CNS with minimal impact on peripheral systems, potentially leading to a more favorable side-effect profile.[4][8]

Comparison with Reversible AChE Inhibitors

Currently, the most common AChE inhibitors used for the symptomatic treatment of Alzheimer's disease are reversible inhibitors, including donepezil, rivastigmine, and galantamine.[2][9]

  • Donepezil and Galantamine are considered true reversible inhibitors, binding non-covalently to the enzyme.[3][10]

  • Rivastigmine is often described as a "pseudo-irreversible" inhibitor. It forms a temporary covalent carbamoyl bond with the enzyme's active site, which hydrolyzes slowly, leading to a longer duration of inhibition (approximately 8.5 hours) compared to true reversible inhibitors.[8] Rivastigmine also inhibits butyrylcholinesterase (BuChE).[8][9]

A significant limitation of these reversible inhibitors is that peripheral toxicity restricts the maximum tolerable dose.[8] Consequently, the level of AChE inhibition achieved in the CNS of patients is often limited to 25-40%, which may be below the threshold required for optimal therapeutic efficacy.[8] In contrast, the CNS-selective nature of irreversible inhibitors like MSF allows for much higher levels of brain AChE inhibition, potentially exceeding 70-80%, which may offer improved anti-neurodegenerative benefits.[7][8]

Data Presentation: Comparative Performance

The following tables summarize key differences and quantitative data on the performance of MSF and other AChE inhibitors.

Table 1: Classification and Mechanism of Action of Selected AChE Inhibitors

InhibitorClassMechanism of ActionBinding TypeDuration of Action
This compound (MSF) IrreversibleSulfonylates serine residue in the active siteCovalent[1]Long-acting (recovery by de novo enzyme synthesis)[4]
Donepezil ReversibleBinds non-covalently to the active siteNon-covalent[10]Short-acting (dependent on drug clearance)[3]
Rivastigmine Pseudo-irreversibleCarbamoylates serine residue in the active siteCovalent (temporary)[8]Intermediate-acting (~8.5 hours)[8]
Galantamine ReversibleBinds non-covalently to the active siteNon-covalent[10]Short-acting (dependent on drug clearance)

Table 2: Comparative In Vivo Acetylcholinesterase (AChE) Inhibition

InhibitorSpecies / ModelBrain Region / TissueDose% AChE InhibitionCitation(s)
This compound (MSF) RatHippocampus1 mg/kg~45%[3][11]
This compound (MSF) RatHippocampus2 mg/kg~80%[3][11]
This compound (MSF) Human (AD Patients)ErythrocytesUp to 0.18 mg/kg (3x/week)~89.5%[12]
Donepezil Human (AD Patients)Cortex (via PET)Standard therapeutic doses19% - 39%[8]
Rivastigmine Human (AD Patients)Cortex (via PET)Standard therapeutic doses28% - 37%[8]
Galantamine Human (AD Patients)Cortex (via PET)Standard therapeutic doses30% - 40%[8]

Signaling Pathways and Experimental Workflows

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential Receptor ACh Receptors ACh_release->Receptor ACh binds AChE AChE ACh_release->AChE ACh diffuses Signal Signal Transduction Receptor->Signal Synaptic_Cleft Synaptic Cleft Breakdown Choline + Acetate AChE->Breakdown Hydrolysis

Inhibition_Mechanisms cluster_rev Reversible Inhibition (e.g., Donepezil) cluster_irrev Irreversible Inhibition (MSF) AChE_rev AChE Active Site Complex_rev Transient E-I Complex AChE_rev->Complex_rev Non-covalent binding Donepezil Donepezil Donepezil->Complex_rev Complex_rev->AChE_rev Dissociation AChE_irrev AChE Active Site (Serine-OH) Complex_irrev Sulfonylated AChE (Inactive) AChE_irrev->Complex_irrev Covalent bond formation MSF MSF MSF->Complex_irrev De_Novo New AChE Complex_irrev->De_Novo Recovery via De Novo Synthesis

Ellmans_Workflow start Start: Prepare Reagents reagents 1. Phosphate Buffer (pH 8.0) 2. AChE Enzyme Solution 3. Inhibitor Solutions (e.g., MSF) 4. DTNB (Ellman's Reagent) 5. ATCI (Substrate) start->reagents plate_setup Plate Setup (96-well) reagents->plate_setup add_components Add to wells: - Buffer - AChE Solution - Inhibitor (or vehicle for control) plate_setup->add_components pre_incubate Pre-incubate (e.g., 15 min at 37°C) Allows inhibitor to bind enzyme add_components->pre_incubate start_reaction Initiate Reaction: Add ATCI Substrate pre_incubate->start_reaction measure Measure Absorbance at 412 nm (Kinetic Reading over Time) start_reaction->measure calculate Calculate Rate of Reaction (V) for each concentration measure->calculate analyze Analyze Data: Calculate % Inhibition Determine IC50 value calculate->analyze end End analyze->end

Experimental Protocols

Determination of AChE Inhibitory Activity using Ellman's Assay

This protocol describes a common method for measuring AChE activity and screening for inhibitors in a 96-well microplate format.[13][14]

Principle: The assay is based on the reaction developed by Ellman.[13] Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), yielding 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.[13][15] The rate of TNB formation is monitored by measuring the increase in absorbance at 412 nm and is directly proportional to the AChE activity.[13] In the presence of an inhibitor, this rate is reduced.

Materials and Reagents:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human erythrocytes)

  • Phosphate Buffer (0.1 M, pH 8.0)[14]

  • DTNB Solution (e.g., 3 mM in phosphate buffer)[14]

  • Acetylthiocholine Iodide (ATCI) Solution (e.g., 15 mM in deionized water, prepared fresh)[14]

  • Test Inhibitor Stock Solution (e.g., MSF, Donepezil) dissolved in a suitable solvent (e.g., DMSO)

  • Inhibitor Working Solutions: Serial dilutions of the stock solution prepared in phosphate buffer to achieve a range of final concentrations for IC50 determination.

Assay Procedure:

  • Plate Setup: Prepare reactions in triplicate in a 96-well plate.

    • Blank Wells: 180 µL of phosphate buffer + 20 µL of solvent (for substrate control).

    • Control Wells (100% Activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of solvent (same concentration as in test wells).[14]

    • Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of inhibitor working solution at various concentrations.[14]

  • Reagent Addition: Add 20 µL of DTNB solution to all wells.

  • Pre-incubation: Gently mix the contents and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.[14]

  • Initiate Reaction: To start the reaction, add 20 µL of ATCI solution to all wells.

  • Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every minute for a defined period (e.g., 10-20 minutes).

Data Analysis:

  • Calculate Reaction Rate (Velocity): For each well, determine the rate of change in absorbance over time (V = ΔAbs/min).

  • Calculate Percentage Inhibition: Use the rates from the control (V_control) and inhibitor (V_inhibitor) wells to calculate the percentage of inhibition for each inhibitor concentration:

    • % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

  • Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

Conclusion

This compound presents a distinct profile compared to currently approved reversible and pseudo-irreversible AChE inhibitors. Its mechanism as a truly irreversible inhibitor, coupled with its in vivo selectivity for the CNS, allows for a high and sustained level of brain AChE inhibition that is not achievable with reversible agents due to dose-limiting peripheral side effects.[4][8] As demonstrated in preclinical and early clinical studies, this may translate into enhanced efficacy for neurodegenerative diseases like Alzheimer's.[3][12] Researchers and drug developers should consider these fundamental pharmacodynamic differences when evaluating MSF as a potential therapeutic agent or a tool for studying the long-term effects of cholinergic enhancement.

References

A Head-to-Head Battle of Inhibitors: Methanesulfonyl Fluoride vs. Phenylmethylsulfonyl Fluoride in Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biochemical research and drug development, the preservation of protein integrity is paramount. Endogenous serine proteases, released during cell lysis, pose a significant threat to target proteins, making the use of inhibitors an indispensable step in experimental workflows. For decades, Phenylmethylsulfonyl fluoride (PMSF) has been a workhorse in laboratories for this purpose. This guide provides a comprehensive comparison of Methanesulfonyl fluoride (MSF) and PMSF, offering researchers, scientists, and drug development professionals a data-driven overview of their respective properties and applications.

Mechanism of Action: A Shared Strategy of Irreversible Inhibition

Both this compound and Phenylmethylsulfonyl fluoride belong to the class of sulfonyl fluoride inhibitors. Their mechanism of action involves the irreversible sulfonylation of the active site serine residue within serine proteases. This covalent modification renders the enzyme catalytically inactive, effectively halting proteolytic degradation of proteins of interest. The sulfonyl fluoride moiety is key to this process, reacting with the nucleophilic hydroxyl group of the serine residue in the enzyme's catalytic triad.

Performance Comparison: A Tale of Two Sulfonyl Fluorides

While sharing a common mechanism, MSF and PMSF exhibit distinct characteristics in terms of their primary applications, stability, and toxicity. The following tables summarize the key quantitative data for each inhibitor.

Table 1: Physicochemical and Toxicological Properties

PropertyThis compound (MSF)Phenylmethylsulfonyl Fluoride (PMSF)
Molecular Weight 98.09 g/mol 174.19 g/mol
Appearance Colorless to yellowish liquidWhite to off-white crystalline solid
Solubility Reacts with waterSparingly soluble in water; soluble in anhydrous ethanol, isopropanol, and DMSO
Toxicity Highly toxic and corrosiveToxic and corrosive; handle with care in a fume hood
Primary Application Potent inhibitor of acetylcholinesterase (AChE)Broad-spectrum serine protease inhibitor for protein extraction

Table 2: Stability of PMSF in Aqueous Solutions

pHHalf-life at 25°C
7.0110 minutes
7.555 minutes
8.035 minutes

Table 3: Efficacy of PMSF against Common Serine Proteases

ProteaseInhibitionEffective Concentration
TrypsinYes0.1 - 1 mM
ChymotrypsinYes0.1 - 1 mM
ThrombinYes0.1 - 1 mM

Quantitative data such as IC50 values for MSF against these common proteases are not widely reported in the context of general laboratory use.

In Focus: Phenylmethylsulfonyl Fluoride (PMSF)

PMSF has long been the go-to serine protease inhibitor for routine laboratory applications such as protein extraction from cell and tissue lysates. Its broad specificity against common serine proteases like trypsin, chymotrypsin, and thrombin makes it a cost-effective choice for general protein protection.

However, the utility of PMSF is hampered by its significant drawbacks. It is highly toxic and requires careful handling in a fume hood with appropriate personal protective equipment. Furthermore, its poor solubility in aqueous buffers and short half-life, particularly at alkaline pH, necessitate the fresh preparation of stock solutions in anhydrous organic solvents and their addition to lysis buffers immediately before use.

The Understudy: this compound (MSF)

In contrast to the broad laboratory use of PMSF, the scientific literature on this compound (MSF) is predominantly focused on its potent and irreversible inhibition of acetylcholinesterase (AChE). This has led to its investigation as a potential therapeutic agent for Alzheimer's disease. While it functions through the same serine-targeting mechanism as PMSF, there is a conspicuous lack of data regarding its efficacy and protocols for use as a general protease inhibitor in protein extraction workflows. Its high toxicity and reactivity with water further complicate its potential application in this context.

A Noteworthy Alternative: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF)

Given the limitations of PMSF, 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) has emerged as a popular and safer alternative. AEBSF is a water-soluble, less toxic, and more stable irreversible serine protease inhibitor, making it more user-friendly for a variety of applications, including cell culture.

Experimental Protocols

Preparation of PMSF Stock Solution (100 mM)

Materials:

  • Phenylmethylsulfonyl fluoride (PMSF) powder

  • Anhydrous isopropanol, ethanol, or DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 17.42 mg of PMSF in a chemical fume hood.

  • Add 1 mL of anhydrous isopropanol, ethanol, or DMSO to the PMSF powder.

  • Vortex until the PMSF is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to several months.

General Protocol for Protein Extraction with PMSF

Materials:

  • Cell or tissue sample

  • Ice-cold lysis buffer (e.g., RIPA, Tris-HCl)

  • 100 mM PMSF stock solution

  • Ice-cold phosphate-buffered saline (PBS)

  • Cell scraper (for adherent cells)

  • Microcentrifuge

Procedure:

  • Place the cell or tissue sample on ice.

  • Wash the cells with ice-cold PBS. For adherent cells, scrape them into fresh PBS.

  • Pellet the cells by centrifugation at 4°C.

  • Immediately before use , add the 100 mM PMSF stock solution to the ice-cold lysis buffer to a final concentration of 0.1-1 mM (e.g., add 10 µL of 100 mM PMSF to 1 mL of lysis buffer for a final concentration of 1 mM).

  • Resuspend the cell pellet in the lysis buffer containing PMSF.

  • Incubate on ice for 30 minutes with occasional vortexing to lyse the cells.

  • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract for downstream analysis.

Visualizing the Molecular Interactions and Workflows

cluster_0 Mechanism of Serine Protease Inhibition Serine_Protease Serine Protease (Active Site Serine-OH) Covalent_Complex Inactive Covalent Complex (R-SO2-O-Serine) Serine_Protease->Covalent_Complex Sulfonylation Inhibitor Sulfonyl Fluoride (R-SO2F) Inhibitor->Covalent_Complex

Caption: Mechanism of irreversible inhibition of serine proteases by sulfonyl fluorides.

cluster_1 Experimental Workflow: Protein Extraction with PMSF Prepare_Lysis_Buffer 1. Prepare Ice-Cold Lysis Buffer Add_PMSF 2. Add Fresh PMSF (0.1-1 mM) Prepare_Lysis_Buffer->Add_PMSF Cell_Lysis 3. Lyse Cells/Tissues in Buffer Add_PMSF->Cell_Lysis Incubate 4. Incubate on Ice Cell_Lysis->Incubate Centrifuge 5. Clarify Lysate by Centrifugation Incubate->Centrifuge Collect_Supernatant 6. Collect Protein Extract Centrifuge->Collect_Supernatant

Caption: A typical experimental workflow for protein extraction using PMSF.

Conclusion

In the comparison between this compound and Phenylmethylsulfonyl fluoride for general laboratory protease inhibition, PMSF remains the more characterized and widely utilized agent, despite its notable drawbacks of toxicity and instability. Its broad inhibitory spectrum and low cost have cemented its place in many standard protocols. The available scientific literature positions MSF primarily as a specialized and potent inhibitor of acetylcholinesterase, with insufficient data to support its widespread use as a general serine protease inhibitor in protein biochemistry. For researchers seeking a safer and more stable alternative to PMSF, AEBSF presents a well-documented and effective option. The choice of inhibitor will ultimately depend on the specific experimental requirements, balancing factors of efficacy, safety, stability, and cost.

Efficacy of Methanesulfonyl Fluoride in Dementia Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methanesulfonyl fluoride (MSF) and other cholinesterase inhibitors in preclinical and clinical dementia models. The data presented herein is intended to inform research and development decisions in the pursuit of effective therapeutics for neurodegenerative diseases.

Introduction to this compound (MSF)

This compound (MSF) is a long-acting, irreversible, and central nervous system (CNS)-selective acetylcholinesterase (AChE) inhibitor.[1] Unlike reversible cholinesterase inhibitors, MSF's mechanism of action offers the potential for sustained therapeutic effects with reduced peripheral cholinergic side effects.[1][2] This guide evaluates the efficacy of MSF in dementia models, drawing comparisons with the widely used reversible inhibitor, donepezil.

Comparative Efficacy in Dementia Models

Acetylcholinesterase (AChE) Inhibition and Acetylcholine (ACh) Release

A key mechanism for alleviating cognitive symptoms in dementia is the enhancement of cholinergic neurotransmission. Studies in rat models have directly compared the effects of MSF and donepezil on AChE activity and ACh release in the hippocampus, a brain region critical for memory.

TreatmentDoseAChE Inhibition (Hippocampus)Peak ACh Efflux (vs. Control)Duration of ACh Efflux IncreaseReference
MSF 1 mg/kg~45%Significant increaseUp to 3 hours[3]
MSF 2 mg/kg~80%Larger, sustained increaseStill elevated at 24 hours[3]
Donepezil 1 mg/kgNo significant inhibitionSmaller increase than MSFUp to 3 hours[3]
Donepezil 2 mg/kgNo consistent effectNo consistent effect-[3]

Table 1: Comparison of MSF and Donepezil on AChE Inhibition and ACh Release in Rats.[3]

Cognitive Enhancement

The ultimate goal of symptomatic treatment for dementia is the improvement of cognitive function. Both MSF and donepezil have demonstrated efficacy in this regard in various dementia models.

DrugModelKey Cognitive OutcomeResultReference
MSF Rat model of stroke-induced dementiaPassive avoidance task (retention)MSF-treated rats showed significantly longer retention times compared to vehicle-treated ischemic rats.[4]
MSF Human senile dementia of the Alzheimer type (SDAT)Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-COG)MSF treatment led to a significant improvement in ADAS-COG scores compared to placebo.[5][5]
Donepezil Tg2576 mouse model of Alzheimer's diseaseContextual fear conditioningDonepezil administration improved deficits in contextual memory in transgenic mice.
Donepezil Human Alzheimer's diseaseMini-Mental State Examination (MMSE)Donepezil is widely documented to provide modest but significant improvements in cognitive function as measured by MMSE.[6]

Table 2: Effects of MSF and Donepezil on Cognitive Performance in Dementia Models.

Effects on Amyloid-Beta and Tau Pathology

A critical aspect of disease-modifying therapies for Alzheimer's disease is the ability to target the core neuropathological hallmarks: amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau. While some evidence suggests that AChE inhibitors may influence these pathologies, direct evidence for MSF is currently lacking in the scientific literature.

DrugModelEffect on Amyloid-Beta PathologyEffect on Tau PathologyReference
MSF Alzheimer's disease modelsNo data available No data available -
Donepezil 5xFAD mouse model of Alzheimer's diseaseSignificant reduction in Aβ plaque number in the cortex and hippocampus.Did not alter overall tau phosphorylation and, in some cases, increased phosphorylation at specific sites.[7]

Table 3: Comparison of MSF and Donepezil on Amyloid-Beta and Tau Pathology.

Note: The absence of data on the effects of MSF on amyloid and tau pathology represents a significant gap in the current understanding of its potential as a disease-modifying agent for Alzheimer's disease.

Signaling Pathways and Experimental Workflows

Cholinergic Enhancement Pathway

The primary mechanism of action for MSF and other cholinesterase inhibitors is the potentiation of cholinergic signaling. By inhibiting AChE, these drugs increase the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing neurotransmission at cholinergic receptors.

Cholinergic_Enhancement cluster_synapse Cholinergic Synapse MSF This compound (MSF) AChE Acetylcholinesterase (AChE) MSF->AChE Irreversibly Inhibits ACh Acetylcholine (ACh) AChE->ACh Degrades Synaptic_Cleft Synaptic Cleft Cholinergic_Receptor Cholinergic Receptor ACh->Cholinergic_Receptor Binds to Synaptic_Cleft->Cholinergic_Receptor Neuronal_Response Enhanced Neuronal Response Cholinergic_Receptor->Neuronal_Response Activates

Cholinergic enhancement by MSF.
Experimental Workflow for Assessing Cognitive Function

The Morris water maze is a standard behavioral assay used to assess spatial learning and memory in rodent models of dementia.

MWM_Workflow Start Start Animal_Model Dementia Model Mice/Rats Start->Animal_Model Drug_Admin Administer MSF or Vehicle Animal_Model->Drug_Admin Training Cued & Hidden Platform Training Drug_Admin->Training Probe_Trial Probe Trial (Platform Removed) Training->Probe_Trial Data_Acq Data Acquisition (Latency, Path Length, etc.) Probe_Trial->Data_Acq Analysis Statistical Analysis Data_Acq->Analysis End End Analysis->End

Morris Water Maze Experimental Workflow.

Experimental Protocols

Acetylcholinesterase (AChE) Activity Assay

Objective: To quantify AChE activity in brain tissue homogenates.

Principle: This assay is based on the Ellman method, where acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which can be quantified spectrophotometrically at 412 nm.

Procedure:

  • Tissue Preparation: Brain tissue (e.g., hippocampus, cortex) is rapidly dissected and homogenized in ice-cold phosphate buffer (0.1 M, pH 8.0).

  • Reaction Mixture: A reaction mixture is prepared containing phosphate buffer, DTNB solution, and the brain homogenate.

  • Initiation of Reaction: The reaction is initiated by adding the substrate, acetylthiocholine iodide.

  • Measurement: The change in absorbance is monitored continuously at 412 nm using a spectrophotometer.

  • Calculation: The rate of the reaction is proportional to the AChE activity, which is calculated based on the molar extinction coefficient of the product.

Morris Water Maze for Cognitive Assessment

Objective: To assess spatial learning and memory in rodent models.

Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.

Procedure:

  • Acclimation: Animals are handled and acclimated to the testing room for several days before the experiment.

  • Cued Training (Visible Platform): For 1-2 days, animals are trained to find a visible platform. This assesses for any visual or motor deficits.

  • Acquisition Phase (Hidden Platform): For 4-5 consecutive days, animals are given multiple trials per day to find the hidden platform. The starting position is varied for each trial. The time to find the platform (escape latency) and the path length are recorded.

  • Probe Trial: On the day after the last acquisition trial, the platform is removed, and the animal is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was previously located) and the number of platform crossings are measured as an indicator of memory retention.

Immunohistochemistry for Amyloid-Beta and Phospho-Tau

Objective: To visualize and quantify Aβ plaques and hyperphosphorylated tau in brain tissue sections.

Procedure:

  • Tissue Preparation: Animals are transcardially perfused with saline followed by 4% paraformaldehyde. Brains are removed, post-fixed, and cryoprotected in sucrose solution before being sectioned on a cryostat or microtome.

  • Antigen Retrieval: Sections are treated to unmask the antigenic epitopes. This may involve heat-induced epitope retrieval (e.g., using citrate buffer) or treatment with formic acid for Aβ.

  • Blocking: Non-specific antibody binding is blocked by incubating the sections in a solution containing normal serum and a detergent like Triton X-100.

  • Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies specific for Aβ (e.g., 6E10, 4G8) or specific phospho-tau epitopes (e.g., AT8, PHF-1).

  • Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody that recognizes the primary antibody.

  • Signal Amplification and Detection: An avidin-biotin-peroxidase complex (ABC) is applied, followed by a chromogen substrate (e.g., diaminobenzidine, DAB) to produce a colored precipitate at the site of the antigen.

  • Imaging and Analysis: Sections are counterstained, dehydrated, and coverslipped. Images are captured using a microscope, and the plaque or tangle load is quantified using image analysis software.

Conclusion

This compound demonstrates significant promise as a CNS-selective, long-acting acetylcholinesterase inhibitor with proven efficacy in improving cognitive function in both preclinical and clinical settings. Its irreversible mechanism of action may offer advantages over reversible inhibitors in terms of sustained target engagement and reduced peripheral side effects. However, a critical gap in the current research is the lack of data on the effects of MSF on the core neuropathological hallmarks of Alzheimer's disease, namely amyloid-beta plaques and neurofibrillary tangles. Further investigation into these aspects is essential to fully elucidate the therapeutic potential of MSF as a disease-modifying agent in dementia. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

Methanesulfonyl Fluoride: A Comparative Guide to its Cross-Reactivity with Serine Hydrolases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonyl fluoride (MSF) is a potent, irreversible inhibitor of serine hydrolases, a broad and functionally diverse class of enzymes integral to numerous physiological processes. Its utility as a research tool and potential therapeutic agent necessitates a thorough understanding of its interaction with its intended targets and, critically, its off-target effects within the serine hydrolase superfamily. This guide provides a comparative analysis of the cross-reactivity of MSF with other serine hydrolases, supported by available experimental data and detailed methodologies for assessing inhibitor selectivity.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the available quantitative data on the inhibitory activity of this compound (MSF) and the widely used related compound, phenylmethylsulfonyl fluoride (PMSF), against a selection of serine hydrolases. This data provides a snapshot of their relative potencies and selectivities.

InhibitorTarget EnzymeEnzyme ClassOrganismInhibition MetricValueReference
This compound (MSF) Acetylcholinesterase (AChE)EsteraseHuman (erythrocyte)% Inhibition (in vivo)33% (3.6 mg dose), 46% (7.2 mg dose), 62% (10.8 mg dose)[1]
Phenylmethylsulfonyl Fluoride (PMSF) ChymotrypsinPeptidaseBovineHalf-time for inhibition (1 mM)2.8 s[2]
Phenylmethylsulfonyl Fluoride (PMSF) Neutrophil ElastasePeptidaseHumanHalf-time for inhibition (1 mM)33 s[2]
Phenylmethylsulfonyl Fluoride (PMSF) Cathepsin GPeptidaseHumanHalf-time for inhibition (1 mM)49 s[2]
Phenylmethylsulfonyl Fluoride (PMSF) TrypsinPeptidaseBovineHalf-time for inhibition (1 mM)237 s[2]
Phenylmethylsulfonyl Fluoride (PMSF) Glutamyl endopeptidase IPeptidase--Not inhibited[2]

Mechanism of Action: Covalent Modification of the Active Site Serine

This compound, like other sulfonyl fluorides, acts as an irreversible inhibitor by covalently modifying the catalytic serine residue within the active site of serine hydrolases. This process, known as sulfonylation, renders the enzyme catalytically inactive. The high reactivity of the active site serine is due to its environment within the catalytic triad, which also includes a histidine and an aspartate residue. This triad functions to increase the nucleophilicity of the serine hydroxyl group, facilitating its attack on the sulfur atom of the sulfonyl fluoride.

cluster_0 Serine Hydrolase Active Site Serine_Hydrolase Serine Hydrolase (Active) Inactive_Complex Inactive Covalent Enzyme-MSF Adduct Serine_Hydrolase->Inactive_Complex Sulfonylation of active site serine MSF Methanesulfonyl Fluoride (MSF) MSF->Inactive_Complex

Mechanism of irreversible inhibition of a serine hydrolase by this compound.

Experimental Protocols

The gold standard for assessing the selectivity of inhibitors against the serine hydrolase superfamily is competitive activity-based protein profiling (ABPP) . This technique utilizes broad-spectrum activity-based probes (ABPs) that covalently label the active site of many serine hydrolases. By pre-incubating a proteome with an inhibitor of interest (e.g., MSF), the extent to which the inhibitor blocks the binding of the ABP can be quantified, providing a measure of its potency and selectivity against numerous enzymes simultaneously.

Competitive Activity-Based Protein Profiling (ABPP) Protocol

This protocol outlines a general workflow for determining the cross-reactivity of this compound (MSF) against serine hydrolases in a complex proteome using a fluorescently-tagged fluorophosphonate (FP) probe, such as FP-rhodamine.

1. Proteome Preparation:

  • Harvest cultured cells or tissues of interest.

  • Homogenize the sample in a suitable lysis buffer (e.g., Tris-buffered saline, pH 7.4) on ice.

  • Centrifuge the homogenate to pellet insoluble debris.

  • Collect the supernatant (soluble proteome) and determine the protein concentration using a standard method (e.g., BCA assay).

2. Inhibitor Incubation:

  • Aliquot the proteome into microcentrifuge tubes.

  • Add varying concentrations of MSF (typically from a stock solution in an organic solvent like DMSO) to the proteome samples. Include a vehicle control (DMSO alone).

  • Incubate the samples for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for the inhibitor to react with its target enzymes.

3. Activity-Based Probe Labeling:

  • Add a broad-spectrum serine hydrolase ABP (e.g., FP-rhodamine) to each sample at a final concentration typically in the low micromolar range.

  • Incubate the samples for a further defined period (e.g., 30 minutes) at the same temperature to allow the probe to label the remaining active serine hydrolases.

4. Sample Preparation for Analysis:

  • Quench the labeling reaction by adding SDS-PAGE loading buffer.

  • Heat the samples to denature the proteins.

5. Gel Electrophoresis and Visualization:

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled serine hydrolases using a fluorescence gel scanner.

6. Data Analysis:

  • The intensity of the fluorescent bands corresponds to the activity of the individual serine hydrolases.

  • Quantify the intensity of each band in the inhibitor-treated lanes relative to the vehicle control lane.

  • Plot the percentage of inhibition for each identified enzyme against the logarithm of the MSF concentration.

  • Determine the half-maximal inhibitory concentration (IC50) for each enzyme by fitting the data to a dose-response curve.

Proteome Prepare Proteome (Cell/Tissue Lysate) Inhibitor_Incubation Incubate with MSF (Dose-Response) Proteome->Inhibitor_Incubation ABP_Labeling Label with Broad-Spectrum Fluorescent ABP Inhibitor_Incubation->ABP_Labeling SDS_PAGE Separate Proteins by SDS-PAGE ABP_Labeling->SDS_PAGE Fluorescence_Scan Visualize Labeled Hydrolases (Fluorescence Scanner) SDS_PAGE->Fluorescence_Scan Data_Analysis Quantify Band Intensities and Determine IC50 Values Fluorescence_Scan->Data_Analysis Signal Upstream Signal Serine_Hydrolase Active Serine Hydrolase Signal->Serine_Hydrolase Product Product Serine_Hydrolase->Product cleaves Inactive_Hydrolase Inactive Serine Hydrolase Serine_Hydrolase->Inactive_Hydrolase Substrate Substrate Substrate->Product Downstream_Signaling Downstream Signaling Cascade Product->Downstream_Signaling Biological_Response Biological Response Downstream_Signaling->Biological_Response MSF Methanesulfonyl Fluoride (MSF) MSF->Inactive_Hydrolase inhibits

References

Validating Methanesulfonyl Fluoride (MSF) as an Irreversible Cholinesterase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Methanesulfonyl Fluoride (MSF) as an irreversible cholinesterase inhibitor against other relevant alternatives. The information presented is supported by experimental data to aid in the evaluation of its performance and potential applications in research and drug development.

Mechanism of Action: Covalent Inhibition of Cholinesterases

This compound (MSF) is an organosulfonyl compound that acts as an irreversible inhibitor of cholinesterases, primarily acetylcholinesterase (AChE). The primary mechanism of action involves the covalent modification of a critical serine residue within the active site of the cholinesterase enzyme. This process, known as sulfonylation, results in a stable, inactive enzyme-inhibitor complex. Due to the strength of this covalent bond, the enzyme cannot be easily regenerated, and recovery of cholinesterase activity is primarily dependent on the de novo synthesis of new enzyme molecules. This contrasts with reversible inhibitors, which bind non-covalently to the enzyme and allow for the recovery of enzyme function as the inhibitor is cleared.

Comparative Inhibitory Potency

The potency of irreversible inhibitors is best described by the second-order rate constant (kᵢ) or the individual parameters of inhibition constant (Kᵢ) and rate of inactivation (kᵢₙₐ꜀ₜ). However, IC₅₀ values are also commonly reported and provide a useful, albeit less detailed, measure of potency.

InhibitorTarget EnzymeSecond-Order Rate Constant (kᵢ)IC₅₀Source Organism/Notes
This compound (MSF) Torpedo californica AChE4.2 M⁻¹s⁻¹[1]Data Not Available-
Diisopropylfluorophosphate (DFP) Acetylcholinesterase-0.78 ± 0.01 µM[2]Hippocampal slices
VX Acetylcholinesterase-0.3 ± 0.05 nM[3]2-hour reaction
Phenylmethylsulfonyl Fluoride (PMSF) Acetylcholinesterase-Effective concentration 0.1 - 1 mM[4]General use
Benzenesulfonyl Fluoride (BSF) Mouse AChEInactivates the enzyme[5]Data Not Available-
Paraoxon Human Recombinant AChE-1.1 µM[6]-
Chlorpyrifos-oxon Human Erythrocyte AChE-0.12 µM[6]-

Experimental Protocols

Determination of Cholinesterase Inhibition using Ellman's Method

The Ellman's method is a widely used spectrophotometric assay to measure cholinesterase activity and its inhibition.

Principle: The assay is based on the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion, which is measured colorimetrically at 412 nm. The rate of color formation is directly proportional to the enzyme activity.

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM DTNB solution in phosphate buffer

  • 75 mM Acetylthiocholine Iodide (ATCI) or Butyrylthiocholine Iodide (BTCI) solution in deionized water

  • AChE or BChE enzyme solution

  • Inhibitor stock solution (e.g., MSF in an appropriate solvent) and serial dilutions

Procedure (96-well plate format):

  • Plate Setup:

    • Blank: 160 µL Phosphate Buffer + 20 µL DTNB + 20 µL Substrate

    • Control (100% activity): 140 µL Phosphate Buffer + 20 µL Enzyme Solution + 20 µL DTNB

    • Test Sample: 120 µL Phosphate Buffer + 20 µL Inhibitor Solution + 20 µL Enzyme Solution + 20 µL DTNB

  • Pre-incubation: Add the buffer, enzyme, DTNB, and inhibitor/solvent to the respective wells. Mix gently and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor-enzyme interaction.

  • Initiate Reaction: Add 20 µL of the substrate solution (ATCI or BTCI) to all wells except the blank to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) as the change in absorbance per minute (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Determination of the Kinetics of Irreversible Inhibition (kᵢₙₐ꜀ₜ/Kᵢ)

For irreversible inhibitors, determining the second-order rate constant of inactivation (kᵢₙₐ꜀ₜ/Kᵢ) provides a more accurate measure of potency than a simple IC₅₀ value. This can be achieved by measuring the rate of enzyme inactivation at different inhibitor concentrations.

Procedure:

  • Incubate the enzyme (AChE) with various concentrations of the irreversible inhibitor (e.g., MSF) for different time intervals.

  • At each time point, take an aliquot of the incubation mixture and dilute it significantly into an assay solution containing the substrate (e.g., ATCI) and DTNB to stop the inactivation reaction and measure the remaining enzyme activity.

  • Plot the natural logarithm of the remaining enzyme activity versus the incubation time for each inhibitor concentration. The slope of this line gives the observed rate of inactivation (kₒᵦₛ).

  • Plot the kₒᵦₛ values against the inhibitor concentrations.

  • Fit the data to the following equation to determine kᵢₙₐ꜀ₜ and Kᵢ: kₒᵦₛ = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I]) where [I] is the inhibitor concentration. The ratio kᵢₙₐ꜀ₜ/Kᵢ represents the second-order rate constant of inactivation.

Visualizing the Impact of Cholinesterase Inhibition

The following diagrams illustrate the mechanism of MSF action and the broader signaling pathways affected by cholinesterase inhibition.

cluster_0 Mechanism of Irreversible Inhibition by MSF AChE Active Acetylcholinesterase (with Serine Hydroxyl) Inactive_AChE Sulfonylated AChE (Inactive) AChE->Inactive_AChE Covalent Sulfonylation MSF This compound MSF->Inactive_AChE

Mechanism of MSF covalent inhibition of AChE.

cluster_1 Cholinergic Synapse cluster_2 Postsynaptic Neuron Signaling ACh_synthesis Choline + Acetyl-CoA -> Acetylcholine ACh_release Acetylcholine Release ACh_synthesis->ACh_release ACh Acetylcholine (ACh) in Synaptic Cleft ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis nAChR Nicotinic ACh Receptor (Ion Channel) ACh->nAChR mAChR Muscarinic ACh Receptor (GPCR) ACh->mAChR Choline_reuptake Choline Reuptake AChE->Choline_reuptake MSF MSF MSF->AChE Inhibits Ion_Influx Na+/Ca²⁺ Influx nAChR->Ion_Influx G_Protein G-Protein Activation mAChR->G_Protein MAPK MAPK Pathway Ion_Influx->MAPK PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt Cellular_Response Cellular Responses (e.g., Gene Expression, Survival) PI3K_Akt->Cellular_Response MAPK->Cellular_Response

Cholinergic signaling pathway and the effect of MSF.

Conclusion

This compound acts as a potent, irreversible inhibitor of acetylcholinesterase through covalent modification of the enzyme's active site. Its high selectivity for AChE over BChE suggests a potentially favorable profile for CNS-targeted applications. The provided experimental protocols offer a framework for the quantitative validation of MSF's inhibitory activity and for its comparison with other irreversible inhibitors. Further studies to determine the precise IC₅₀ and kᵢₙₐ꜀ₜ/Kᵢ values for MSF against both AChE and BChE under standardized conditions are warranted to provide a more definitive comparative assessment.

References

A Comparative Analysis of Sulfonyl Fluorides in Chemical Biology: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a covalent chemical probe is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive comparative analysis of sulfonyl fluorides (SFs) as covalent warheads in chemical biology, with a focus on their performance against other common electrophiles. This analysis is supported by a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.

Introduction to Sulfonyl Fluorides: Expanding the Druggable Proteome

Covalent inhibitors have experienced a resurgence in drug discovery, offering distinct advantages such as enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets.[1] Historically, the focus has been on targeting cysteine residues with electrophiles like acrylamides. However, the relatively low abundance of cysteine in protein binding sites has limited the scope of this approach.[2]

Sulfonyl fluorides have emerged as a powerful class of "privileged" warheads that significantly expand the druggable proteome by their ability to react with a wider range of nucleophilic amino acid residues.[3] Beyond cysteine, SFs can form stable covalent bonds with serine, threonine, tyrosine, lysine, and histidine residues, which are more frequently found in protein binding sites.[3][4] This broader reactivity profile, coupled with their inherent stability and tunable reactivity, makes sulfonyl fluorides invaluable tools for developing novel chemical probes and targeted covalent inhibitors.[3]

The reactivity of sulfonyl fluorides is harnessed through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a highly efficient and versatile click chemistry reaction.[2] This allows for the modular synthesis of complex probes and facilitates their application in diverse areas of chemical biology, including:

  • Covalent Enzyme Inhibition: Irreversibly inhibiting enzyme activity to study biological pathways and for therapeutic intervention.[3]

  • Target Identification and Validation: Identifying the molecular targets of bioactive compounds.[5]

  • Activity-Based Protein Profiling (ABPP): Assessing the functional state of enzymes in complex biological systems.[6]

  • Mapping Enzyme Binding Sites: Elucidating the architecture of protein active sites.[3]

Comparative Performance of Sulfonyl Fluorides

The effectiveness of a covalent probe is determined by a balance of its reactivity and stability. An ideal probe is stable enough to avoid off-target reactions but sufficiently reactive to covalently modify its intended target in a biological context. This section compares the performance of sulfonyl fluorides with other commonly used covalent warheads.

Sulfonyl Fluorides vs. Fluorosulfates

Fluorosulfates (R-OSO₂F) are close structural analogs of sulfonyl fluorides and are also employed as covalent modifiers. The key difference lies in the additional oxygen atom in fluorosulfates, which attenuates the electrophilicity of the sulfur center through resonance donation.[6] This leads to several important distinctions in their performance:

  • Reactivity: Sulfonyl fluorides are generally more reactive than fluorosulfates.[7] This translates to faster rates of covalent bond formation.

  • Stability: The lower reactivity of fluorosulfates often corresponds to greater hydrolytic stability, which can be advantageous for in vivo applications or experiments requiring long incubation times.[4]

  • Selectivity: The difference in reactivity can lead to different labeling profiles. In some cases, the less reactive fluorosulfate may exhibit higher selectivity for a specific target, while the more reactive sulfonyl fluoride might label a broader range of proteins.[6]

Sulfonyl Fluorides vs. Acrylamides

Acrylamides are a well-established class of Michael acceptors that primarily target cysteine residues. The comparison with sulfonyl fluorides highlights the distinct advantages of each warhead:

  • Target Scope: The most significant difference is the target residue preference. Acrylamides are highly specific for cysteine, while sulfonyl fluorides can target a much broader range of nucleophilic amino acids.[3][8]

  • Reactivity Tuning: The reactivity of both warheads can be tuned. For acrylamides, this is typically achieved by modifying the substituents on the double bond.[9] For sulfonyl fluorides, reactivity can be modulated by altering the electronic properties of the aryl ring to which the sulfonyl fluoride is attached.[2]

  • Alternative Scaffolds: Recent research has shown that 2-sulfonylpyrimidine motifs can serve as effective replacements for acrylamide warheads, offering comparable potency and potentially improved pharmacological properties.[10]

Data Presentation: Quantitative Comparison of Covalent Warheads

Direct quantitative comparison of different covalent warheads is challenging due to variations in experimental conditions across different studies. However, the following tables summarize available data to provide a relative sense of reactivity and stability. The key parameter for evaluating the efficiency of an irreversible inhibitor is the second-order rate constant, k_inact/K_I , which incorporates both the initial binding affinity (K_I) and the maximal rate of covalent modification (k_inact).[11][12]

Warhead ClassTarget Residue(s)General ReactivityGeneral Hydrolytic Stability
Aryl Sulfonyl Fluorides Tyr, Lys, Ser, Thr, His, CysHighModerate
Alkyl Sulfonyl Fluorides Ser, Tyr, LysModerate to HighLow to Moderate
Fluorosulfates Tyr, Lys, SerModerateHigh
Sulfamoyl Fluorides Tyr, Lys, SerLow to ModerateHigh
Acrylamides CysteineModerate to HighModerate
2-Sulfonylpyrimidines CysteineModerate to HighGood

Table 1: Qualitative Comparison of Common Covalent Warheads. This table provides a general overview of the characteristics of different covalent modifier classes.

Compound Classk_hyd (x 10⁻⁵ s⁻¹)
Aryl Sulfonyl Fluoride (4-Carboxybenzenesulfonyl fluoride)1.80
Sulfamoyl Fluoride (4-Carboxy-N,N-dimethylbenzenesulfonamide)0.03

Table 2: Comparative Hydrolytic Stability. This table presents the hydrolysis rate constants for a representative aryl sulfonyl fluoride and a sulfamoyl fluoride, highlighting the greater stability of the latter.[7] Data is from a systematic evaluation by Grimster et al.

Covalent WarheadTarget ProteinTarget Residuek_inact/K_I (M⁻¹s⁻¹)
Aryl Sulfonyl Fluoride FAAHSerine~10² - 10⁴
Acrylamide (Ibrutinib) BTKCysteine~10⁵
2-Sulfonylpyrimidine BTKCysteine~10⁵

Table 3: Illustrative k_inact/K_I Values. This table provides example second-order rate constants for different warhead-target pairs to illustrate the range of potencies that can be achieved. It is important to note that these values are highly dependent on the specific inhibitor scaffold and the protein target.[10][13]

Experimental Protocols

This section provides detailed methodologies for two key experiments used in the characterization of sulfonyl fluoride probes and inhibitors.

Protocol 1: Determination of Second-Order Rate Constants (k_inact/K_I) for Covalent Inhibition

Principle: The potency of an irreversible covalent inhibitor is best described by the second-order rate constant, k_inact/K_I. This can be determined by measuring the observed rate of inactivation (k_obs) at various inhibitor concentrations using intact protein liquid chromatography-mass spectrometry (LC-MS).[2][12]

Materials:

  • Target protein of interest

  • Sulfonyl fluoride inhibitor stock solution (e.g., in DMSO)

  • Assay buffer (e.g., PBS or HEPES, pH 7.4)

  • LC-MS system for intact protein analysis

Procedure:

  • Incubate the target protein at a fixed concentration with a range of concentrations of the sulfonyl fluoride inhibitor in the assay buffer at a constant temperature (e.g., 37°C).

  • At various time points, quench a small aliquot of the reaction (e.g., by adding a denaturant like formic acid or a competing substrate).

  • Analyze the quenched samples by intact protein LC-MS to determine the percentage of unmodified protein remaining.

  • For each inhibitor concentration, plot the natural logarithm of the percentage of unmodified protein versus time. The negative of the slope of this plot gives the observed rate of inactivation (k_obs).

  • Plot the calculated k_obs values against the inhibitor concentrations.

  • Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine k_inact and K_I. The initial slope of this curve represents k_inact/K_I.[12]

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

Principle: Competitive ABPP is used to assess the potency and selectivity of an inhibitor against a family of enzymes in a complex biological sample. An inhibitor is pre-incubated with the proteome, followed by the addition of a broad-spectrum activity-based probe (often tagged with a reporter group like a fluorophore or biotin) that targets the same enzyme class. The inhibitor's ability to block probe labeling is then quantified.[14][15]

Materials:

  • Cell or tissue lysate

  • Inhibitor of interest

  • Broad-spectrum sulfonyl fluoride-based activity-based probe (e.g., with a fluorescent tag)

  • SDS-PAGE materials

  • Fluorescence gel scanner

Procedure:

  • Pre-incubate aliquots of the cell or tissue lysate with varying concentrations of the inhibitor (or vehicle control) for a specific time (e.g., 30 minutes) at a controlled temperature.

  • Add the fluorescently tagged sulfonyl fluoride ABP to each lysate and incubate for a defined period (e.g., 30-60 minutes).

  • Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.

  • Separate the labeled proteins by SDS-PAGE.

  • Visualize the fluorescently labeled proteins using a fluorescence gel scanner.

  • A decrease in the fluorescence intensity of a specific protein band in the inhibitor-treated lanes compared to the control indicates that the inhibitor is engaging that target. The concentration of inhibitor required to reduce the signal by 50% (IC₅₀) can be determined.

Mandatory Visualization

Signaling Pathway: Kinase Inhibition

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression SF_Inhibitor Sulfonyl Fluoride Inhibitor SF_Inhibitor->MEK Covalent Inhibition

Caption: A simplified MAPK/ERK signaling pathway, a common target in cancer therapy. A sulfonyl fluoride inhibitor is shown covalently targeting MEK, thereby blocking downstream signaling and gene expression.

Experimental Workflow: Competitive ABPP

Competitive_ABPP_Workflow Proteome Proteome (Cell Lysate) Preincubation Pre-incubation Proteome->Preincubation Inhibitor Sulfonyl Fluoride Inhibitor (Varying Concentrations) Inhibitor->Preincubation Probe Fluorescent SF-ABP (Broad Spectrum) Labeling Probe Labeling Probe->Labeling Preincubation->Labeling SDS_PAGE SDS-PAGE Separation Labeling->SDS_PAGE Gel_Scan Fluorescence Gel Scanning SDS_PAGE->Gel_Scan Analysis Data Analysis (Quantify Band Intensity, Determine IC50) Gel_Scan->Analysis

Caption: Workflow for a competitive activity-based protein profiling (ABPP) experiment to determine the potency and selectivity of a sulfonyl fluoride inhibitor.

Logical Relationship: Advantages of Sulfonyl Fluorides

SF_Advantages SF Sulfonyl Fluorides Broad_Reactivity Broader Amino Acid Reactivity (Ser, Thr, Tyr, Lys, His) SF->Broad_Reactivity Tunable_Reactivity Tunable Reactivity SF->Tunable_Reactivity Stability Good Aqueous Stability SF->Stability SuFEx SuFEx Click Chemistry SF->SuFEx Expanded_Proteome Expanded Druggable Proteome Broad_Reactivity->Expanded_Proteome Novel_Probes Novel Chemical Probes & Inhibitors Tunable_Reactivity->Novel_Probes Stability->Novel_Probes SuFEx->Novel_Probes

Caption: Logical diagram illustrating the key advantages of sulfonyl fluorides in chemical biology and their impact on expanding the druggable proteome and enabling the development of novel probes.

References

A Comparative Guide to the Chemical Reactivity of Methanesulfonyl Fluoride, Sarin, and DFP

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of the chemical reactivity of three potent acetylcholinesterase (AChE) inhibitors: Methanesulfonyl fluoride (MSF), Sarin (GB), and Diisopropyl fluorophosphate (DFP). Intended for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to illuminate the distinct mechanisms and kinetic profiles of these compounds. We will delve into their rates of inhibition, the subsequent "aging" process of the inhibited enzyme, and the potential for reactivation, supported by detailed experimental protocols and visual diagrams.

Mechanism of Action: Covalent Inhibition of Acetylcholinesterase

Acetylcholinesterase is a critical serine hydrolase responsible for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine.[1] The toxicity of organophosphates like Sarin and DFP, and organosulfonates like MSF, stems from their ability to irreversibly inhibit AChE.[2] This inhibition occurs through the covalent modification of a key serine residue (Ser200) within the enzyme's active site.[3][4]

The process begins with the inhibitor forming a prereaction complex in the AChE active site, followed by a nucleophilic attack from the serine hydroxyl group on the central phosphorus (for Sarin/DFP) or sulfur (for MSF) atom, displacing the fluoride leaving group.[4] This forms a stable covalent adduct, rendering the enzyme inactive.

A crucial subsequent step for organophosphate-inhibited AChE is a process known as "aging." This involves the dealkylation of the phosphonylated enzyme, creating a negatively charged and highly stable adduct that is resistant to reactivation by standard oxime antidotes.[2][4] this compound is unique in that it directly forms a sulfonylated enzyme that is isosteric with the "aged" form of Sarin-inhibited AChE, making it an invaluable tool for studying this refractory state.[3]

Inhibition_Pathway cluster_AChE Active Acetylcholinesterase (AChE) cluster_Inhibitors Inhibitors cluster_Process Inhibition and Aging Process AChE AChE-Ser-OH Adduct_OP Initial Covalent Adduct (Phosphonylated AChE) AChE->Adduct_OP Inhibition (fast) kᵢ Adduct_MSF Aged-Like Adduct (Sulfonylated AChE) AChE->Adduct_MSF Inhibition (forms aged-like state directly) Sarin Sarin / DFP (Organophosphate) Sarin->Adduct_OP MSF MSF (Organosulfonate) MSF->Adduct_MSF Aged_OP Aged Adduct (Dealkylated) Adduct_OP->Aged_OP Aging (Dealkylation) kₐ Reactivation Reactivation Possible (e.g., with Oximes) Adduct_OP->Reactivation No_Reactivation Resistant to Reactivation Adduct_MSF->No_Reactivation Aged_OP->No_Reactivation

Caption: AChE Inhibition and Aging Pathway.

Quantitative Comparison of Chemical Reactivity

The reactivity of these inhibitors with human acetylcholinesterase (hAChE) can be quantified by several kinetic parameters. The bimolecular rate constant (kᵢ) measures the initial rate of enzyme inactivation. The aging half-life (t½) indicates the time it takes for 50% of the inhibited enzyme to become non-reactivatable.

Kinetic ParameterThis compound (MSF)Sarin (GB)Diisopropyl Fluorophosphate (DFP)
Inhibitor Class OrganosulfonateOrganophosphonateOrganophosphonate
Bimolecular Inhibition Rate Constant (kᵢ) Significantly lower than OPs~2.17 x 10⁷ M⁻¹ min⁻¹[2]~100-fold less potent than Sarin[5]
Aging Half-life (t½) of Inhibited hAChE Not applicable; forms a stable "aged-like" adduct directly[3]~3 hours[2]~1.7 hours
Reactivation by Oximes Highly resistant; requires a combination of nucleophiles for partial reactivation[3]Possible before aging; refractory after aging[4]Possible before aging; refractory after aging
Acute Toxicity (LD₅₀, rat, s.c.) Data not available for direct comparison1.4 µmol/kg[6]14.5 µmol/kg[6]

Note: Kinetic values can vary based on experimental conditions (e.g., enzyme source, pH, temperature). The data presented is for comparative purposes.

Experimental Protocols: Measuring AChE Inhibition

The most common method for determining the rate of AChE inhibition is the Ellman assay, a colorimetric method that measures the activity of the enzyme.[1]

Principle

AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB²⁻), which is measured spectrophotometrically at 412 nm.[7] The rate of color change is directly proportional to AChE activity. By measuring this rate in the presence of an inhibitor, one can calculate the degree of inhibition.

Materials and Reagents
  • Assay Buffer : 0.1 M Sodium Phosphate Buffer, pH 8.0.[7]

  • AChE Stock Solution : Purified acetylcholinesterase (e.g., from human erythrocytes or Electrophorus electricus) dissolved in assay buffer to a working concentration (e.g., 0.1-0.25 U/mL).[7][8]

  • Substrate Solution : Acetylthiocholine iodide (ATCI) dissolved in deionized water.[7]

  • Chromogen Solution : 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) dissolved in assay buffer.[7]

  • Inhibitor Solutions : Stock solutions of MSF, Sarin, or DFP prepared in an appropriate solvent (e.g., isopropanol or DMSO) and serially diluted to the desired concentrations.[8]

  • Microplate Reader : Capable of measuring absorbance at 412 nm in kinetic mode.[7]

  • 96-well Microplates : Clear, flat-bottom plates are recommended.[8]

Procedure
  • Reagent Preparation : Prepare all solutions and allow them to equilibrate to the desired reaction temperature (e.g., 25°C or 37°C).

  • Assay Setup : In a 96-well plate, add the components in the following order:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 50 µL of the appropriate inhibitor dilution to the "test" wells. For "negative control" (uninhibited) wells, add 50 µL of the inhibitor's solvent.

    • Add 50 µL of the AChE stock solution to all wells.

  • Pre-incubation : Incubate the plate for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[7]

  • Reaction Initiation : To initiate the reaction, add 50 µL of the DTNB solution followed by 50 µL of the ATCI substrate solution to all wells.[7]

  • Kinetic Measurement : Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).[7]

Data Analysis
  • Calculate Reaction Rate : For each well, plot absorbance versus time. The slope of the linear portion of this curve represents the reaction rate (ΔAbs/min).[7]

  • Calculate Percent Inhibition : Use the following formula to determine the percentage of inhibition for each inhibitor concentration: % Inhibition = [ (Rate of Negative Control - Rate of Test Well) / Rate of Negative Control ] x 100[7]

  • Determine Kinetic Constants :

    • IC₅₀ : Plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to find the concentration that causes 50% inhibition.

    • kᵢ : The bimolecular rate constant for irreversible inhibitors is determined by plotting the apparent first-order rate constant (k_obs) against various inhibitor concentrations.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis A Prepare Reagents (Buffer, AChE, DTNB, ATCI) C Add Buffer, Inhibitor, and AChE Solution to Wells A->C B Prepare Serial Dilutions of Inhibitors (MSF, Sarin, DFP) B->C D Pre-incubate to Allow Enzyme-Inhibitor Interaction C->D E Initiate Reaction: Add DTNB and ATCI Substrate D->E F Measure Absorbance at 412 nm (Kinetic Mode) E->F G Calculate Reaction Rates (ΔAbs/min) F->G H Determine % Inhibition vs. Inhibitor Concentration G->H I Calculate Kinetic Parameters (IC₅₀, kᵢ) H->I

Caption: Experimental Workflow for AChE Inhibition Assay.

Detailed Reactivity Comparison

Inhibition Potency : Sarin and DFP are extremely potent and fast-acting inhibitors of AChE, with Sarin being notably more potent than DFP.[6] Their high reactivity is driven by the electrophilic phosphorus center. In contrast, sulfonyl fluorides like MSF are generally less reactive electrophiles than their phosphate counterparts.[9] This results in a significantly slower rate of inhibition for MSF.

Aging and Reactivation : The key difference lies in the post-inhibition chemistry. The phosphonylated adducts formed by Sarin and DFP are susceptible to aging, a dealkylation process that creates a monoanionic phosphyl adduct.[4] This aged complex is conformationally stable and electrostatically resistant to nucleophilic attack by common reactivators like pralidoxime (2-PAM).[4] The rapid aging of Sarin- and DFP-inhibited AChE is a major challenge in treating nerve agent poisoning.[10]

MSF circumvents this two-step process. It directly forms a methylsulfonylated serine that is structurally analogous to the aged organophosphate adduct.[3] This makes the MSF-inhibited enzyme immediately and highly resistant to standard oxime reactivation. Recent studies have shown that the MSF-AChE adduct can be partially reactivated, but it requires a combination of different nucleophiles, highlighting its extreme stability.[3]

Implications for Research : The differing reactivity profiles make these compounds suitable for different research applications.

  • Sarin and DFP are used as benchmark toxic agents to study the mechanisms of nerve agent poisoning and to screen for the efficacy of novel antidotes and reactivators.[11]

  • This compound (MSF) serves as a unique pharmacological tool to generate a stable, "aged-like" form of inhibited AChE without the time-dependent aging step. This allows for more controlled biophysical and structural studies of the non-reactivatable state of the enzyme, aiding in the design of next-generation medical countermeasures.[3]

References

A Comparative Guide to the Long-Term Effects of In Uutero Exposure to Methanesulfonyl Fluoride and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and toxicology, understanding the long-term consequences of prenatal exposure to neurotoxic compounds is of paramount importance. This guide provides a comparative analysis of the long-term effects of in utero exposure to methanesulfonyl fluoride (MSF), a potent, CNS-selective acetylcholinesterase (AChE) inhibitor, and its alternatives, including the widely studied organophosphate pesticide chlorpyrifos and the active metabolite paraoxon. This comparison is based on available experimental data from animal models and human epidemiological studies, with a focus on neurodevelopmental outcomes.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from studies on the long-term effects of in utero exposure to MSF, chlorpyrifos, and paraoxon.

Table 1: Comparison of Long-Term Neurodevelopmental Effects of In Utero Exposure to Acetylcholinesterase Inhibitors

Compound Animal Model Dosage/Exposure Level Long-Term Effects Observed Quantitative Findings Citations
This compound (MSF) RatChronic in utero exposureAltered brain morphology, sex-specific effects on learning and memory.- 40% AChE inhibition in fetal brain with chronic exposure. - Increased forebrain size and cortical thickness in females, decreased in males. - Deficit in spatial learning with appetitive motivation; improved performance with aversive motivation.[1]
Chlorpyrifos Mouse0.5 mg/kg/day and 5 mg/kg/day from gestation day 6.5-17.5Impaired spontaneous behavior and learning.- The 0.5 mg/kg/day dose impaired spontaneous behavior in adult offspring. - The 5 mg/kg/day dose led to long-term impairment in spontaneous behavior and learning.[2]
Chlorpyrifos HumanHigh exposure (>6.17 pg/g in umbilical cord plasma)Developmental delays, attention problems.- 6.5 point decrease on the Bayley Psychomotor Development Index. - 3.3 point decrease on the Bayley Mental Development Index at 3 years of age.[3]
Paraoxon MouseNeonatal exposure (0.7 or 1.4 mg/kg body weight)Changes in spontaneous behavior and cholinergic receptors in adulthood.- 15% and 45% inhibition of acetylcholinesterase, respectively. - Increased density of muscarinic cholinergic receptors in adulthood.[4]

Table 2: Comparison of Effects on Birth Outcomes and Growth

Compound Species Exposure Metric Effect on Birth Outcome/Growth Quantitative Finding Citations
Chlorpyrifos HumanUmbilical cord plasma levelsDecreased birth weight and length.- 67.3 g decrease in birth weight per log-unit increase in cord plasma chlorpyrifos. - 0.43 cm decrease in birth length per log-unit increase in cord plasma chlorpyrifos.[3]
Fluoride (general) Rat2.5 and 5 mg fluoride/kg/day orally to damsAltered placental and fetal morphometrics.- Significant increase in the thickness of placental zones. - Decrease in the vascular density of the labyrinth zone.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of toxicological studies. Below are summaries of experimental protocols for key studies on MSF and its alternatives.

This compound (MSF) In Utero Exposure in Rats
  • Objective: To assess the long-term effects of prenatal AChE inhibition by MSF on brain development and behavior in rats.

  • Animal Model: Sprague-Dawley rats.

  • Dosing Regimen: Chronic exposure throughout gestation. While specific dosages are not detailed in the provided abstracts, the aim was to achieve a 40% level of AChE inhibition in the fetal brain.[1]

  • Method of Administration: Not specified in the abstracts, but likely oral or subcutaneous administration to the pregnant dams.

  • Endpoint Analysis:

    • Morphological Analysis: At 7 days of age, brains were collected, and the cerebral cortical layers were examined for morphological changes. Forebrain size and cortical thickness were measured.[1]

    • Gene Expression Analysis: On the day of birth, neonatal brains were analyzed for differential gene expression, including choline acetyltransferase (ChAT).[1]

    • Behavioral Analysis: Adult offspring were subjected to spatial learning tasks using both appetitive and aversive motivation. Anxiety levels and sleep behavior were also assessed.[6]

Chlorpyrifos Prenatal Exposure in Mice
  • Objective: To characterize the neurobehavioral and metabolic consequences of low-dose prenatal chlorpyrifos exposure.

  • Animal Model: C57BL/6J mice.

  • Dosing Regimen: Pregnant dams were exposed to 0, 0.5, or 5 mg/kg/day of chlorpyrifos from gestation day 6.5 to 17.5.[2]

  • Method of Administration: Oral administration to the dams.

  • Endpoint Analysis:

    • Metabolic Profiling: At the end of the exposure period, metabolic profiles were determined in both dams and pups.[2]

    • Behavioral Analysis: Offspring were analyzed during late adolescence and early adulthood for spontaneous behavior and learning.[2]

Paraoxon Neonatal Exposure in Mice
  • Objective: To investigate the long-term behavioral and neurochemical effects of neonatal exposure to paraoxon.

  • Animal Model: NMRI male mice.

  • Dosing Regimen: 10-day-old mice received a single oral dose of DDT (0.5 mg/kg). At 5 months of age, these mice were administered paraoxon at a single dose of 0.7 or 1.4 mg/kg body weight every 2nd day for one week.[4]

  • Method of Administration: Gavage.

  • Endpoint Analysis:

    • Acetylcholinesterase Inhibition: AChE activity was measured 48 hours after the last paraoxon exposure.[4]

    • Behavioral Analysis: Spontaneous motor activity was tested 24 hours and 2 months after the last paraoxon administration.[4]

    • Receptor Binding Assays: The density of muscarinic cholinergic receptors was measured in the brains of the adult mice.[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Cholinergic_Signaling_Pathway_Disruption cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release Choline Choline ChAT ChAT Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ChAT->ACh Synthesis AChE AChE ACh_cleft->AChE Hydrolysis AChR Acetylcholine Receptor ACh_cleft->AChR Binding AChE->Choline Recycled Signal Signal Transduction AChR->Signal MSF MSF / Organophosphates MSF->AChE Inhibition

Caption: Disruption of Cholinergic Signaling by Acetylcholinesterase Inhibitors.

Experimental_Workflow cluster_exposure In Utero Exposure Phase cluster_postnatal Postnatal Assessment Phase cluster_data Data Analysis start Pregnant Dams (Rats/Mice) dosing Daily Dosing with MSF, Chlorpyrifos, or Vehicle Control during Gestation start->dosing birth Birth of Offspring dosing->birth weaning Weaning birth->weaning behavior Behavioral Testing (Adulthood) - Learning & Memory - Motor Activity - Anxiety weaning->behavior neurochem Neurochemical Analysis - AChE activity - Receptor density behavior->neurochem morphology Brain Morphometry behavior->morphology analysis Statistical Comparison between Treatment and Control Groups behavior->analysis neurochem->analysis morphology->analysis

Caption: General Experimental Workflow for Developmental Neurotoxicity Studies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.